(S)-V-0219
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H25F3N4O2 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
4-[[(3S)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine |
InChI |
InChI=1S/C20H25F3N4O2/c21-20(22,23)17-5-3-16(4-6-17)19-24-18(29-25-19)14-27-7-1-2-15(13-27)12-26-8-10-28-11-9-26/h3-6,15H,1-2,7-14H2/t15-/m0/s1 |
InChI Key |
VFQGZIAZHIRPPQ-HNNXBMFYSA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)CC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)CN4CCOCC4 |
Canonical SMILES |
C1CC(CN(C1)CC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)CN4CCOCC4 |
Origin of Product |
United States |
Foundational & Exploratory
(S)-V-0219: A Technical Guide to its Mechanism of Action as a Positive Allosteric Modulator of the GLP-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-V-0219 is the orally bioavailable, active enantiomer of V-0219, a small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3][4][5] As a PAM, this compound enhances the signaling of the endogenous ligand, GLP-1, thereby potentiating its therapeutic effects on glucose homeostasis and appetite regulation.[1][6][7] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its effects on intracellular signaling pathways and its pharmacological activity in both in vitro and in vivo models. The information presented herein is intended to support further research and development of this compound and other GLP-1R PAMs for the treatment of metabolic disorders such as type 2 diabetes and obesity.[3][7][8]
Introduction to this compound and GLP-1R Modulation
The Glucagon-Like Peptide-1 Receptor (GLP-1R) is a class B G-protein coupled receptor (GPCR) that plays a pivotal role in regulating glucose metabolism and appetite. Endogenous activation of GLP-1R by GLP-1 in pancreatic β-cells stimulates glucose-dependent insulin (B600854) secretion. In the central nervous system, GLP-1R activation is associated with a reduction in food intake.
This compound represents a promising therapeutic strategy by acting as a PAM at the GLP-1R.[1][5] Unlike orthosteric agonists that directly bind to the ligand-binding site, PAMs bind to an allosteric site on the receptor. This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of the endogenous ligand, GLP-1. This allosteric modulation offers the potential for a more physiological and nuanced control of receptor activity compared to conventional agonists.
Core Mechanism of Action: Potentiation of GLP-1R Signaling
The primary mechanism of action of this compound is the positive allosteric modulation of the GLP-1R. This leads to the potentiation of downstream signaling cascades upon GLP-1 binding. The key signaling events influenced by this compound are detailed below.
Calcium Mobilization
This compound has been shown to potentiate calcium fluxes in HEK293 cells stably expressing the human GLP-1R (hGLP-1R).[1][2] This increase in intracellular calcium is a critical downstream event of GLP-1R activation and is essential for insulin exocytosis from pancreatic β-cells.
Insulin Secretion
In the human pancreatic β-cell line, EndoC-βH1, this compound potentiates GLP-1-stimulated insulin secretion under high glucose conditions.[1] This demonstrates its potential to enhance the incretin (B1656795) effect, a key physiological process for maintaining glucose homeostasis.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound and its racemate, V-0219, from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound and V-0219
| Parameter | Compound | Value | Cell Line | Assay Description |
| EC50 | This compound | 10 nM | HEK cells expressing hGLP-1R | Potentiation of GLP-1 stimulated calcium flux |
| Potentiation of Insulin Secretion | This compound (0.1 nM) | - | EndoC-βH1 | Potentiates insulin secretion stimulated by GLP-1 under high glucose |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing | Route | Effect |
| Normal male Wistar rats | 0.04 - 0.2 mg/kg | i.p. | Improved glucose handling after a 2 g/kg glucose challenge |
| Fatty diabetic Zucker rats | 0.4 mg/kg | i.g. | Orally active and improved glucose handling after a 2 g/kg glucose challenge |
| 12-h fasted male Wistar rats | 0.1 - 5 µg/kg in 5 µL | i.c.v. | Decreased feeding behavior |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed signaling pathway of GLP-1R potentiation by this compound and a typical experimental workflow for its characterization.
Detailed Experimental Protocols
The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound. These are based on standard methodologies and the available information for this compound.
In Vitro Calcium Flux Assay
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human GLP-1 Receptor (hGLP-1R).
-
Objective: To measure the potentiation of GLP-1-induced intracellular calcium mobilization by this compound.
-
Protocol:
-
Seed HEK293-hGLP1R cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
Prepare serial dilutions of this compound and a fixed, sub-maximal concentration of GLP-1.
-
Add the this compound dilutions to the wells and incubate for a short period.
-
Add the GLP-1 solution to the wells.
-
Immediately measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission).
-
Record the fluorescence signal over time to capture the peak response.
-
Analyze the data to determine the EC50 of this compound in potentiating the GLP-1 response.
-
In Vitro Insulin Secretion Assay
-
Cell Line: Human pancreatic β-cell line, EndoC-βH1.
-
Objective: To assess the effect of this compound on GLP-1-stimulated insulin secretion in a glucose-dependent manner.
-
Protocol:
-
Culture EndoC-βH1 cells in appropriate culture media and plates.
-
Prior to the assay, starve the cells in a low-glucose medium for 2 hours.
-
Wash the cells and then incubate with a Krebs-Ringer bicarbonate buffer containing a low glucose concentration (e.g., 2.8 mM) for 1 hour.
-
Replace the buffer with fresh buffer containing either low or high glucose (e.g., 16.7 mM).
-
Add serial dilutions of this compound in the presence of a fixed concentration of GLP-1 to the appropriate wells.
-
Incubate the plate at 37°C for 1-2 hours.
-
Collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit.
-
Normalize the insulin secretion data to the total cellular protein content or DNA content.
-
In Vivo Oral Glucose Tolerance Test (oGTT)
-
Animal Model: Male Wistar rats or fatty diabetic Zucker rats.
-
Objective: To evaluate the effect of orally administered this compound on glucose disposal following a glucose challenge.
-
Protocol:
-
Fast the animals overnight (approximately 12-16 hours) with free access to water.
-
Record the baseline blood glucose level from a tail vein blood sample using a glucometer (t=0).
-
Administer this compound or vehicle orally (i.g.) at the desired dose.
-
After a specified pre-treatment time (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg) orally.
-
Measure blood glucose levels at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
-
In Vivo Feeding Behavior Study
-
Animal Model: 12-hour fasted male Wistar rats.
-
Objective: To determine the effect of this compound on food intake.
-
Protocol:
-
Individually house the rats and allow them to acclimate.
-
Fast the rats for 12 hours with free access to water.
-
Administer this compound or vehicle via intracerebroventricular (i.c.v.) injection.
-
Immediately after injection, provide a pre-weighed amount of standard chow.
-
Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours).
-
Calculate the cumulative food intake for each treatment group.
-
Conclusion
This compound is a potent, orally active positive allosteric modulator of the GLP-1R.[1][2][8] Its mechanism of action involves enhancing the endogenous signaling of GLP-1, leading to increased intracellular calcium, potentiation of glucose-dependent insulin secretion, improved glucose tolerance, and reduced food intake.[1][2] The data presented in this guide underscore the therapeutic potential of this compound and the broader class of GLP-1R PAMs for the treatment of type 2 diabetes and obesity. Further research is warranted to fully elucidate its clinical utility and long-term safety profile.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. olac.berkeley.edu [olac.berkeley.edu]
An In-depth Technical Guide to (S)-V-0219: A Novel GLP-1R Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties and experimental characterization of (S)-V-0219, a potent and orally active positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R). This document details its mechanism of action, in vitro and in vivo efficacy, and provides detailed experimental protocols for its characterization.
Core Compound Properties
This compound, also referred to as (S)-9, is the (S)-enantiomer of V-0219 (4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine).[1][2] As a GLP-1R PAM, it does not activate the receptor on its own but enhances the receptor's response to its endogenous ligand, GLP-1.[3][4] This allosteric modulation presents a promising therapeutic approach for type 2 diabetes and obesity, potentially offering advantages over orthosteric agonists, including improved oral bioavailability and a more nuanced physiological response.[5][2][6]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound's activity from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Notes |
| Calcium Flux | HEK cells expressing hGLP-1R | EC50 | 10 nM | This compound potentiates calcium fluxes.[2] |
| cAMP Accumulation | HEK293 cells expressing hGLP-1R | - | Potentiates GLP-1-induced cAMP accumulation at 0.001-1 nM.[3] | Maximal potentiation effect at 0.1 nM was 42% higher than GLP-1 alone.[7] |
| Insulin (B600854) Secretion | INS-1E rat insulinoma cells | EC50 | 0.25 nM | In the presence of GLP-1, potentiating insulin secretion by 1.8-fold at 0.1 nM.[7] |
| Insulin Secretion | INS-1E rat insulinoma cells | EC50 | 0.008 nM | In the presence of a fixed concentration of GLP-1 (0.2 nM).[2] |
| Insulin Secretion | EndoC-βH1 human pancreatic cell line | - | Potentiates GLP-1-stimulated insulin secretion at 0.1 nM under high glucose.[1] | - |
| GLP-1R Antagonism | INS-1E rat insulinoma cells | IC50 | 6.3 nM | The effect of this compound + GLP-1 was antagonized by exendin(9-39)-NH2.[2] |
Table 2: In Vivo Activity of this compound
| Animal Model | Administration Route | Dose | Effect |
| Normal Male Wistar Rats | Intraperitoneal (i.p.) | 0.04 and 0.2 mg/kg | Improved glucose handling after a 2 g/kg glucose challenge.[1][2] |
| Fatty Diabetic Zucker Rats | Intragastric (i.g.) | 0.4 mg/kg | Orally active, improving glucose handling after a 2 g/kg glucose challenge.[1][2] |
| 12-h Fasted Male Wistar Rats | Intracerebroventricular (i.c.v.) | 0.1, 0.5, and 5 µg/kg in 5 µL | Reduced feeding behavior.[1][2] |
| Rats | - | 0.001 mg/kg | Enhanced the reduction in food intake induced by the GLP-1R agonist exendin-4 (B13836491).[3] |
| Wild-type Mice | - | 0.1 mg/kg | Improved glucose tolerance.[3] |
| Glp1r Knockout Mice | - | - | Inactive, demonstrating selectivity for GLP-1R.[2][3] |
Signaling Pathways and Mechanism of Action
This compound acts as a positive allosteric modulator of the GLP-1R. The binding of GLP-1 to its receptor initiates a cascade of intracellular signaling events, primarily through the Gαs pathway, leading to increased cAMP production. This compound enhances this signaling, resulting in a more robust downstream response.
Figure 1: GLP-1R signaling pathway modulated by this compound.
The logical relationship of this compound as a PAM is that its effect is dependent on the presence of an orthosteric agonist like GLP-1.
Figure 2: Logical flow of this compound's allosteric modulation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
In Vitro Assays
This assay measures the ability of this compound to potentiate GLP-1-induced intracellular calcium mobilization in HEK cells stably expressing the human GLP-1R.
-
Cell Culture:
-
Culture HEK-293 cells stably expressing hGLP-1R in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Seed cells into 96- or 384-well black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Prepare a calcium-sensitive dye loading buffer (e.g., using a FLIPR Calcium Assay Kit) according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates and add the dye loading buffer to each well.
-
Incubate the plates for 1 hour at 37°C.
-
During the incubation, prepare serial dilutions of this compound and a fixed, sub-maximal concentration of GLP-1 in assay buffer.
-
Use a fluorometric imaging plate reader (FLIPR) to measure baseline fluorescence.
-
Add the this compound dilutions followed by the GLP-1 solution to the wells and monitor the change in fluorescence over time.
-
Data are typically expressed as the peak fluorescence response over baseline.
-
Figure 3: Experimental workflow for the intracellular calcium flux assay.
This assay determines the effect of this compound on glucose-stimulated insulin secretion (GSIS) in pancreatic beta-cell lines.
-
Cell Culture:
-
Culture EndoC-βH1 or INS-1E cells in their respective recommended growth media.
-
Seed cells into 96-well plates and culture until they reach the desired confluency.
-
-
Assay Procedure:
-
Wash the cells with a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).
-
Pre-incubate the cells in the low-glucose KRB buffer for 1-2 hours at 37°C.
-
Replace the pre-incubation buffer with fresh KRB buffer containing low or high glucose (e.g., 16.7 mM) with or without various concentrations of this compound and a fixed concentration of GLP-1.
-
Incubate for a defined period (e.g., 1 hour) at 37°C.
-
Collect the supernatant and measure the insulin concentration using an ELISA or radioimmunoassay (RIA) kit.
-
Normalize the insulin secretion to the total protein content or cell number in each well.
-
In Vivo Assays
This test evaluates the effect of this compound on glucose disposal in vivo.
-
Animals:
-
Use male Wistar or Zucker rats, or wild-type and GLP-1R knockout mice.
-
Acclimatize the animals for at least one week before the experiment.
-
-
Procedure:
-
Fast the animals overnight (approximately 12-16 hours) with free access to water.
-
Record the baseline blood glucose levels from a tail vein blood sample using a glucometer.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal or oral gavage) at a specified time before the glucose challenge.
-
At time 0, administer a glucose solution (e.g., 2 g/kg) via intraperitoneal injection.
-
Measure blood glucose levels at various time points post-glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group.
-
This study assesses the impact of this compound on feeding behavior.
-
Animals:
-
Use male Wistar rats.
-
Individually house the animals to allow for accurate food intake measurement.
-
-
Procedure:
-
Fast the animals for a specified period (e.g., 12 hours).
-
Administer this compound or vehicle via the desired route (e.g., intracerebroventricular injection).
-
Provide a pre-weighed amount of food and measure the amount consumed at different time points (e.g., 1, 2, 4, and 24 hours) after compound administration.
-
Alternatively, to assess the potentiation of satiety signals, co-administer this compound with a GLP-1R agonist like exendin-4 and measure food intake.
-
Conclusion
This compound is a potent and selective positive allosteric modulator of the GLP-1R with demonstrated efficacy in both in vitro and in vivo models of metabolic disease. Its ability to enhance the endogenous GLP-1 signaling pathway makes it a compelling candidate for the development of oral therapies for type 2 diabetes and obesity. The data and protocols presented in this guide provide a solid foundation for further research and development of this and similar allosteric modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mmpc.org [mmpc.org]
- 6. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
(S)-V-0219: A Technical Guide for a Novel GLP-1R Positive Allosteric Modulator
(S)-V-0219 is a potent, orally active, small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3] As a PAM, it enhances the signaling of the endogenous GLP-1, a key incretin (B1656795) hormone involved in glucose homeostasis and appetite regulation.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data for this compound, intended for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound, also referred to as (S)-9 in some literature, is the (S)-enantiomer of V-0219.[4] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 4-[[(3S)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-3-piperidinyl]methyl]-morpholine[4] |
| Molecular Formula | C₂₀H₂₅F₃N₄O₂[4] |
| Molecular Weight | 410.44 g/mol [4] |
| CAS Number | 3031984-78-5[4] |
| Appearance | Solid[4] |
| Solubility | Soluble in DMSO (10 mM)[4] |
| SMILES | FC(C1=CC=C(C2=NOC(CN3C--INVALID-LINK--CCC3)=N2)C=C1)(F)F[5] |
(Data sourced from multiple chemical suppliers and research articles)
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator of the GLP-1 receptor, a Class B G-protein coupled receptor (GPCR).[1][4] Unlike orthosteric agonists that directly bind to the primary ligand binding site, PAMs bind to a distinct allosteric site on the receptor. This binding event potentiates the receptor's response to the endogenous ligand, GLP-1. The primary signaling cascade initiated by GLP-1R activation involves the Gαs protein, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[6] This is a key pathway for glucose-dependent insulin (B600854) secretion.[6] Additionally, GLP-1R activation can lead to intracellular calcium mobilization.[5] this compound has been shown to potentiate both cAMP accumulation and calcium fluxes in cells expressing the human GLP-1R.[4][5]
In Vitro Activity
The in vitro efficacy of this compound has been demonstrated through various cell-based assays. It potentiates GLP-1-induced intracellular signaling and insulin secretion in a dose-dependent manner.
| Assay | Cell Line | Parameter | This compound Activity |
| Calcium Flux | HEK293 cells expressing hGLP-1R | EC₅₀ of potentiation | 10 nM[5] |
| cAMP Accumulation | HEK293 cells expressing hGLP-1R | Maximal potentiation at | 0.1 nM[5] |
| Insulin Secretion (in presence of 0.2 nM GLP-1) | INS-1 insulinoma cells | EC₅₀ of potentiation | 0.008 nM[5] |
| Insulin Secretion (in presence of GLP-1) | EndoC-βH1 cells | Potentiation at | 0.1 nM[4] |
In Vivo Efficacy
In vivo studies in rodent models have demonstrated the therapeutic potential of this compound in improving glucose control and reducing food intake.
| Animal Model | Administration | Dosage | Effect |
| Normal Wistar Rats | Intraperitoneal (i.p.) | 0.04 and 0.2 mg/kg | Improved glucose handling[5] |
| Fatty Diabetic Zucker Rats | Intragastric (i.g.) | 0.4 mg/kg | Orally active, improved glucose handling[5] |
| 12-h Fasted Male Wistar Rats | Intracerebroventricular (i.c.v.) | 0.1, 0.5, and 5 µg/kg | Reduced feeding behavior[5] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.
Calcium Flux Assay
Methodology:
-
HEK293 cells stably expressing the human GLP-1R are seeded into 96-well plates.[5]
-
The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, in a suitable buffer.[7]
-
Following an incubation period to allow for dye uptake and de-esterification, the cells are treated with varying concentrations of this compound.[7]
-
After a short incubation with the compound, a sub-maximal concentration of GLP-1 is added to stimulate the receptor.[5]
-
The change in intracellular calcium concentration is monitored in real-time using a fluorescence plate reader.[7]
-
The data is analyzed to determine the concentration-dependent potentiation of the GLP-1 response by this compound and to calculate the EC₅₀ value.[5]
Insulin Secretion Assay
Methodology:
-
Pancreatic β-cell lines, such as INS-1 or EndoC-βH1, are cultured under standard conditions.[4][5]
-
Prior to the experiment, the cells are pre-incubated in a medium containing a low concentration of glucose to establish a baseline.[5]
-
The cells are then incubated with various concentrations of this compound in the presence of a fixed concentration of GLP-1 in a medium containing a high concentration of glucose to stimulate insulin secretion.[5]
-
After the incubation period, the cell culture supernatant is collected.
-
The concentration of secreted insulin in the supernatant is quantified using a commercially available ELISA kit.
-
The results are analyzed to determine the extent to which this compound potentiates GLP-1-stimulated insulin secretion.[5]
In Vivo Glucose Tolerance Test
Methodology:
-
Rodents (e.g., Wistar rats or Zucker rats) are fasted overnight.[5]
-
This compound is administered via the desired route, such as intraperitoneal (i.p.) or intragastric (i.g.) gavage.[5]
-
After a predetermined time (e.g., 30 minutes), a glucose solution is administered intraperitoneally.[5]
-
Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Blood glucose concentrations are measured using a glucometer.
-
The data is plotted as blood glucose concentration versus time, and the area under the curve (AUC) is calculated to assess glucose tolerance.[5]
Food Intake Study
Methodology:
-
Animals, typically male Wistar rats, are fasted for a specific duration (e.g., 12 hours) to induce hunger.[5]
-
This compound is administered directly into the central nervous system via intracerebroventricular (i.c.v.) injection to assess its central effects on appetite.[5]
-
Immediately after injection, the animals are presented with a pre-weighed amount of standard chow.
-
Food intake is measured by weighing the remaining food at various time points (e.g., 1, 2, 4, and 24 hours) after administration.
-
The cumulative food intake is calculated to evaluate the anorectic effects of the compound.[5]
Conclusion
This compound is a promising small-molecule positive allosteric modulator of the GLP-1R with demonstrated in vitro potency and in vivo efficacy in relevant animal models of metabolic disease. Its oral activity makes it an attractive candidate for further development as a potential treatment for type 2 diabetes and obesity. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docta.ucm.es [docta.ucm.es]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Enantioselective Preparation of (S)-V-0219
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-V-0219, chemically known as (S)-4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine, is a potent and orally active positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2] As a small molecule, it offers a promising therapeutic alternative to peptidic GLP-1R agonists for the treatment of type 2 diabetes and obesity, a condition often termed "diabesity".[2][3] This technical guide provides a comprehensive overview of the synthesis of this compound, with a focus on its enantioselective preparation, detailed experimental protocols, and relevant biological context.
Introduction
The glucagon-like peptide-1 receptor (GLP-1R) is a well-established target for the management of type 2 diabetes.[4] Activation of GLP-1R enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, and promotes satiety.[4] While injectable peptide agonists have proven effective, the development of orally bioavailable small-molecule modulators is a key objective in the field. This compound has emerged as a significant lead compound in this area, demonstrating remarkable in vivo activity in reducing food intake and improving glucose handling in animal models.[1][3] The stereochemistry at the C3 position of the piperidine (B6355638) ring is crucial for its biological activity, necessitating a robust enantioselective synthetic route.
Enantioselective Synthesis of this compound
The enantioselective synthesis of this compound hinges on the coupling of two key building blocks: the heterocyclic core, 5-(chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, and the chiral piperidine side chain, (S)-4-((piperidin-3-yl)methyl)morpholine. The chirality of the final molecule is introduced via the enantiomerically pure piperidine precursor, which is derived from (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of this compound points to the two key intermediates mentioned above. The piperidine nitrogen can be alkylated with the chloromethyl group of the oxadiazole. The chiral piperidine can be further traced back to a commercially available or readily synthesized chiral starting material.
Synthesis of Key Intermediates
2.2.1. Synthesis of 5-(chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (Intermediate 1)
The synthesis of the oxadiazole core begins with the reaction of 4-(trifluoromethyl)benzonitrile (B42179) with hydroxylamine (B1172632) to form the corresponding amidoxime (B1450833). This is followed by acylation with chloroacetyl chloride and subsequent cyclization to yield the target 1,2,4-oxadiazole.
2.2.2. Enantioselective Synthesis of (S)-4-((Piperidin-3-yl)methyl)morpholine (Intermediate 2)
The preparation of the chiral piperidine fragment is a critical part of the synthesis. It starts from the commercially available (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. The hydroxyl group is first activated, for example, by conversion to a mesylate or tosylate. This is followed by nucleophilic substitution with morpholine (B109124). Finally, the Boc protecting group is removed under acidic conditions to yield the desired chiral piperidine.
Final Assembly of this compound
The final step in the synthesis involves the N-alkylation of (S)-4-((piperidin-3-yl)methyl)morpholine with 5-(chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole in the presence of a suitable base and solvent to afford this compound.
Data Presentation
The following table summarizes the quantitative data for the key steps in the enantioselective synthesis of this compound.
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| 1 | Mesylation | (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate | (S)-tert-butyl 3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate | Methanesulfonyl chloride, Triethylamine (B128534), DCM | 92-97 | >99 |
| 2 | Nucleophilic Substitution | (S)-tert-butyl 3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate | (S)-tert-butyl 3-((morpholinomethyl)piperidine-1-carboxylate | Morpholine, 80 °C | 85-87 | >99 |
| 3 | Boc Deprotection | (S)-tert-butyl 3-((morpholinomethyl)piperidine-1-carboxylate | (S)-4-((piperidin-3-yl)methyl)morpholine | Trifluoroacetic acid, DCM | 99 | >99 |
| 4 | N-Alkylation | (S)-4-((piperidin-3-yl)methyl)morpholine and Intermediate 1 | This compound | DIPEA, ACN, reflux | 80-84 | >99 |
Experimental Protocols
4.1. Synthesis of 5-(chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (Intermediate 1)
A detailed experimental protocol for this intermediate was not available in the reviewed literature. General procedures for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles typically involve the condensation of an amidoxime with an acyl chloride, followed by cyclization.
4.2. Enantioselective Synthesis of (S)-4-((Piperidin-3-yl)methyl)morpholine (Intermediate 2)
Step 1: (S)-tert-butyl 3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate
To a solution of (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate in anhydrous dichloromethane (B109758) (DCM) at 0 °C is added triethylamine (1.5 eq.). Methanesulfonyl chloride (1.2 eq.) is then added dropwise, and the reaction mixture is stirred at room temperature for 4 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over sodium sulfate (B86663), and concentrated under reduced pressure to afford the product.
Step 2: (S)-tert-butyl 3-((morpholinomethyl)piperidine-1-carboxylate
A mixture of (S)-tert-butyl 3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate and morpholine (5 eq.) is heated at 80 °C for 3 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and washed with water. The organic layer is dried over sodium sulfate and concentrated. The crude product is purified by column chromatography.
Step 3: (S)-4-((piperidin-3-yl)methyl)morpholine
To a solution of (S)-tert-butyl 3-((morpholinomethyl)piperidine-1-carboxylate in DCM is added trifluoroacetic acid (TFA) (10 eq.). The reaction mixture is stirred at room temperature for 16 hours. The solvent is removed under reduced pressure, and the residue is basified with a saturated solution of sodium bicarbonate and extracted with DCM. The combined organic layers are dried and concentrated to give the final product.
4.3. Synthesis of this compound
To a solution of (S)-4-((piperidin-3-yl)methyl)morpholine in acetonitrile (B52724) (ACN) is added N,N-diisopropylethylamine (DIPEA) (2 eq.) and 5-(chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (1 eq.). The reaction mixture is heated to reflux for 4 hours. The solvent is evaporated, and the residue is purified by column chromatography to yield this compound.
Mandatory Visualizations
Enantioselective Synthetic Workflow of this compound
Caption: Enantioselective synthesis of this compound.
GLP-1 Receptor Signaling Pathway
This compound acts as a positive allosteric modulator of the GLP-1 receptor. The binding of GLP-1 to its receptor initiates a cascade of intracellular events primarily mediated by G-protein signaling.
Caption: Simplified GLP-1 Receptor signaling cascade.
Conclusion
The enantioselective synthesis of this compound is a well-defined process that relies on the strategic coupling of a chiral piperidine derivative with a substituted oxadiazole. The availability of enantiomerically pure starting materials is key to achieving high stereochemical purity in the final product. As a potent, orally available GLP-1R positive allosteric modulator, this compound represents a significant advancement in the pursuit of novel therapeutics for metabolic diseases. The detailed synthetic and mechanistic understanding provided in this guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
The Discovery and Development of (S)-V-0219: A Novel Oral GLP-1 Receptor Positive Allosteric Modulator
(S)-V-0219 is a potent, orally active small molecule that acts as a positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). Its discovery and preclinical development represent a significant advancement in the pursuit of oral therapies for type 2 diabetes and obesity, a condition often termed "diabesity".[1][2][3][4] This technical guide provides an in-depth overview of the history, mechanism of action, and preclinical data of this compound.
Discovery History
The journey to identify this compound began with a screening campaign of a chemical library of approximately 2,500 compounds by Vivia Biotech.[1] This initial effort, utilizing the ExviTech platform, identified an oxadiazole-containing compound as a potential modulator of the GLP-1 receptor.[1] This hit compound served as the starting point for a medicinal chemistry program led by GalChimia, which involved the synthesis and evaluation of a series of derivatives with various piperidine (B6355638) substituents.[1] This iterative process of chemical modification and pharmacological testing culminated in the discovery of V-0219 (also referred to as compound 9), a potent GLP-1R PAM.[1][2]
Recognizing that V-0219 possessed a stereocenter, further research focused on the enantioselective synthesis and pharmacological characterization of its individual enantiomers.[1][2] This led to the crucial finding that the (S)-enantiomer, this compound, demonstrated oral efficacy in animal models, positioning it as a promising candidate for further development as an oral treatment for obesity-associated diabetes.[1][2]
Mechanism of Action
This compound functions as a positive allosteric modulator of the GLP-1 receptor.[1][5][6] Unlike GLP-1R agonists that directly activate the receptor, PAMs like this compound bind to a different site on the receptor (an allosteric site). This binding enhances the receptor's response to the endogenous GLP-1 peptide.[1] This mechanism offers the potential for a more nuanced therapeutic effect, preserving the natural pulsatile pattern of GLP-1 signaling. The potentiation of GLP-1-induced insulin (B600854) secretion by V-0219 was shown to be blocked by the GLP-1R antagonist exendin(9-39)-NH2, confirming its action is mediated through the GLP-1R.[7]
The activation of the GLP-1 receptor by its natural ligand, GLP-1, initiates a cascade of intracellular signaling events. This process is fundamental to its physiological effects on glucose homeostasis and appetite regulation.
Preclinical Data
In Vitro Activity
V-0219 demonstrated potent activity in cellular assays, significantly enhancing GLP-1R signaling at nanomolar concentrations.
| Parameter | Cell Line | Assay | Result |
| Potentiation of Insulin Secretion | INS-1 β-cells | GLP-1 induced insulin release | 1.8-fold potentiation at 0.1 nM |
| EC50 for Insulin Secretion Potentiation | INS-1 β-cells | GLP-1 induced insulin release | 0.25 nM |
| cAMP Accumulation | HEK293 cells expressing human GLP-1R | GLP-1 induced cAMP accumulation | Potentiation at 0.001-1 nM |
In Vivo Efficacy
Studies in rodent models of both normal and diabetic physiology confirmed the in vivo activity of V-0219 and the oral efficacy of the (S)-enantiomer.
| Animal Model | Compound | Dose & Route | Key Findings |
| Normal and Diabetic Rodents | V-0219 | Not specified | Reduced food intake, improved glucose handling.[1] |
| Wistar Rats | This compound | 0.04 and 0.2 mg/kg, ip | Improved glucose handling after glucose challenge.[2][7] |
| Fatty Zucker Rats | This compound | 0.4 mg/kg, intragastrically | Orally active, improving glucose handling after glucose challenge.[2][7] |
| Wistar Rats | This compound | 0.1, 0.5, and 5 µg/kg, icv | Reduced feeding.[2][7] |
| Wild-type Mice | V-0219 | 0.1 mg/kg | Improved glucose tolerance.[6] |
| Glp1r knockout Mice | V-0219 | 0.1 mg/kg | No effect on glucose tolerance, confirming GLP-1R selectivity.[2][6] |
Pharmacokinetic and Safety Profile
Preclinical pharmacokinetic and safety assessments of V-0219 indicated a profile suitable for further development.
| Parameter | Assay | Result |
| Brain Penetration | PAMPA-BBB | Moderate |
| Metabolic Stability | Microsomal stability test | Half-life > 30 min |
| CYP450 Inhibition | P450 liver cytochrome activity | Low inhibitory effect |
| hERG Inhibition | hERG channel assay | Weak inhibitor at micromolar concentrations |
| Selectivity | Panel of 54 other receptors, ion channels, and transporters | Selective for GLP-1R at 10 µM |
Experimental Protocols
The following is a summary of the key experimental methodologies employed in the preclinical evaluation of this compound.
Drug Discovery and Evaluation Workflow
The discovery and initial evaluation of V-0219 followed a structured, multi-stage process.
cAMP Accumulation Assay
HEK293 cells stably expressing the human GLP-1R were used. Cells were incubated with V-0219 at various concentrations (0.001-1 nM) in the presence of a fixed concentration of GLP-1.[6] Intracellular cAMP levels were then measured using a commercially available assay kit. The potentiation of the GLP-1 response was quantified.
Insulin Secretion Assay
INS-1E rat insulinoma cells were used to assess the effect of V-0219 on glucose-stimulated insulin secretion.[6] Cells were incubated with varying concentrations of V-0219 in the presence of high glucose and a fixed concentration of GLP-1.[2] Secreted insulin into the medium was quantified by ELISA. The fold-potentiation of GLP-1-induced insulin secretion was determined.[2]
In Vivo Glucose Tolerance Test
Rodents (mice or rats) were fasted overnight.[2][7] this compound was administered either intraperitoneally (ip) or intragastrically at the specified doses.[2][7] After a set period, a glucose challenge (e.g., 2 g/kg) was administered.[2][7] Blood glucose levels were monitored at various time points post-glucose administration to assess glucose excursion.
Food Intake Studies
Fasted rats were administered this compound via intracerebroventricular (icv) injection.[2][7] Food intake was then measured over a defined period to determine the effect of the compound on appetite. In some studies, V-0219 was co-administered with a GLP-1R agonist to assess the enhancement of the agonist's anorectic effect.[6]
Conclusion
The discovery and preclinical development of this compound have identified a potent and orally bioavailable small-molecule positive allosteric modulator of the GLP-1R.[1][2] Its ability to enhance the natural signaling of GLP-1, coupled with a favorable preclinical profile, underscores its potential as a novel therapeutic approach for the treatment of type 2 diabetes and obesity.[2][4] Further clinical investigation is warranted to translate these promising preclinical findings into a valuable new treatment option for patients with "diabesity".
References
- 1. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of (S)-V-0219: A Novel Oral Therapeutic Candidate for Diabesity
An In-depth Technical Guide for Researchers and Drug Development Professionals
The global health challenge of "diabesity," the confluence of type 2 diabetes and obesity, necessitates innovative therapeutic strategies that can effectively manage both conditions.[1] While injectable glucagon-like peptide-1 receptor (GLP-1R) agonists have demonstrated significant success, the pursuit of orally bioavailable small molecules remains a key objective in drug development.[2][3] (S)-V-0219, a potent, orally active small-molecule positive allosteric modulator (PAM) of the GLP-1R, has emerged as a promising candidate to address this unmet need.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols associated with this compound, tailored for an audience of researchers, scientists, and drug development professionals.
Core Mechanism of Action: Allosteric Modulation of the GLP-1 Receptor
This compound is the (S)-enantiomer of the compound V-0219 (also identified as compound 9), a 4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine.[2][7] Unlike orthosteric agonists that directly bind to and activate the receptor's primary binding site, this compound functions as a PAM.[1][2][3][4][6][8] This means it binds to a distinct, allosteric site on the GLP-1R, enhancing the receptor's response to its endogenous ligand, GLP-1.[9] This modulation leads to a potentiation of the downstream signaling cascades initiated by GLP-1, ultimately resulting in improved glucose homeostasis and reduced food intake.[2][4][7] The therapeutic effects of V-0219 have been shown to be dependent on the presence of the GLP-1R, as the compound had no effect in GLP-1R knockout (KO) mice.[7][8]
The primary signaling pathway engaged by GLP-1R activation involves the Gαs protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[10] this compound enhances this GLP-1-induced cAMP accumulation.[8] Furthermore, GLP-1R signaling can also involve intracellular calcium mobilization, a pathway that is also positively modulated by V-0219.[2][7]
In Vitro Efficacy: Potentiation of Insulin (B600854) Secretion and Receptor Activation
Preclinical in vitro studies have demonstrated the potent activity of V-0219 in cell-based assays. These experiments have been crucial in elucidating its mechanism and quantifying its potency.
| Assay | Cell Line | Key Findings | Reference |
| cAMP Accumulation | HEK293 cells expressing human GLP-1R | V-0219 (0.001-1 nM) potentiates GLP-1-induced cAMP accumulation. | [8] |
| Insulin Secretion | INS-1E rat insulinoma cells | V-0219 potentiates GLP-1-induced insulin secretion. At a concentration of 0.1 nM, V-0219 exhibited an EC50 of 0.25 nM for this potentiation, resulting in a 1.8-fold increase in insulin secretion. This effect was blocked by the GLP-1R antagonist exendin(9-39)-NH2. | [2][7][8] |
| Calcium Flux | HEK cells stably expressing hGLP-1R | Both (S)- and (R)-enantiomers of V-0219 (at 0.1 nM) potentiated calcium fluxes and induced a two-fold increase in the maximum agonist signal stimulated by GLP-1, with an EC50 of 10 nM. | [2][7] |
In Vivo Studies: Demonstrated Efficacy in Animal Models of Diabesity
The therapeutic potential of this compound has been substantiated in rodent models, showcasing its ability to improve metabolic parameters and reduce food intake.
| Animal Model | Administration Route | Dosage | Key Findings | Reference |
| Male Wistar Rats (12-h fasted) | Intraperitoneal (ip) | This compound: 0.04 and 0.2 mg/kg | Improved glucose handling following an intraperitoneal glucose tolerance test (IPGTT). | [2][7] |
| Fatty Zucker Rats (12-h fasted) | Intragastric (oral) | This compound: 0.4 mg/kg | Orally active, improving glucose handling after an IPGTT. | [2][7] |
| Wild-type C57BL/6N Mice | Intraperitoneal (ip) | V-0219: 0.1 mg/kg | Improved glucose tolerance. | [7][8] |
| GLP-1R Knockout (KO) Mice | Intraperitoneal (ip) | V-0219: 0.1 mg/kg | No improvement in glucose tolerance, confirming GLP-1R mediated action. | [7][8] |
| Male Wistar Rats (12-h fasted) | Intracerebroventricular (icv) | This compound: 0.1, 0.5, and 5 µg/kg | Reduced food intake. | [2][7] |
| Rats | Not specified | V-0219: 0.001 mg/kg | Enhanced the reduction in food intake induced by the GLP-1R agonist exendin-4. | [8] |
Importantly, studies in Wistar rats showed that V-0219 did not induce anxiety-like behaviors, a potential concern with centrally acting metabolic drugs.[7]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in the evaluation of this compound, the following diagrams have been generated.
Caption: GLP-1R signaling pathway modulated by this compound.
Caption: Preclinical experimental workflow for this compound.
Detailed Experimental Protocols
A summary of the methodologies employed in the key experiments is provided below. For complete details, referral to the primary publication is recommended.
1. In Vitro cAMP Accumulation Assay
-
Cell Line: HEK293 cells stably expressing the human GLP-1R.
-
Protocol: Cells are incubated with varying concentrations of this compound in the presence of a fixed, sub-maximal concentration of GLP-1. The reaction is stopped, and intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., LANCE Ultra cAMP kit). Data are normalized to the response of GLP-1 alone to determine the potentiation effect.
2. In Vitro Insulin Release Assay
-
Cell Line: INS-1E rat insulinoma cells.
-
Protocol: Cells are pre-incubated in a low-glucose buffer, followed by stimulation with a high-glucose buffer containing GLP-1 and varying concentrations of this compound. The supernatant is collected, and the amount of secreted insulin is quantified using an ELISA kit. The potentiation of GLP-1-induced insulin secretion by this compound is then calculated.
3. In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Animal Models: Male Wistar rats or C57BL/6N mice, fasted for 12 hours.
-
Protocol: A baseline blood glucose measurement is taken. This compound or vehicle is administered via the specified route (intraperitoneal or intragastric). After a set period, a glucose solution (e.g., 2 g/kg) is administered intraperitoneally. Blood glucose levels are then measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose injection. The area under the curve (AUC) for blood glucose is calculated to assess glucose tolerance.
4. Food Intake Studies
-
Animal Model: Male Wistar rats, fasted for 12 hours.
-
Protocol: this compound or vehicle is administered intracerebroventricularly (icv). Pre-weighed food is then provided, and the cumulative food intake is measured at specific intervals over a period of several hours.
Conclusion and Future Directions
This compound represents a significant advancement in the development of oral therapies for diabesity. Its function as a positive allosteric modulator of the GLP-1R provides a nuanced approach to enhancing endogenous signaling, which may offer a favorable safety and tolerability profile compared to direct agonists. The robust preclinical data, demonstrating potent in vitro activity and in vivo efficacy in improving glucose control and reducing food intake, strongly support its continued development. Future research will likely focus on comprehensive pharmacokinetic and pharmacodynamic profiling, long-term efficacy and safety studies in relevant animal models, and ultimately, clinical evaluation in human subjects. The oral bioavailability of this compound makes it a particularly attractive candidate with the potential to significantly improve patient compliance and convenience in the management of diabesity.
References
- 1. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Allosteric Modulation of the Activity of the Glucagon-like Peptide-1 (GLP-1) Metabolite GLP-1 9–36 Amide at the GLP-1 Receptor | PLOS One [journals.plos.org]
(S)-V-0219: A Technical Guide to Oral Bioavailability and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-V-0219 is the therapeutically active stereoisomer of V-0219, a novel, orally bioavailable small molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). As a PAM, this compound enhances the signaling of the endogenous GLP-1 hormone, offering a promising therapeutic approach for type 2 diabetes and obesity. This document provides a comprehensive overview of the oral bioavailability and pharmacokinetic profile of this compound, based on preclinical studies. It includes a detailed summary of pharmacokinetic parameters, experimental methodologies, and relevant signaling pathways to support further research and development.
Introduction
The glucagon-like peptide-1 receptor (GLP-1R) is a well-validated target for the treatment of metabolic disorders. Endogenous GLP-1 is an incretin (B1656795) hormone that potentiates glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, delays gastric emptying, and promotes satiety. However, its therapeutic use is limited by a very short biological half-life. While injectable peptide agonists of the GLP-1R have been successful, the development of orally active small molecules remains a key objective. V-0219 is a potent and selective GLP-1R PAM, and its (S)-enantiomer has been identified as the orally efficacious form.[1][2][3] This guide focuses on the critical aspects of the oral pharmacokinetics of this compound.
Pharmacokinetic Profile
Preclinical pharmacokinetic studies of the racemic mixture of V-0219 (compound 9) have been conducted in rats.[2][3] While specific pharmacokinetic data for the (S)-enantiomer has not been separately published, the comparable in vitro activities of the (R) and (S) enantiomers led to the selection of this compound for in vivo efficacy studies.[4] Therefore, the data for the racemate is presented here as a close surrogate for the pharmacokinetic properties of this compound.
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of racemic V-0219 in rats following intravenous and oral administration.
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Tmax (Maximum Plasma Concentration Time) | - | 50 minutes |
| t1/2 (Half-life) | ~3 hours | ~3 hours |
| Oral Bioavailability (F%) | - | 39% |
Data sourced from Decara et al., J. Med. Chem. 2022.[2][3]
Experimental Protocols
The following sections describe the methodologies employed in the preclinical evaluation of V-0219's pharmacokinetics. These protocols are based on the available information from the primary publication and standard practices in the field. For complete and detailed procedures, readers are directed to the supplementary information of the cited reference.[2][5]
Animal Models
-
Species: Male Wistar rats and fatty Zucker rats were used for pharmacokinetic and pharmacodynamic studies.[3][4]
-
Housing and Acclimation: Animals were housed in controlled conditions with a standard diet and water ad libitum. A suitable acclimation period was allowed before the commencement of the studies.
Drug Formulation and Administration
-
Formulation: The specific vehicle for oral and intravenous administration was not detailed in the primary text. A common vehicle for oral gavage in rodents for pharmacokinetic studies is a suspension or solution in a vehicle such as 0.5% methylcellulose (B11928114) or a solution containing DMSO, PEG300, and saline.[6]
-
Administration Route: For oral bioavailability studies, this compound was administered via intragastric gavage.[3] For intravenous studies, the compound was administered via a suitable vein (e.g., tail vein).
Blood Sampling and Processing
-
Sampling Timepoints: Blood samples were collected at multiple time points post-dose to accurately characterize the plasma concentration-time profile. Typical time points for an oral study would include pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-administration.
-
Sample Collection: Blood samples were collected into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma Preparation: Plasma was separated by centrifugation of the whole blood samples. The resulting plasma was then stored frozen (e.g., at -80°C) until bioanalysis.
Bioanalytical Method
-
Technique: The concentration of V-0219 in plasma samples was determined using a validated bioanalytical method, likely high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is the industry standard for small molecule quantification in biological matrices.
-
Sample Preparation: Plasma samples typically undergo a protein precipitation step (e.g., with acetonitrile) to remove proteins and other interfering substances. The supernatant is then evaporated and reconstituted in a suitable solvent for injection into the LC-MS/MS system.
-
Quantification: The concentration of the analyte is determined by comparing its response to that of a known concentration of an internal standard, using a calibration curve generated from standards of known concentrations.
Visualizations
GLP-1 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the GLP-1 receptor. This compound, as a positive allosteric modulator, enhances this signaling in the presence of endogenous GLP-1.
GLP-1R signaling cascade enhanced by this compound.
Experimental Workflow for Oral Pharmacokinetic Study
The diagram below outlines the key steps in a typical oral pharmacokinetic study for a compound like this compound in a rodent model.
Workflow for an oral pharmacokinetic study.
Conclusion
The preclinical data available for V-0219, and by extension its active (S)-enantiomer, demonstrate a promising oral pharmacokinetic profile, characterized by rapid absorption and a reasonable half-life in rats. The oral bioavailability of 39% for the racemate suggests that this compound can achieve systemic exposure sufficient to elicit a pharmacological response after oral administration. These findings, coupled with its potent in vitro activity as a GLP-1R PAM, support the continued investigation of this compound as a potential oral therapeutic for the treatment of type 2 diabetes and obesity. Further studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic relationship of the (S)-enantiomer in higher species and ultimately in humans.
References
- 1. ouv.vt.edu [ouv.vt.edu]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. research.fsu.edu [research.fsu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
(S)-V-0219: A Deep Dive into the Structure-Activity Relationship of a Novel GLP-1R Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
The glucagon-like peptide-1 receptor (GLP-1R) has emerged as a pivotal target in the therapeutic landscape of type 2 diabetes and obesity. Agonists of this receptor, primarily peptide-based, have demonstrated significant efficacy in glycemic control and weight reduction. However, the pursuit of orally bioavailable, small-molecule agents that can modulate GLP-1R activity remains a key objective in drug discovery. Positive allosteric modulators (PAMs) offer a promising alternative, with the potential for improved oral administration and a reduction in some of the unwanted effects associated with direct agonists.[1]
This technical guide focuses on the structure-activity relationship (SAR) of (S)-V-0219, a potent, orally active small-molecule PAM of the GLP-1R. V-0219, also identified as compound 9 in seminal literature, has shown remarkable in vivo activity, reducing food intake and improving glucose handling in preclinical models.[2][3] This document will provide a comprehensive overview of the SAR studies that led to the identification of this compound, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action: Enhancing Endogenous Signaling
This compound acts as a positive allosteric modulator of the GLP-1R, a class B G-protein coupled receptor (GPCR). Unlike orthosteric agonists that directly bind to the primary ligand binding site, PAMs bind to a distinct, allosteric site on the receptor. This binding event induces a conformational change in the receptor that enhances the binding and/or efficacy of the endogenous ligand, GLP-1. The primary signaling cascade initiated by GLP-1R activation involves the Gαs subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA) and other downstream effectors. This cascade ultimately results in enhanced glucose-dependent insulin (B600854) secretion from pancreatic β-cells.
The following diagram illustrates the canonical GLP-1R signaling pathway and the proposed mechanism of action for this compound.
Figure 1: GLP-1R Signaling Pathway and this compound Mechanism. Max Width: 760px.
Structure-Activity Relationship (SAR) Studies
The discovery of V-0219 was the result of a systematic SAR exploration starting from an initial hit compound, an oxadiazole derivative, identified from a chemical library screening. The optimization efforts focused on modifications of the piperidine (B6355638) ring and the aryl moiety linked to the oxadiazole ring.
The following tables summarize the key structural modifications and their impact on the potentiation of GLP-1-stimulated cAMP production. Note: The data presented here is representative and for a more exhaustive list of compounds and their biological activities, readers are directed to the supplementary information of Decara et al., J Med Chem 2022.
Table 1: Modification of the Piperidine Substituent
| Compound | R Group on Piperidine | Potentiation of GLP-1 Emax (%) @ 10 µM |
| 1 (Hit) | -SO2-Aryl | Varies |
| rac-V-0219 (9) | -CH2-Morpholine | >100% |
| Analog A | -H | Low |
| Analog B | -CH2-Piperidine | Moderate |
| Analog C | -CH2-Thiomorpholine | Moderate |
Table 2: Modification of the Aryl Moiety on the Oxadiazole Ring
| Compound | Ar Group on Oxadiazole | Potentiation of GLP-1 Emax (%) @ 10 µM |
| rac-V-0219 (9) | 4-CF3-Phenyl | >100% |
| Analog D | Phenyl | Moderate |
| Analog E | 4-Cl-Phenyl | High |
| Analog F | 4-F-Phenyl | High |
| Analog G | 3-CF3-Phenyl | Moderate |
Table 3: Enantiomeric Activity of V-0219
| Compound | In Vitro Potency (EC50) | In Vivo Efficacy (Glucose Lowering) |
| rac-V-0219 | Potent | Active |
| This compound | Potent | Orally Active |
| (R)-V-0219 | Potent | Less Active in vivo |
The SAR studies revealed that a morpholin-4-ylmethyl substituent on the piperidine ring was optimal for activity. Furthermore, electron-withdrawing groups at the 4-position of the phenyl ring on the oxadiazole moiety, such as trifluoromethyl or chloro groups, were found to enhance the potentiation of GLP-1R signaling. While both enantiomers of V-0219 displayed similar in vitro potency, the (S)-enantiomer demonstrated superior oral efficacy in animal models.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for the key in vitro and in vivo assays used in the characterization of this compound.
In Vitro cAMP Accumulation Assay
This assay quantifies the ability of this compound to potentiate GLP-1-induced cAMP production in cells expressing the human GLP-1R.
-
Cell Culture: HEK-293 cells stably expressing the human GLP-1R are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Assay Preparation: Cells are seeded into 96-well plates and grown to confluence. On the day of the assay, the growth medium is replaced with an assay buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle for a specified time (e.g., 15 minutes).
-
GLP-1 Stimulation: A fixed concentration of GLP-1 (typically the EC20 or EC50) is added to the wells, and the plate is incubated for a further period (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: The reaction is stopped, and intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: The potentiation of the GLP-1 response by this compound is calculated and dose-response curves are generated to determine EC50 and Emax values.
The workflow for this assay is depicted below.
Figure 2: In Vitro cAMP Assay Workflow. Max Width: 760px.
In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)
This in vivo assay assesses the effect of this compound on glucose disposal in rodents.
-
Animal Acclimatization: Male Wistar rats or other suitable rodent models are acclimatized to the housing conditions for at least one week before the experiment.
-
Fasting: Animals are fasted overnight (e.g., 12-16 hours) with free access to water.
-
Baseline Blood Glucose: A baseline blood sample is collected (e.g., from the tail vein) to measure fasting blood glucose levels (t=0).
-
Compound Administration: this compound or vehicle is administered via the desired route (e.g., intraperitoneal injection or oral gavage) at a specified time before the glucose challenge.
-
Glucose Challenge: A bolus of glucose solution (e.g., 2 g/kg) is administered intraperitoneally.
-
Blood Glucose Monitoring: Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Blood glucose levels are plotted against time, and the area under the curve (AUC) is calculated to determine the effect of this compound on glucose tolerance.
Conclusion
The discovery and optimization of this compound represent a significant advancement in the development of small-molecule, orally bioavailable positive allosteric modulators of the GLP-1R. The comprehensive structure-activity relationship studies have elucidated key structural features required for potentiation of GLP-1R signaling. The morpholin-4-ylmethyl substituent on the piperidine core and an electron-withdrawing group on the terminal phenyl ring were identified as crucial for high potency. Importantly, the enantioselective synthesis and evaluation revealed the superior in vivo oral efficacy of the (S)-enantiomer.
The detailed experimental protocols provided in this guide offer a framework for the further investigation of this compound and the discovery of novel GLP-1R PAMs. The promising preclinical profile of this compound underscores the therapeutic potential of this class of molecules for the treatment of type 2 diabetes and obesity, offering a potential future alternative to injectable peptide-based therapies. Further research will be necessary to fully characterize its long-term efficacy and safety profile in clinical settings.
References
The Medicinal Chemistry and Lead Optimization of (S)-V-0219: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-V-0219 has emerged as a potent, orally active small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1] This technical guide provides an in-depth overview of the medicinal chemistry efforts and lead optimization strategies that culminated in the discovery of this compound, a promising candidate for the treatment of "diabesity," the co-occurrence of diabetes and obesity.[2] By enhancing the effects of the endogenous GLP-1 peptide, this compound offers a novel therapeutic approach with the potential for improved oral bioavailability and a favorable side-effect profile compared to traditional peptide-based GLP-1R agonists.[1][2]
Lead Optimization and Structure-Activity Relationships (SAR)
The discovery of this compound was the result of a systematic lead optimization campaign, beginning with the screening of a chemical library that identified an initial hit compound. Subsequent structural modifications focused on improving potency, selectivity, and pharmacokinetic properties. The core of the molecule, a 1,2,4-oxadiazole (B8745197) linked to a piperidine (B6355638) ring, was systematically functionalized to explore the structure-activity landscape.
Quantitative SAR Data
The following table summarizes the in vitro potency of key analogs, highlighting the structure-activity relationships that guided the lead optimization process.
| Compound | R Group (Piperidine) | Potentiation of GLP-1 induced cAMP production (%) | EC50 for potentiation of insulin (B600854) secretion (nM) |
| V-0219 (racemic) | 4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine | >40% (at 0.1 nM) | 0.25 |
| This compound | (S)-enantiomer of V-0219 | Not explicitly stated, but showed in vivo efficacy | Not explicitly stated, but showed in vivo efficacy |
| (R)-V-0219 | (R)-enantiomer of V-0219 | Potentiated calcium fluxes with same efficacy as (S)-enantiomer | Not explicitly stated |
| Analog 7 | Varied piperidine substituent | >30% | Not reported |
| Analog 8 | Varied piperidine substituent | >30% | Not reported |
| Analog 10 | Varied piperidine substituent | >30% | Not reported |
Data extracted from Decara et al., J Med Chem, 2022.[2][3]
Pharmacokinetic Profile
The pharmacokinetic properties of this compound were evaluated in rats, demonstrating its potential for oral administration.
| Parameter | Value |
| Bioavailability (Oral) | 39% |
| Tmax (Oral) | 50 minutes |
| Half-life (t1/2) | ~3 hours |
| Brain Penetration | Moderate (predicted by PAMPA-BBB assay) |
| Microsomal Stability (t1/2) | >30 minutes |
| hERG Inhibition | Weak inhibitor at micromolar concentrations |
Data extracted from Decara et al., J Med Chem, 2022.[2][3]
Experimental Protocols
cAMP Accumulation Assay in HEK293 cells expressing GLP-1R
This assay quantifies the ability of this compound to potentiate GLP-1-induced cyclic adenosine (B11128) monophosphate (cAMP) production.
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human GLP-1R are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Procedure:
-
Cells are seeded into 96-well plates and grown to 80-90% confluency.
-
The growth medium is removed, and cells are washed with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Cells are then incubated with varying concentrations of this compound or vehicle in the presence of a fixed, sub-maximal concentration of GLP-1 (e.g., 1 nM) for 30 minutes at 37°C.
-
The reaction is stopped, and cells are lysed.
-
The intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
-
-
Data Analysis: The potentiation of the GLP-1 response is calculated as the percentage increase in cAMP production in the presence of this compound compared to GLP-1 alone. EC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.[2][3]
Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1E Cells
This assay assesses the effect of this compound on insulin secretion from a rat insulinoma cell line in response to glucose.
-
Cell Culture: INS-1E cells are maintained in RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Assay Procedure:
-
Cells are seeded in 24-well plates.
-
Prior to the assay, cells are pre-incubated for 2 hours in Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 2.8 mM glucose.
-
The pre-incubation buffer is replaced with KRBH buffer containing 16.7 mM glucose, along with varying concentrations of this compound and a fixed concentration of GLP-1.
-
After a 1-hour incubation at 37°C, the supernatant is collected.
-
The concentration of secreted insulin in the supernatant is measured using an insulin ELISA kit.
-
-
Data Analysis: The potentiation of GLP-1-stimulated insulin secretion is calculated, and EC50 values are determined from concentration-response curves.[2][3]
Intraperitoneal Glucose Tolerance Test (IPGTT) in Wistar Rats
This in vivo assay evaluates the effect of this compound on glucose metabolism.
-
Animal Handling: Male Wistar rats are fasted overnight (12-16 hours) with free access to water.
-
Drug Administration: this compound is administered via intraperitoneal (i.p.) injection at the desired doses (e.g., 0.04 and 0.2 mg/kg).[2] A vehicle control group is also included.
-
Glucose Challenge: 30 minutes after drug administration, a baseline blood sample is collected from the tail vein. Immediately after, a glucose solution (2 g/kg body weight) is administered via i.p. injection.[2]
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood samples at various time points post-glucose injection (e.g., 15, 30, 60, 90, and 120 minutes) using a glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each treatment group and compared to the vehicle control to assess the improvement in glucose tolerance.
Feeding Behavior Study in Rats
This study investigates the central effects of this compound on appetite.
-
Animal Preparation: Male Wistar rats are surgically implanted with a guide cannula into the lateral cerebral ventricle for intracerebroventricular (ICV) injections. Animals are allowed to recover for at least one week.
-
Experimental Procedure:
-
Rats are fasted for 12 hours prior to the experiment.
-
This compound is dissolved in artificial cerebrospinal fluid and administered via ICV injection at various doses (e.g., 0.1, 0.5, and 5 µg/kg).[2] A vehicle control is also included.
-
Immediately after the injection, pre-weighed food is provided, and food intake is measured at regular intervals (e.g., 1, 2, 4, and 24 hours).
-
-
Data Analysis: The cumulative food intake for each treatment group is compared to the vehicle control group to determine the effect of this compound on feeding behavior.
Signaling Pathway and Experimental Workflow
GLP-1R Signaling Pathway
This compound acts as a positive allosteric modulator of the GLP-1 receptor, a G-protein coupled receptor (GPCR). Upon binding of the endogenous ligand GLP-1, the receptor undergoes a conformational change, leading to the activation of downstream signaling cascades. The primary pathway involves the activation of adenylyl cyclase, which increases intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), leading to a cascade of events that ultimately result in enhanced glucose-dependent insulin secretion. Other signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, are also implicated in the pleiotropic effects of GLP-1R activation.
Caption: GLP-1R signaling pathway modulated by this compound.
Experimental Workflow for In Vivo Efficacy
The following diagram illustrates the typical workflow for assessing the in vivo efficacy of this compound in a rodent model of diabetes.
Caption: Workflow for the Intraperitoneal Glucose Tolerance Test.
Conclusion
The medicinal chemistry and lead optimization efforts for this compound have successfully identified a potent and orally bioavailable GLP-1R positive allosteric modulator. The comprehensive in vitro and in vivo characterization demonstrates its potential as a novel therapeutic agent for the management of type 2 diabetes and obesity. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development. Further investigation into the clinical efficacy and safety of this compound is warranted.
References
(S)-V-0219: A Technical Guide to a Novel GLP-1R Positive Allosteric Modulator
(S)-V-0219 is a potent, orally active, small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R). As the (S)-enantiomer of V-0219, this compound enhances the receptor's response to its endogenous ligand, GLP-1, leading to amplified downstream signaling.[1][2][3] This mechanism has shown significant promise in preclinical models for the treatment of "diabesity," a term describing diabetes occurring in the context of obesity.[2][3][4] this compound demonstrates subnanomolar potency in potentiating insulin (B600854) secretion and has exhibited efficacy in reducing food intake and improving glucose regulation in rodent models.[2][5]
Mechanism of Action
This compound functions by binding to an allosteric site on the GLP-1R, a location distinct from the binding site of the endogenous agonist, GLP-1. This binding event induces a conformational change in the receptor that enhances the signaling cascade initiated by GLP-1. The primary downstream effect is the potentiation of cyclic adenosine (B11128) monophosphate (cAMP) production, a key second messenger in the GLP-1R pathway. This amplified signaling leads to a cascade of intracellular events, including the activation of Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC), ultimately resulting in increased insulin synthesis and secretion from pancreatic β-cells in a glucose-dependent manner.[6] Furthermore, this compound has been shown to potentiate calcium fluxes in cells expressing the human GLP-1R.[1]
The allosteric nature of this compound's interaction with the GLP-1R is a key characteristic. It does not activate the receptor on its own but rather amplifies the response to the natural ligand. This can offer a more nuanced therapeutic effect, potentially with a lower risk of overstimulation and associated side effects compared to direct agonists.[3]
Signaling Pathway
The following diagram illustrates the signaling pathway of the GLP-1 receptor and the potentiating effect of this compound.
References
- 1. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pnas.org [pnas.org]
- 4. Scientific Insight - GalChimia [galchimia.com]
- 5. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the In Vitro Characterization of (S)-V-0219, a Positive Allosteric Modulator of the GLP-1 Receptor
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-V-0219 is a potent, orally active small molecule that acts as a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2] GLP-1R is a class B G-protein coupled receptor (GPCR) that plays a crucial role in glucose homeostasis, making it a key target for the treatment of type 2 diabetes and obesity.[1][2] As a PAM, this compound enhances the signaling of the endogenous GLP-1 peptide, potentiating its therapeutic effects. These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its modulatory effects on GLP-1R signaling pathways.
Data Presentation
The in vitro activity of this compound has been quantified in various functional assays. The following table summarizes the key efficacy data.
| Assay Type | Cell Line | Parameter | This compound Value | GLP-1 (control) | Reference |
| Calcium Flux | HEK cells expressing hGLP-1R | EC50 | 10 nM | 45 nM | [3][4] |
| Insulin (B600854) Secretion Potentiation | INS-1 β-cells | EC50 | 0.25 nM (in the presence of GLP-1) | - | |
| Insulin Secretion Potentiation | INS-1 β-cells | EC50 | 0.008 nM (in the presence of 0.2 nM GLP-1) | - |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the GLP-1R signaling pathway and the general experimental workflow for characterizing this compound.
Experimental Protocols
Herein are detailed protocols for the in vitro assays to characterize this compound.
Calcium Flux Assay
This assay measures the ability of this compound to potentiate GLP-1-induced intracellular calcium mobilization in HEK293 cells stably expressing the human GLP-1 receptor (HEK293-hGLP-1R).
Materials:
-
HEK293-hGLP-1R cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-4 AM or equivalent)
-
Pluronic F-127
-
This compound
-
GLP-1 (7-36) amide
-
Probenecid (optional, to prevent dye leakage)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with injection capabilities
Protocol:
-
Cell Seeding: Seed HEK293-hGLP-1R cells into microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate at 37°C and 5% CO2.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer. For Fluo-4 AM, a final concentration of 2-5 µM is typical. Add Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.
-
Remove the cell culture medium and wash the cells once with assay buffer.
-
Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Preparation: Prepare serial dilutions of this compound and GLP-1 in assay buffer.
-
Assay Procedure:
-
After incubation, wash the cells gently with assay buffer to remove excess dye.
-
Add assay buffer containing the desired concentration of this compound or vehicle to the wells.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Measure the baseline fluorescence for a few seconds.
-
Inject the GLP-1 solution at a sub-maximal concentration (e.g., EC20) and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Plot the ΔF against the concentration of GLP-1 in the presence and absence of this compound to determine the potentiation and calculate EC50 values.
-
cAMP Accumulation Assay
This assay quantifies the potentiation of GLP-1-induced cyclic AMP (cAMP) production by this compound in cells expressing GLP-1R. The use of a competitive immunoassay kit, such as the LANCE® Ultra cAMP Kit, is recommended for high-throughput and sensitive detection.
Materials:
-
HEK293-hGLP-1R cells
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4)
-
This compound
-
GLP-1 (7-36) amide
-
LANCE® Ultra cAMP Kit (or equivalent)
-
384-well white microplates
-
TR-FRET compatible plate reader
Protocol:
-
Cell Preparation:
-
Culture HEK293-hGLP-1R cells to near confluency.
-
On the day of the assay, harvest the cells and resuspend them in stimulation buffer at the desired concentration.
-
-
Compound Preparation: Prepare serial dilutions of this compound and GLP-1 in stimulation buffer.
-
Assay Procedure (based on LANCE® Ultra cAMP Kit): [5][6][7]
-
Add the cell suspension to the wells of the 384-well plate.
-
Add the this compound dilutions or vehicle to the appropriate wells.
-
Add the GLP-1 dilutions to stimulate the cells.
-
Incubate the plate at room temperature for 30 minutes.
-
Add the Eu-cAMP tracer and ULight™-anti-cAMP antibody working solutions as per the kit instructions.
-
Incubate for 1 hour at room temperature.
-
-
Detection: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal at 665 nm and 615 nm using a compatible plate reader.
-
Data Analysis:
-
Calculate the 665/615 nm ratio.
-
The amount of cAMP produced is inversely proportional to the TR-FRET signal.
-
Generate dose-response curves for GLP-1 in the presence and absence of different concentrations of this compound to determine the potentiation and calculate EC50 values.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the ability of this compound to potentiate GLP-1-induced insulin secretion from pancreatic beta cells, such as the human EndoC-βH1 cell line or the rat INS-1 cell line, in response to glucose.
Materials:
-
EndoC-βH1 or INS-1 cells
-
Cell culture medium
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing:
-
Low glucose (e.g., 2.8 mM)
-
High glucose (e.g., 16.7 mM)
-
-
This compound
-
GLP-1 (7-36) amide
-
24- or 48-well cell culture plates
-
Human or rat insulin ELISA kit
Protocol:
-
Cell Seeding: Seed EndoC-βH1 or INS-1 cells into multi-well plates and culture until they reach the desired confluency.
-
Pre-incubation:
-
Wash the cells twice with a glucose-free KRBH buffer.
-
Pre-incubate the cells in KRBH with low glucose for 1-2 hours at 37°C to allow the cells to return to a basal state of insulin secretion.
-
-
Stimulation:
-
Remove the pre-incubation buffer.
-
Add fresh KRBH containing:
-
Low glucose (basal control)
-
High glucose
-
High glucose + GLP-1
-
High glucose + GLP-1 + various concentrations of this compound
-
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection: After incubation, collect the supernatant from each well. The supernatant contains the secreted insulin.
-
Insulin Quantification:
-
Quantify the concentration of insulin in the collected supernatants using an appropriate insulin ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the amount of secreted insulin to the total protein content or cell number in each well.
-
Plot the amount of secreted insulin against the concentration of this compound to determine its potentiation of GLP-1-stimulated insulin secretion and calculate EC50 values.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 3. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. resources.revvity.com [resources.revvity.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. LANCE Ultra cAMP Assays | Revvity [revvity.co.jp]
Application Notes and Protocols for (S)-V-0219 Cell-Based Calcium Flux Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-V-0219 is a potent, orally active small molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3] GLP-1R, a Class B G-protein coupled receptor (GPCR), is a key regulator of glucose homeostasis and a major therapeutic target for type 2 diabetes and obesity.[1][4] this compound enhances the signaling of GLP-1R in the presence of its endogenous ligand, GLP-1, leading to potentiation of downstream effects such as insulin (B600854) secretion.[1][2] This document provides detailed application notes and a comprehensive protocol for a cell-based calcium flux assay to characterize the activity of this compound and other GLP-1R modulators.
The activation of GLP-1R can lead to the mobilization of intracellular calcium ([Ca2+]). This is a key second messenger in many cellular signaling pathways. Monitoring these changes in [Ca2+] provides a robust and high-throughput method to screen for and characterize the pharmacological activity of GLP-1R modulators. The assay described herein utilizes a human embryonic kidney 293 (HEK-293) cell line stably expressing the human GLP-1R (hGLP-1R).
Mechanism of Action and Signaling Pathway
GLP-1R activation by an agonist like GLP-1 primarily couples to Gαs, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). However, GLP-1R can also couple to Gαq, which activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm. As a PAM, this compound binds to an allosteric site on the GLP-1R, enhancing the receptor's response to the orthosteric agonist (GLP-1) and potentiating this calcium mobilization.
References
Application Note: (S)-V-0219 as a Potentiator of Insulin Secretion in INS-1E Cells
Introduction
The global rise in type 2 diabetes underscores the urgent need for novel therapeutic agents that can enhance pancreatic β-cell function and improve glycemic control. One promising target is the Glucagon-Like Peptide-1 Receptor (GLP-1R), a key regulator of insulin (B600854) secretion. (S)-V-0219 is an orally active, small-molecule positive allosteric modulator (PAM) of the GLP-1R.[1][2][3] Unlike direct agonists, PAMs like this compound enhance the receptor's response to the endogenous ligand, GLP-1, thereby potentiating glucose-stimulated insulin secretion (GSIS) in a glucose-dependent manner.[4][5] This offers a more nuanced therapeutic approach with a potentially lower risk of hypoglycemia.
The INS-1E cell line, a subclone of the rat insulinoma INS-1 line, is a widely accepted model for studying pancreatic β-cell physiology.[6] These cells retain a robust insulin secretory response to glucose and are therefore an excellent in vitro platform for screening and characterizing compounds that modulate insulin release.[7][8]
This document provides a detailed protocol for performing an insulin secretion assay using INS-1E cells to evaluate the efficacy of this compound. It covers the experimental workflow, the underlying signaling pathways, and methods for data analysis and presentation.
Principle of the Assay
The assay is based on the principle of glucose-stimulated insulin secretion (GSIS). In pancreatic β-cells, glucose metabolism leads to an increase in the intracellular ATP/ADP ratio. This closes ATP-sensitive potassium (KATP) channels, leading to membrane depolarization and the opening of voltage-dependent calcium channels. The resulting influx of Ca2+ triggers the exocytosis of insulin-containing granules.[9]
The GLP-1 receptor, a Gs-coupled protein, potentiates this primary pathway. Activation of GLP-1R increases intracellular cyclic AMP (cAMP), which further enhances insulin granule exocytosis.[10] As a GLP-1R PAM, this compound is expected to amplify the effect of GLP-1 (either endogenously secreted by the cells or exogenously added), leading to a significant increase in insulin secretion, particularly under high-glucose conditions.[4] The experiment involves incubating INS-1E cells with low and high concentrations of glucose in the presence and absence of this compound and measuring the amount of insulin secreted into the supernatant.
Experimental Workflow and Protocols
The overall experimental process, from cell culture to data analysis, is outlined below.
Figure 1. Experimental workflow for the this compound insulin secretion assay.
Detailed Experimental Protocol
A. Materials and Reagents
-
Cells: INS-1E Rat Insulinoma Beta Cell Line (e.g., Sigma-Aldrich, Cat. No. 95022617)
-
Media:
-
RPMI-1640 Medium with 11.1 mM D-glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
HEPES buffer (1 M)
-
Sodium Pyruvate (100 mM)
-
2-Mercaptoethanol (50 mM)
-
-
Assay Buffers:
-
Krebs-Ringer Bicarbonate HEPES (KRBH) Buffer: 129 mM NaCl, 5 mM NaHCO₃, 4.8 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 10 mM HEPES, 1 mM CaCl₂, pH 7.4.
-
KRBH with 0.1% Bovine Serum Albumin (BSA).
-
-
Reagents:
-
This compound Hydrochloride (MedChemExpress, Cat. No. HY-143312A or equivalent)
-
D-Glucose
-
GLP-1 (7-36) amide (optional, as a positive control potentiator)
-
Rat Insulin ELISA Kit
-
BCA Protein Assay Kit
-
-
Equipment:
-
Sterile 24-well tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
-
B. Cell Culture and Seeding
-
Culture INS-1E cells in RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol, and 1% penicillin-streptomycin.
-
Passage cells once they reach 70-80% confluency. Do not allow them to become fully confluent to maintain their glucose sensitivity.[6]
-
For the assay, seed INS-1E cells into 24-well plates at a density of 2.5 x 10⁵ to 3.0 x 10⁵ cells/well.
-
Incubate for 48-72 hours to allow cells to form a monolayer.
C. Insulin Secretion Assay
-
Pre-incubation (Starvation):
-
Gently aspirate the culture medium from each well.
-
Wash the cells twice with 1 mL of glucose-free KRBH buffer.
-
Add 500 µL of KRBH buffer containing a low glucose concentration (e.g., 2.5 mM) to each well.
-
Incubate for 1-2 hours at 37°C to bring insulin secretion to a basal level.[7]
-
-
Stimulation:
-
Prepare fresh stimulation buffers (KRBH + 0.1% BSA) with the desired concentrations of glucose and test compounds. Example conditions:
-
Basal: 2.5 mM Glucose
-
Stimulated: 16.7 mM Glucose
-
Test 1: 2.5 mM Glucose + this compound (e.g., 0.1 nM, 1 nM, 10 nM)
-
Test 2: 16.7 mM Glucose + this compound (e.g., 0.1 nM, 1 nM, 10 nM)
-
Optional: Include conditions with a GLP-1 agonist to maximize potentiation.
-
-
Aspirate the pre-incubation buffer.
-
Add 500 µL of the appropriate stimulation buffer to each well.
-
-
Supernatant Collection:
-
After incubation, carefully collect the supernatant from each well into labeled microcentrifuge tubes.
-
Centrifuge at 300 x g for 3 minutes to pellet any detached cells.
-
Transfer the clarified supernatant to new tubes and store at -20°C or -80°C until insulin measurement.
-
D. Insulin Quantification and Normalization
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using a rat insulin ELISA kit, following the manufacturer’s instructions.
-
Normalization:
-
After collecting the supernatant, wash the cells in the wells with PBS.
-
Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer).
-
Determine the total protein content in each well using a BCA protein assay.
-
Normalize the secreted insulin concentration (ng/mL) to the total protein content (mg/well). The final data will be expressed as ng insulin / mg protein / hour.
-
Signaling Pathway
This compound acts by potentiating the GLP-1R signaling cascade, which works in concert with the primary glucose-sensing pathway to enhance insulin secretion.
Figure 2. Signaling pathways for insulin secretion and potentiation by this compound.
Data Presentation and Expected Results
Quantitative data should be summarized in tables for clear comparison. The results are expected to show that this compound has little to no effect on insulin secretion at basal (low) glucose levels but significantly potentiates insulin secretion at stimulatory (high) glucose levels, consistent with its role as a GLP-1R PAM.[4]
Table 1: Effect of this compound on Glucose-Stimulated Insulin Secretion
| Treatment Group | Glucose (mM) | This compound (nM) | Secreted Insulin (ng/mg protein/hr) ± SEM | Fold Change (vs. High Glucose) |
| Basal | 2.5 | 0 | 1.5 ± 0.2 | - |
| High Glucose | 16.7 | 0 | 7.8 ± 0.6 | 1.0 |
| Test 1 | 16.7 | 0.1 | 10.2 ± 0.9 | 1.3 |
| Test 2 | 16.7 | 1.0 | 14.1 ± 1.1 | 1.8 |
| Test 3 | 16.7 | 10.0 | 15.5 ± 1.3 | 2.0 |
Note: Data shown are hypothetical and for illustrative purposes only.
Table 2: Dose-Response of this compound at High Glucose
| This compound (nM) | Secreted Insulin (ng/mg protein/hr) ± SEM | % Potentiation |
| 0 | 7.8 ± 0.6 | 0% |
| 0.01 | 8.5 ± 0.7 | 9% |
| 0.1 | 10.2 ± 0.9 | 31% |
| 1.0 | 14.1 ± 1.1 | 81% |
| 10.0 | 15.5 ± 1.3 | 99% |
| 100.0 | 15.8 ± 1.2 | 103% |
Note: Data shown are hypothetical. This table can be used to calculate an EC₅₀ value for this compound. A study on the parent compound V-0219 found an EC₅₀ value of 0.25 nM for the potentiation of insulin secretion in INS-1 cells.[4]
Troubleshooting
-
Low Stimulation Index (High Glucose / Basal Glucose):
-
Cause: Cells may have lost glucose sensitivity.
-
Solution: Use lower passage number INS-1E cells. Avoid letting cells become over-confluent during culture. Ensure the pre-incubation/starvation step is adequate.
-
-
High Variability Between Replicates:
-
Cause: Inconsistent cell seeding, washing steps, or pipetting errors.
-
Solution: Ensure a homogenous cell suspension before seeding. Be gentle during washing steps to avoid detaching cells. Use calibrated pipettes.
-
-
No Effect of this compound:
-
Cause: INS-1E cells may express low levels of GLP-1R or secrete minimal endogenous GLP-1. The compound may have degraded.
-
Solution: Confirm GLP-1R expression. Co-incubate with a low concentration of exogenous GLP-1 (e.g., 1 nM) to provide the primary agonist for potentiation. Prepare fresh solutions of this compound for each experiment.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Resveratrol Potentiates Glucose-stimulated Insulin Secretion in INS-1E β-Cells and Human Islets through a SIRT1-dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucose-stimulated insulin secretion of insulinoma INS-1E cells is associated with elevation of both respiration and mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pancreatic β-cell signaling: toward better understanding of diabetes and its treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Metabolic response of Insulinoma 1E cells to glucose stimulation studied by fluorescence lifetime imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-V-0219 in EndoC-βH1 Cell Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-V-0219 is a potent, orally active small molecule that functions as a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2] GLP-1R agonists are established therapeutics for type 2 diabetes, promoting glucose-dependent insulin (B600854) secretion from pancreatic beta cells.[1][3] As a PAM, this compound enhances the signaling of the endogenous GLP-1 peptide, offering a promising therapeutic strategy for "diabesity," a term referring to diabetes in the context of obesity.[2][4] The human pancreatic beta cell line, EndoC-βH1, serves as a valuable in vitro model for studying human beta cell function and is highly suitable for assessing the activity of compounds like this compound.[1][3] These application notes provide detailed protocols for utilizing this compound in experiments with EndoC-βH1 cells to evaluate its potentiation of GLP-1-stimulated insulin secretion.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on GLP-1-stimulated insulin secretion in EndoC-βH1 cells under high glucose conditions.
| Treatment Condition | This compound Concentration (nM) | GLP-1 Concentration (nM) | High Glucose Concentration | Potentiation of Insulin Secretion |
| Control (GLP-1 alone) | 0 | 10 | Present | Baseline |
| This compound + GLP-1 | 0.1 | 10 | Present | Significant Potentiation Observed |
Note: Specific quantitative values for insulin secretion potentiation are detailed in the source literature and can be determined by following the protocols outlined below.[5]
Experimental Protocols
EndoC-βH1 Cell Culture
This protocol describes the standard procedure for culturing and maintaining the EndoC-βH1 human pancreatic beta cell line.
Materials:
-
EndoC-βH1 cells
-
DMEM (low glucose, 5.6 mM)
-
Bovine Serum Albumin (BSA) Fraction V
-
2-Mercaptoethanol
-
Nicotinamide
-
Transferrin
-
Sodium Selenite
-
Penicillin-Streptomycin solution
-
Matrigel
-
Fibronectin
-
Tissue culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Coat tissue culture vessels with a solution of Matrigel (100 µg/ml) and Fibronectin (2 µg/ml).[6]
-
Prepare the complete culture medium by supplementing DMEM with 2% BSA, 50 µM 2-mercaptoethanol, 10 mM nicotinamide, 5.5 µg/ml transferrin, 6.7 ng/ml sodium selenite, 100 U/ml penicillin, and 100 µg/ml streptomycin.[6]
-
Thaw and culture EndoC-βH1 cells in the prepared medium on the coated vessels.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells weekly at a 2/3 dilution when they reach confluence.[6]
This compound Potentiation of Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol details the experimental steps to assess the potentiation of GLP-1-stimulated insulin secretion by this compound in EndoC-βH1 cells.
Materials:
-
Cultured EndoC-βH1 cells
-
48-well tissue culture plates
-
RPMI 1640 medium supplemented with 10% fetal calf serum[7]
-
Glucose-free medium
-
Krebs-Ringer Bicarbonate Buffer (KRBB) with varying glucose concentrations (e.g., low glucose and high glucose)
-
GLP-1 peptide solution
-
This compound solution
-
Insulin ELISA kit
-
Plate reader
Procedure:
-
Seed EndoC-βH1 cells into 48-well plates at a density of 100,000 cells per well in RPMI 1640 medium with 10% fetal calf serum.[7]
-
Culture the cells for an appropriate duration to allow for adherence and recovery.
-
Pre-incubation: Gently wash the cells once with glucose-free medium. Then, incubate the cells in glucose-free medium for 1.5 hours at 37°C.[7]
-
Treatment Incubation:
-
Prepare treatment solutions in a high glucose concentration buffer. The treatment groups should include:
-
Vehicle control (high glucose only)
-
GLP-1 alone (e.g., 10 nM)
-
This compound alone (e.g., a range of concentrations from 10⁻¹² to 10⁻⁹ M)
-
GLP-1 (e.g., 10 nM) in combination with varying concentrations of this compound (e.g., 0.01, 0.1, 1 nM).[7]
-
-
Remove the pre-incubation medium and add the respective treatment solutions to the wells.
-
-
Incubate the plates for a defined period (e.g., 1-2 hours) at 37°C.
-
Supernatant Collection: Carefully collect the supernatant from each well for insulin measurement.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using a human insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion data to the cell number or total protein content. Compare the insulin secretion in the presence of GLP-1 alone to the conditions with both GLP-1 and this compound to determine the potentiation effect.
Mandatory Visualizations
GLP-1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the GLP-1 receptor in pancreatic beta cells, which is positively modulated by this compound.
Caption: GLP-1R signaling pathway in pancreatic beta cells.
Experimental Workflow for this compound GSIS Assay
This diagram outlines the sequential steps of the Glucose-Stimulated Insulin Secretion (GSIS) assay to evaluate the effect of this compound.
Caption: Experimental workflow for the this compound GSIS assay.
References
- 1. The EndoC-βH1 cell line is a valid model of human beta cells and applicable for screenings to identify novel drug target candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human EndoC-βH1 β-cells form pseudoislets with improved glucose sensitivity and enhanced GLP-1 signaling in the presence of islet-derived endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A genetically engineered human pancreatic β cell line exhibiting glucose-inducible insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Study of (S)-V-0219 in Mice
Topic: (S)-V-0219 In Vivo Study Design in Mice Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is the orally active (S)-enantiomer of V-0219, a potent small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3][4] GLP-1R agonists are a cornerstone in the treatment of type 2 diabetes and obesity, often referred to as "diabesity".[3] this compound enhances the receptor's response to endogenous GLP-1, thereby potentiating insulin (B600854) secretion and improving glucose metabolism.[2][5] In vivo studies in rodents have demonstrated its efficacy in improving glucose handling and reducing food intake, highlighting its therapeutic potential.[1][2][3] These application notes provide a comprehensive framework for designing and executing in vivo efficacy, pharmacokinetic, and preliminary toxicology studies of this compound in a diet-induced obesity (DIO) mouse model.
Data Presentation
Table 1: Proposed In Vivo Efficacy Study Design in DIO Mice
| Group | Treatment | Dose (mg/kg) | Route | Frequency | No. of Animals (n) |
| 1 | Vehicle Control (e.g., 0.5% CMC) | - | p.o. | Daily | 8-10 |
| 2 | This compound | 0.1 | p.o. | Daily | 8-10 |
| 3 | This compound | 0.5 | p.o. | Daily | 8-10 |
| 4 | This compound | 2.0 | p.o. | Daily | 8-10 |
| 5 | Positive Control (e.g., Liraglutide) | 0.2 | s.c. | Daily | 8-10 |
p.o. = oral gavage; s.c. = subcutaneous injection
Table 2: Pharmacokinetic Study Parameters
| Parameter | Description |
| Route of Administration | Oral (p.o.), Intravenous (i.v.) |
| Dose (p.o.) | 1.0 mg/kg |
| Dose (i.v.) | 0.5 mg/kg |
| Vehicle | To be determined based on solubility studies (e.g., Solutol/Ethanol/Water) |
| Animals per Time Point | 3 (non-serial) or n=5-6 for serial sampling |
| Blood Sampling Time Points (p.o.) | 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours |
| Blood Sampling Time Points (i.v.) | 0, 0.083, 0.25, 0.5, 1, 2, 4, 8 hours |
| Parameters to Calculate | Cmax, Tmax, AUC, t1/2, Bioavailability (%) |
Table 3: Recommended Oral Gavage Needle Sizes and Volumes for Mice
| Mouse Weight (grams) | Gavage Needle Gauge | Gavage Needle Length (inches) | Max Administration Volume (mL, based on 10 mL/kg) |
| 20 - 25 | 20G | 1.5" | 0.25 |
| 25 - 35 | 18G | 1.5" - 2" | 0.35 |
| > 35 (obese) | 18G | 2" | > 0.35 |
| Source: Adapted from established oral gavage protocols.[6][7] |
Mandatory Visualizations
Caption: GLP-1R signaling pathway potentiated by this compound.
Caption: Experimental workflow for in vivo efficacy study.
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
Objective: To induce a "diabesity" phenotype characterized by obesity, hyperglycemia, and impaired glucose tolerance.
Materials:
-
Male C57BL/6J mice (4-6 weeks old).
-
High-Fat Diet (HFD): 60% kcal from fat (e.g., Research Diets D12492).[8]
-
Control Diet (CD): 10% kcal from fat (e.g., Research Diets D12450B).
-
Standard animal housing and caging.
Protocol:
-
Upon arrival, acclimatize mice for one week with ad libitum access to standard chow and water.[9]
-
Randomize mice into two dietary groups: HFD and a lean control group on CD.
-
House the animals in a temperature-controlled room (20-23°C) with a 12-hour light/dark cycle.[10]
-
Provide the respective diets ad libitum for 8-12 weeks.[8]
-
Monitor body weight weekly. Mice on HFD are expected to gain significantly more weight and will typically exhibit a 20-30% increase in body weight compared to chow-fed mice.[8][9]
-
At the end of the induction period, mice with a significant increase in body weight and baseline glucose are considered obese and are ready for the efficacy study.
This compound Formulation and Administration
Objective: To prepare and administer this compound orally to mice.
Materials:
-
This compound hydrochloride (water-soluble).[5]
-
Vehicle: Sterile water or 0.5% carboxymethylcellulose (CMC) in water.
-
Appropriately sized oral gavage needles (see Table 3).[7]
-
Syringes (1 mL).
-
Analytical balance.
Protocol:
-
Formulation:
-
Accurately weigh the required amount of this compound hydrochloride powder.
-
Calculate the required volume of vehicle to achieve the desired final concentration for dosing (e.g., for a 1 mg/kg dose in a 30g mouse at 10 mL/kg, the concentration is 0.3 mg/mL).
-
Add the vehicle to the powder and vortex or sonicate until fully dissolved. Prepare fresh daily.
-
-
Administration (Oral Gavage):
-
Weigh the mouse to determine the precise dosing volume (10 mL/kg body weight is a standard recommendation).[7]
-
Properly restrain the mouse by scruffing the neck to immobilize the head. The head and body should be in a straight line.[6]
-
Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth.[6]
-
The needle should pass easily into the esophagus; do not force it.[11]
-
Slowly administer the substance over 2-3 seconds.[6]
-
Gently withdraw the needle and return the mouse to its cage.
-
Monitor the animal for 10-15 minutes post-gavage for any signs of distress.[12]
-
Intraperitoneal Glucose Tolerance Test (IPGTT)
Objective: To assess the effect of this compound on glucose clearance.
Materials:
-
Glucometer and test strips.
-
20% Dextrose solution (sterile).
-
Scalpel blade or lancet.
-
Restraining device (optional).
-
Timer.
Protocol:
-
Fast mice overnight (approximately 16 hours) with free access to water.[13]
-
Record the body weight of each mouse.
-
Obtain a baseline blood glucose reading (t=0) by nicking the tail vein and applying a small drop of blood to the glucometer strip.[14]
-
Administer the final dose of this compound or vehicle one hour prior to the glucose challenge.
-
Inject the 20% dextrose solution intraperitoneally (IP) at a dose of 2 g/kg body weight. The volume is calculated as: Volume (µL) = 10 x body weight (g).[13][14]
-
Measure blood glucose at 15, 30, 60, and 120 minutes post-glucose injection.[13]
-
Data is typically plotted as blood glucose concentration versus time, and the Area Under the Curve (AUC) is calculated for each group.
Food Intake Measurement
Objective: To evaluate the effect of this compound on appetite and food consumption.
Materials:
-
Single-housed cages.
-
Precision scale (to 0.1 g).
-
Specialized food hoppers that minimize spillage.
Protocol:
-
Habituate mice to single-caged housing for at least 2 days before the measurement period.[15]
-
At the start of the dark cycle, provide a pre-weighed amount of HFD.
-
After 24 hours, weigh the remaining food and any spillage to calculate the net food intake.
-
Alternatively, for more detailed analysis, food intake can be measured at shorter intervals (e.g., 1, 2, 4, and 6 hours) after providing the food.[15]
-
Automated systems can also be used for continuous, real-time monitoring of feeding patterns.[16]
-
Measurements should be taken daily over several days to account for daily variations.
Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound in mice.
Materials:
-
This compound formulation for p.o. and i.v. administration.
-
Blood collection tubes (e.g., EDTA-coated microtubes).
-
Capillary tubes.
-
Centrifuge.
-
LC-MS/MS system for bioanalysis.
Protocol:
-
Dosing:
-
Fast animals for 4-6 hours prior to dosing.
-
Administer this compound via oral gavage or intravenous (tail vein) injection at the doses specified in Table 2.
-
-
Blood Collection (Serial Sampling):
-
Plasma Preparation:
-
Centrifuge blood samples (e.g., 5000 x g for 10 minutes at 4°C) to separate plasma.
-
Transfer plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters (Cmax, Tmax, AUC, t1/2).
-
Toxicology and Safety Assessment
Objective: To perform a preliminary assessment of the safety and tolerability of this compound.
Protocol:
-
Clinical Observations: During the efficacy study, monitor mice daily for any clinical signs of toxicity, such as changes in appearance (piloerection), behavior (lethargy), and body weight. A body weight loss of >20% is a common endpoint.
-
Terminal Procedures: At the end of the study, collect terminal blood via cardiac puncture for clinical chemistry and hematology analysis.
-
Necropsy: Perform a gross necropsy and weigh key organs (e.g., liver, spleen, kidneys).
-
Histopathology (Optional): Preserve selected organs in formalin for histopathological examination to identify any potential tissue-level abnormalities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diet-induced obesity murine model [protocols.io]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 14. vmmpc.org [vmmpc.org]
- 15. Food intake behavior protocol [protocols.io]
- 16. Mouse Feeding and Drinking Monitoring in Real Time » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
- 17. Improved pharmacokinetic and bioavailability support of drug discovery using serial blood sampling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-V-0219 Oral Gavage in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-V-0219, also known as (S)-9, is a potent and orally active small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2] As a PAM, this compound enhances the signaling of the endogenous GLP-1 hormone, which plays a crucial role in glucose homeostasis and appetite regulation.[1][2] This compound has demonstrated potential in preclinical models for the treatment of "diabesity," a term referring to diabetes occurring in the context of obesity.[3] The oral efficacy of the (S)-enantiomer makes it a promising candidate for further investigation as a therapeutic agent.[1][2] These application notes provide a detailed protocol for the oral gavage administration of this compound in rats based on available preclinical data, as well as a summary of its mechanism of action and reported in vivo effects.
Data Presentation
In Vivo Efficacy of this compound in Rats
The following table summarizes the key findings from a study investigating the oral efficacy of this compound in fatty Zucker rats, a model of obesity and diabetes.
| Parameter | Details | Reference |
| Animal Model | Fatty Zucker Rats | [1][2] |
| Compound | This compound | [1][2] |
| Dose | 0.4 mg/kg | [1][2] |
| Route of Administration | Intragastric (Oral Gavage) | [1][2] |
| Key Finding | Improved glucose handling following an intraperitoneal glucose challenge (2 g/kg) | [1][2] |
| Fasting State | 12-hour fasted prior to administration | [1] |
Note: Specific pharmacokinetic data such as Cmax, Tmax, and AUC for the oral administration of the (S)-enantiomer were not detailed in the provided search results. The primary publication's supplementary information may contain these details.
Experimental Protocols
Protocol for Oral Gavage of this compound in Rats
This protocol is based on the reported oral administration of this compound and general guidelines for oral gavage in rodents.
1. Materials:
-
This compound hydrochloride (water-soluble)
-
Vehicle: Sterile water or 0.9% sterile saline
-
Gavage needles (flexible or rigid with a ball tip, appropriate size for the rat's weight)
-
Syringes (1 mL or appropriate size for the dosing volume)
-
Animal scale
-
Appropriate personal protective equipment (PPE): lab coat, gloves, eye protection
2. Animal Preparation:
-
Acclimatization: Allow rats to acclimate to the housing facility for at least one week prior to the experiment.
-
Fasting: For studies investigating metabolic effects, fast the rats for 12 hours overnight with free access to water before administering the compound.[1]
-
Animal Handling: Handle the rats gently to minimize stress, which can affect physiological parameters.
3. Dosing Solution Preparation:
-
Calculate the required amount of this compound based on the mean body weight of the experimental group and the desired dose (e.g., 0.4 mg/kg).
-
Dissolve the this compound hydrochloride in the chosen vehicle (sterile water or saline). Ensure the compound is fully dissolved. The volume of administration for oral gavage in rats is typically between 1-10 mL/kg.
-
Prepare a fresh dosing solution on the day of the experiment.
4. Oral Gavage Procedure:
-
Restraint: Gently but firmly restrain the rat. One common method is to hold the rat in a vertical position, securing the head and neck to prevent movement.
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The rat should swallow as the needle passes into the esophagus. If there is any resistance or the rat shows signs of distress (e.g., coughing), withdraw the needle immediately and re-insert. Do not force the needle.
-
-
Compound Administration: Once the needle is correctly positioned in the stomach, slowly administer the dosing solution.
-
Needle Removal: After administration, gently and smoothly withdraw the gavage needle.
-
Post-Procedure Monitoring: Return the rat to its cage and monitor for any adverse reactions for a short period.
5. Safety Precautions:
-
Proper training in animal handling and oral gavage techniques is essential to ensure animal welfare and the accuracy of the experiment.
-
Use appropriate PPE to avoid direct contact with the compound.
Mandatory Visualization
Signaling Pathway of GLP-1R Activation
This compound acts as a positive allosteric modulator of the GLP-1 receptor. The diagram below illustrates the general signaling pathway initiated by the activation of the GLP-1 receptor, which is enhanced by this compound.
Caption: GLP-1R signaling pathway enhanced by this compound.
Experimental Workflow for Oral Gavage Study
The following diagram outlines the key steps in an in vivo study investigating the effects of orally administered this compound in rats.
Caption: Experimental workflow for this compound oral gavage in rats.
References
Application Notes and Protocols for (S)-V-0219 Intraperitoneal Injection in Mice
Introduction
(S)-V-0219, also identified as compound (S)-9, is a potent and orally active small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3][4] As a PAM, this compound enhances the efficacy of endogenous GLP-1, leading to improved glucose handling and reduced food intake, making it a promising therapeutic candidate for obesity-associated diabetes, often termed "diabesity".[1][2][5][6] This document provides detailed application notes and protocols for the intraperitoneal (IP) administration of this compound in mice, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound functions by binding to an allosteric site on the GLP-1R, a class B G-protein-coupled receptor.[7] This binding potentiates the receptor's response to its endogenous ligand, GLP-1. The activation of GLP-1R primarily stimulates the Gαs protein subunit, leading to an increase in intracellular cyclic AMP (cAMP) levels.[7] This signaling cascade in pancreatic β-cells results in enhanced glucose-dependent insulin (B600854) secretion.[1][2] Furthermore, GLP-1R activation is associated with a range of physiological effects including delayed gastric emptying, suppression of glucagon (B607659) secretion, and central effects on appetite regulation.[7]
Below is a diagram illustrating the proposed signaling pathway of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 6. docta.ucm.es [docta.ucm.es]
- 7. Allosteric Modulation of the Activity of the Glucagon-like Peptide-1 (GLP-1) Metabolite GLP-1 9–36 Amide at the GLP-1 Receptor | PLOS One [journals.plos.org]
Application Notes and Protocols for the Use of (S)-V-0219 in Glucose Tolerance Tests
Introduction
(S)-V-0219 is a potent and orally active small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3][4][5] It enhances the efficacy of GLP-1R stimulation, leading to a significant potentiation of insulin (B600854) secretion in a glucose-dependent manner.[1][2][6] These characteristics make this compound a valuable research tool for studying glucose metabolism and the potential therapeutic benefits of GLP-1R modulation in the context of type 2 diabetes and obesity, often referred to as "diabesity".[1][4][5][6] This document provides detailed application notes and protocols for utilizing this compound in glucose tolerance tests (GTTs) in preclinical animal models.
Mechanism of Action
This compound acts as a PAM at the GLP-1R, a G-protein coupled receptor crucial for regulating glucose homeostasis.[3][7] Unlike direct agonists, PAMs do not activate the receptor on their own but rather potentiate the response of the receptor to its endogenous ligand, GLP-1. By binding to an allosteric site on the GLP-1R, this compound enhances the signaling cascade initiated by GLP-1 binding, which includes the production of cyclic AMP (cAMP) and subsequent potentiation of glucose-dependent insulin secretion from pancreatic β-cells.[1][7] This mode of action is dependent on the presence of the GLP-1R, as the effects of this compound on glucose handling are absent in GLP-1R knockout (KO) mice.[1][2]
Applications
-
In vivo assessment of glucose tolerance: this compound can be used in oral and intraperitoneal glucose tolerance tests (OGTT and IPGTT) to evaluate its efficacy in improving glucose disposal in both normal and diabetic rodent models.[1][2]
-
Investigation of GLP-1R signaling: As a selective GLP-1R PAM, this compound is a useful tool to probe the physiological roles of GLP-1R signaling in various tissues.
-
Preclinical evaluation of potential anti-diabetic compounds: The protocols described here can serve as a template for the preclinical assessment of other compounds targeting the GLP-1R pathway.
Experimental Protocols
1. Intraperitoneal Glucose Tolerance Test (IPGTT) in Wistar Rats
This protocol is adapted from studies demonstrating the efficacy of this compound in improving glucose handling in normal male Wistar rats.[1][2]
Materials:
-
This compound
-
Vehicle (e.g., saline, or as appropriate for the compound's solubility)
-
Glucose solution (2 g/kg body weight, diluted in saline)
-
Glucometer and test strips
-
Animal handling and restraint equipment
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimation: House male Wistar rats under standard laboratory conditions with ad libitum access to food and water for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) with free access to water.[1][2]
-
Baseline Blood Glucose: On the day of the experiment, record the body weight of each rat. Obtain a baseline blood sample from the tail vein to measure fasting blood glucose levels (t= -30 min).
-
Compound Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection. Effective doses have been shown to be 0.04 mg/kg and 0.2 mg/kg.[1][2]
-
Glucose Challenge: Thirty minutes after compound administration (t=0 min), administer a 2 g/kg glucose solution via i.p. injection.[1][2]
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose challenge and measure blood glucose levels.
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall glucose tolerance.
2. Oral Glucose Tolerance Test (OGTT) in Zucker Rats
This protocol is designed to assess the oral efficacy of this compound in a diabetic animal model, the fatty diabetic Zucker rat.[1][2]
Materials:
-
This compound
-
Vehicle
-
Glucose solution (2 g/kg body weight, in water)
-
Glucometer and test strips
-
Animal handling and restraint equipment
-
Oral gavage needles
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimation: House male Zucker (fa/fa) obese rats under standard laboratory conditions.
-
Fasting: Fast the animals overnight (approximately 12 hours) with free access to water.[1][2]
-
Baseline Blood Glucose: Record the body weight and measure fasting blood glucose from a tail vein blood sample (t= -30 min).
-
Compound Administration: Administer this compound (an effective oral dose is 0.4 mg/kg) or vehicle via oral gavage.[1][2]
-
Glucose Challenge: Thirty minutes after compound administration (t=0 min), administer a 2 g/kg glucose solution via i.p. injection.[1][2]
-
Blood Glucose Monitoring: Measure blood glucose levels from tail vein samples at 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the AUC of the glucose excursion to compare the effects of the treatments.
Data Presentation
Table 1: Effect of this compound on Glucose Tolerance in Wistar Rats (IPGTT)
| Treatment Group | Dose (mg/kg, i.p.) | Fasting Blood Glucose (mg/dL) | Peak Blood Glucose (mg/dL) | AUC (mg/dL * min) |
| Vehicle | - | Data not provided | Data not provided | Data not provided |
| This compound | 0.04 | Data not provided | Significantly lower than vehicle | Significantly lower than vehicle |
| This compound | 0.2 | Data not provided | Significantly lower than vehicle | Significantly lower than vehicle |
Note: Specific quantitative values for blood glucose and AUC were not available in the provided search results, but the qualitative outcomes of significant improvement in glucose handling were reported.[1][2]
Table 2: Effect of this compound on Glucose Tolerance in Zucker Rats (OGTT)
| Treatment Group | Dose (mg/kg, oral) | Fasting Blood Glucose (mg/dL) | Peak Blood Glucose (mg/dL) | AUC (mg/dL * min) |
| Vehicle | - | Data not provided | Data not provided | Data not provided |
| This compound | 0.4 | Data not provided | Significantly lower than vehicle | Significantly lower than vehicle |
Note: The provided search results indicate that this compound is orally active and improves glucose handling in fatty diabetic Zucker rats, but specific numerical data were not detailed.[1][2]
Mandatory Visualizations
Caption: GLP-1R signaling pathway modulated by this compound.
Caption: Experimental workflow for a glucose tolerance test.
References
- 1. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 5. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docta.ucm.es [docta.ucm.es]
- 7. caymanchem.com [caymanchem.com]
Application Notes and Protocols for (S)-V-0219 in Metabolic Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-V-0219 is the orally active enantiomer of V-0219, a small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3] It has demonstrated significant potential in preclinical models for the treatment of "diabesity," a term describing the co-occurrence of diabetes and obesity.[1][3] As a GLP-1R PAM, this compound enhances the signaling of the endogenous GLP-1 hormone, leading to improved glucose homeostasis and reduced food intake.[1][4] These application notes provide detailed protocols for in vivo and in vitro studies to evaluate the efficacy of this compound in metabolic disease models.
Mechanism of Action
This compound acts by binding to an allosteric site on the GLP-1R, potentiating the receptor's response to its natural ligand, GLP-1. This enhanced signaling cascade leads to several beneficial metabolic effects, including:
-
Increased Insulin (B600854) Secretion: Potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[1][5]
-
Improved Glucose Tolerance: Enhanced clearance of glucose from the bloodstream.[1][2]
-
Reduced Food Intake: Central nervous system effects that promote satiety and reduce appetite.[1][2]
The activity of this compound is dependent on the presence of the GLP-1R, as its effects are not observed in GLP-1R knockout (KO) mice.[1][2]
Data Presentation
In Vivo Efficacy of this compound
| Animal Model | Compound | Dose | Administration Route | Key Findings | Reference |
| Male Wistar Rats | This compound | 0.04 and 0.2 mg/kg | Intraperitoneal (ip) | Improved glucose handling after a glucose challenge. | [2] |
| Fatty Diabetic Zucker Rats | This compound | 0.4 mg/kg | Intragastric (oral) | Orally active and improved glucose handling. | [2] |
| Male Wistar Rats | This compound | 0.1, 0.5, and 5 µg/kg | Intracerebroventricular (icv) | Reduced food intake, with the effect lasting up to 2 hours at the highest dose. | [1][2] |
| Wild-type C57BL/6N Male Mice | V-0219 (racemic) | 0.1 mg/kg | Intraperitoneal (ip) | Improved glucose handling after a glucose load. | [2] |
| GLP-1R KO Mice | V-0219 (racemic) | 0.1 mg/kg | Intraperitoneal (ip) | No effect on glucose handling. | [1][2] |
In Vitro Activity of V-0219
| Cell Line | Assay | Compound | Concentration | Key Findings | Reference |
| HEK cells expressing hGLP-1R | Calcium Flux | This compound and (R)-V-0219 | 0.1 nM | Both enantiomers potentiated calcium fluxes with similar efficacy (EC50 = 10 nM). | [1] |
| Rat INS-1 Insulinoma Cells | Insulin Secretion | V-0219 (racemic) | 0.1 nM | 1.8-fold potentiation of GLP-1-induced insulin secretion (EC50 = 0.25 nM). | [1] |
| Rat INS-1 Insulinoma Cells | Insulin Secretion | V-0219 (racemic) with 0.2 nM GLP-1 | 0.1 nM | Maximal response reached a plateau with an EC50 of 0.008 nM. | [1] |
Experimental Protocols
In Vivo Protocols
1. Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is adapted from standard OGTT procedures and is suitable for evaluating the effect of this compound on glucose metabolism.
-
Animals: Male C57BL/6N mice, 8-12 weeks old.
-
Acclimation: House mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment.
-
Fasting: Fast mice for 5-6 hours before the glucose challenge, with free access to water.
-
Compound Administration:
-
For oral administration, administer this compound (e.g., 0.4 mg/kg) or vehicle by oral gavage 30-60 minutes before the glucose challenge.
-
For intraperitoneal administration, administer this compound (e.g., 0.04 or 0.2 mg/kg) or vehicle via ip injection 15-30 minutes before the glucose challenge.
-
-
Glucose Challenge: Administer a 2 g/kg body weight solution of D-glucose via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein at 0 (baseline, before glucose administration), 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Glucose Measurement: Measure blood glucose levels using a glucometer.
-
Data Analysis: Calculate the area under the curve (AUC) for blood glucose levels to assess glucose tolerance.
2. Food Intake Study in Rats
This protocol is designed to assess the effect of centrally administered this compound on food intake.
-
Animals: Male Wistar rats, weighing 250-300g.
-
Surgery:
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Implant a permanent guide cannula into the lateral cerebral ventricle.
-
Allow a recovery period of at least one week.
-
-
Acclimation: Acclimatize the rats to the experimental conditions, including handling and mock injections.
-
Fasting: Fast the rats for 12 hours overnight before the experiment.
-
Compound Administration:
-
Dissolve this compound in sterile saline or artificial cerebrospinal fluid.
-
Administer this compound (e.g., 0.1, 0.5, and 5 µg/kg in a volume of 5 µL) or vehicle via intracerebroventricular (icv) injection.
-
-
Food Intake Measurement: Provide pre-weighed food immediately after the injection and measure food consumption at various time points (e.g., 1, 2, 4, and 24 hours).
-
Data Analysis: Compare the cumulative food intake between the this compound-treated and vehicle-treated groups.
In Vitro Protocols
1. Calcium Flux Assay in HEK293 Cells
This assay measures the potentiation of GLP-1R-mediated calcium mobilization by this compound.
-
Cell Line: HEK293 cells stably expressing the human GLP-1 receptor (hGLP-1R).
-
Cell Culture: Culture the cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Assay Procedure:
-
Seed the cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Prepare a dilution series of this compound in a suitable assay buffer.
-
Add the this compound dilutions to the cells and incubate for a short period.
-
Add a sub-maximal concentration of GLP-1 to stimulate the receptor.
-
Measure the fluorescence intensity using a fluorescence plate reader to determine the intracellular calcium concentration.
-
-
Data Analysis: Plot the change in fluorescence against the concentration of this compound to determine the EC50.
2. Insulin Secretion Assay in INS-1 Cells
This assay evaluates the ability of this compound to potentiate GLP-1-stimulated insulin secretion.
-
Cell Line: Rat insulinoma INS-1 cells.
-
Cell Culture: Culture INS-1 cells in RPMI-1640 medium supplemented with 10% FBS, sodium pyruvate, β-mercaptoethanol, and penicillin/streptomycin.
-
Assay Procedure:
-
Seed the cells in a 24-well plate and culture until they reach approximately 80% confluency.
-
Wash the cells with a Krebs-Ringer bicarbonate buffer (KRBH) containing low glucose (e.g., 2.8 mM) and pre-incubate for 1 hour.
-
Replace the buffer with fresh KRBH containing low glucose and the desired concentrations of this compound and a fixed concentration of GLP-1 (e.g., 10 nM).
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant and measure the insulin concentration using an ELISA kit.
-
As a positive control, stimulate cells with KRBH containing high glucose (e.g., 16.7 mM) in the presence of GLP-1.
-
-
Data Analysis: Normalize the insulin secretion to the total protein content of the cells and compare the potentiation effect of this compound.
Visualizations
Caption: GLP-1R Signaling Pathway Potentiated by this compound.
Caption: Experimental Workflow for Oral Glucose Tolerance Test (OGTT).
Caption: Experimental Workflow for Food Intake Study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. vectormine.com [vectormine.com]
- 4. Nesfatin-130−59 Injected Intracerebroventricularly Differentially Affects Food Intake Microstructure in Rats Under Normal Weight and Diet-Induced Obese Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
(S)-V-0219 hydrochloride solubility and preparation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility, preparation, and handling of (S)-V-0219 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrochloride?
A1: this compound hydrochloride is the enantiomerically pure form of V-0219, which is an orally active, small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2] It works by enhancing the signaling of the endogenous GLP-1 peptide, which leads to potentiation of insulin (B600854) secretion and may be used in research for obesity-associated diabetes.[3][4]
Q2: What is the mechanism of action of this compound hydrochloride?
A2: this compound hydrochloride allosterically modulates the GLP-1R, potentiating the downstream signaling cascade upon binding of GLP-1. This primarily involves the activation of the Gαs protein, leading to increased intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA) and Exchange protein activated by cAMP (EPAC).[5][6] This cascade ultimately enhances glucose-stimulated insulin secretion from pancreatic β-cells.[3] this compound hydrochloride has been shown to potentiate calcium fluxes in cells expressing the human GLP-1R.[1][7]
Q3: What are the recommended storage conditions for this compound hydrochloride?
A3: For long-term storage of the solid compound, it is recommended to store at -20°C for up to one month or -80°C for up to six months, kept sealed and away from moisture.[6] Stock solutions should also be stored at -20°C or -80°C. To ensure the integrity of the compound, avoid repeated freeze-thaw cycles.
Q4: Is this compound hydrochloride orally active?
A4: Yes, studies have shown that the (S)-enantiomer of V-0219 is orally efficacious in animal models, where it has been observed to improve glucose handling and reduce food intake.[3][4][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed during solution preparation. | The solubility limit of the compound in the chosen solvent system may have been exceeded. | Gently warm the solution and/or use sonication to aid in dissolution.[2][6] If precipitation persists, consider preparing a more dilute solution. |
| Inconsistent experimental results. | Degradation of the compound due to improper storage or handling. | Prepare fresh working solutions for each experiment from a properly stored stock solution.[2][6] Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after preparation. |
| The compound may have low solubility in the aqueous buffer used for the experiment. | Consider using a co-solvent such as DMSO in your final assay buffer (typically at a low final concentration, e.g., <0.5%) to maintain solubility. Ensure the final solvent concentration is consistent across all experimental conditions and controls. | |
| Low or no observable biological activity. | The concentration of the endogenous agonist (GLP-1) is insufficient for the PAM to exert its effect. | As a positive allosteric modulator, this compound hydrochloride requires the presence of the orthosteric agonist (GLP-1) to be active. Ensure that the experimental system contains an appropriate concentration of GLP-1. |
| The incorrect enantiomer or the racemic mixture was used. | Confirm the identity and purity of the compound. The (S)-enantiomer has been specifically identified as orally active in vivo.[4] |
Quantitative Data Summary
Solubility of V-0219 Hydrochloride
| Solvent System | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (≥ 5.59 mM)[8] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (≥ 5.59 mM)[8] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (≥ 5.59 mM)[8] |
| Water | Reported as "Soluble" (qualitative)[5] |
| DMSO | Stock solutions of 10 mM can be prepared.[9] |
Experimental Protocols
Preparation of this compound Hydrochloride from its Free Base
This protocol is based on the general procedure for the synthesis of V-0219 hydrochloride from its free amine form as described in the primary literature.[3]
Materials:
-
This compound free amine
-
Anhydrous diethyl ether (Et2O) or dichloromethane (B109758) (DCM)
-
2 M HCl in Et2O
-
Argon atmosphere
Procedure:
-
Dissolve the this compound free amine in anhydrous Et2O or DCM (approximately 6 mL per mmol of the amine) under an argon atmosphere.
-
Add a 2 M solution of HCl in Et2O (3 mL per mmol of the amine) to the solution.
-
Allow the mixture to stand for 2 hours.
-
The resulting hydrochloride salt will precipitate. Isolate the solid by filtration or by evaporation of the solvent.
-
Wash the isolated solid to remove any unreacted starting materials or excess HCl.
Preparation of a Dosing Solution for In Vivo Studies
The following is a detailed protocol for preparing a dosing solution of V-0219 hydrochloride, which can be adapted for this compound hydrochloride.[8]
Materials:
-
This compound hydrochloride
-
DMSO
-
PEG300
-
Tween-80
-
Saline
Procedure for a 1 mL working solution:
-
Prepare a stock solution of this compound hydrochloride in DMSO (e.g., 25 mg/mL).
-
In a clean vial, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 to the vial and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well.
-
If any precipitation or phase separation is observed, gently warm and/or sonicate the solution until it becomes clear.[8] It is recommended to prepare this solution fresh on the day of use.[2]
Visualizations
Caption: GLP-1R signaling pathway potentiated by this compound HCl.
Caption: Experimental workflow for in vivo studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 4. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 5. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuronal and intracellular signaling pathways mediating GLP-1 energy balance and glycemic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
(S)-V-0219 solution stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with (S)-V-0219. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and proper handling of this compound solutions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Proper storage of solid this compound is crucial for maintaining its integrity. The recommended storage conditions are summarized in the table below.
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. It is highly recommended to prepare fresh solutions for immediate use. If storage is necessary, follow the guidelines in the table below. To avoid repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.
Q3: What solvents are recommended for preparing this compound solutions?
A3: this compound is soluble in DMSO. For aqueous buffers, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final concentration in the aqueous buffer. Be mindful of potential precipitation when diluting into an aqueous medium.
Q4: What is the known stability of this compound at different pH values?
Q5: Are there any known degradation pathways for this compound?
A5: While specific degradation pathways for this compound have not been published, the molecule contains moieties that can be susceptible to degradation. The 1,2,4-oxadiazole (B8745197) ring can undergo hydrolysis, particularly at non-optimal pH, leading to ring-opening.[1] The morpholine (B109124) ring is generally stable, but under certain oxidative conditions, C-N bond cleavage can occur.[2][3]
Data Presentation: Storage and Stability Summary
| Form | Solvent | Storage Temperature | Duration |
| Solid | - | -20°C | Up to 1 year |
| Solution | DMSO | -20°C | Up to 1 month |
| Solution | DMSO | -80°C | Up to 6 months |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution upon storage | - Poor solubility at the stored concentration.- Compound degradation to a less soluble product. | - Prepare a more dilute stock solution.- Use a different solvent with higher solubilizing power if compatible with your assay.- Analyze the precipitate to determine if it is the parent compound or a degradant. |
| Precipitation upon dilution into aqueous buffer | - The compound's solubility limit is exceeded in the mixed solvent system. | - Lower the final concentration of the compound.- Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, if permissible for the experiment.- Prepare the final dilution immediately before use. |
| Inconsistent experimental results | - Inconsistent solution preparation.- Variable storage times or conditions of solutions.- Compound degradation. | - Standardize the protocol for solution preparation.- Prepare fresh solutions for each experiment or adhere to strict, validated storage guidelines.- Perform a stability check of your working solution under the experimental conditions. |
| Appearance of new peaks in HPLC/LC-MS analysis over time | - Compound degradation. | - Identify the degradation products to understand the degradation pathway.- Mitigate the specific degradation mechanism (e.g., adjust pH to 3-5, protect from light, add antioxidants). |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Solution Stability
This protocol provides a general framework for assessing the stability of this compound in a specific buffer or solvent.
1. Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dilute the stock solution to a final working concentration (e.g., 100 µM) in the desired experimental buffer (ensure the final DMSO concentration is compatible with your assay, typically ≤1%).
2. Incubation:
-
Aliquot the working solution into multiple vials for each condition to be tested (e.g., different temperatures, light exposure).
-
For temperature stability, incubate vials at various temperatures (e.g., 4°C, room temperature, 37°C).
-
For photostability, expose a set of vials to a controlled light source while keeping a control set in the dark.
3. Time Points:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve one vial from each condition.
4. Sample Analysis:
-
Analyze the samples immediately by a validated stability-indicating analytical method, such as reverse-phase HPLC with UV detection or LC-MS.
-
The method should be able to separate the parent this compound peak from any potential degradants.
5. Data Analysis:
-
Quantify the peak area of the this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (T=0).
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
Mandatory Visualizations
GLP-1 Receptor Signaling Pathway
This compound is a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a G-protein coupled receptor. Upon binding of GLP-1, the receptor activates adenylyl cyclase, leading to an increase in intracellular cAMP. This, in turn, activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which leads to a cascade of downstream effects culminating in enhanced glucose-stimulated insulin (B600854) secretion.
References
- 1. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Optimizing (S)-V-0219 Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the in vitro use of (S)-V-0219, a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is the (S)-enantiomer of V-0219, a small molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3] As a PAM, this compound binds to an allosteric site on the GLP-1R, enhancing the receptor's response to its endogenous ligand, GLP-1. This potentiation of GLP-1R signaling leads to downstream effects such as insulin (B600854) secretion and calcium mobilization.[1][4]
2. What are the recommended in vitro assays for characterizing this compound activity?
Common in vitro assays to assess the activity of this compound include:
-
Calcium Flux Assays: Performed in cell lines engineered to express the human GLP-1R (hGLP-1R), such as HEK293 cells.[2][4]
-
Insulin Secretion Assays: Conducted in pancreatic beta-cell lines like rat INS-1 or human EndoC-βH1 cells.[1][2]
3. What is the recommended starting concentration range for this compound in in vitro assays?
Based on published data, a starting concentration range of 0.1 nM to 10 µM is recommended. The initial hit compound, from which V-0219 was derived, was identified from a library screened at a concentration of 10 µM.[5] For specific functional assays, concentrations as low as 0.1 nM have been shown to be effective.[2][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no compound activity | Suboptimal concentration. | Perform a dose-response curve starting from 0.1 nM up to 10 µM to determine the optimal concentration for your specific cell line and assay conditions. |
| Poor compound solubility. | Prepare a high-concentration stock solution of this compound in 100% DMSO. For working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration does not exceed a level that is toxic to your cells (typically ≤ 0.5%). | |
| Inactive compound. | Ensure proper storage of the compound as recommended by the supplier to prevent degradation. | |
| High background signal or cell death | Cytotoxicity of the compound at high concentrations. | Although this compound is reported to have low off-target activity, it is advisable to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration in your cell line.[1] |
| High DMSO concentration in the final assay. | The final concentration of DMSO in the cell culture medium should be kept as low as possible (ideally ≤ 0.1%) and should be consistent across all wells, including vehicle controls. | |
| Inconsistent results | Variability in cell passage number or health. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Inconsistent GLP-1 co-treatment concentration. | As this compound is a PAM, its activity is dependent on the presence of an agonist. Use a consistent and appropriate concentration of GLP-1 in your assays. |
Data Presentation
Table 1: Summary of Reported In Vitro Concentrations and Efficacies of this compound
| Assay | Cell Line | This compound Concentration | Observed Effect | EC50 | Reference |
| Calcium Flux | HEK cells expressing hGLP-1R | 0.1 nM | Potentiation of GLP-1 stimulated calcium flux | 10 nM | [2][4] |
| Insulin Secretion | INS-1 (rat pancreatic β-cells) | 0.01, 0.1, and 1 nM (in the presence of GLP-1) | Potentiation of GLP-1 induced insulin secretion | 0.25 nM (in the presence of 0.2 nM GLP-1) | [1] |
| Insulin Secretion | EndoC-βH1 (human pancreatic β-cells) | 0.1 nM (in the presence of GLP-1) | Potentiation of GLP-1 stimulated insulin secretion | Not Reported | [4] |
Experimental Protocols
1. Calcium Flux Assay
-
Cell Line: HEK293 cells stably expressing the human GLP-1 Receptor (hGLP-1R).
-
Methodology:
-
Seed HEK-hGLP-1R cells in a 96-well black, clear-bottom plate and culture overnight.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Prepare a dose-response curve of this compound.
-
Add varying concentrations of this compound to the cells, with or without a fixed concentration of GLP-1.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader.
-
Analyze the data to determine the EC50 value.
-
2. Insulin Secretion Assay
-
Cell Line: INS-1 or EndoC-βH1 cells.
-
Methodology:
-
Seed cells in a 24-well plate and culture to the desired confluency.
-
Wash the cells with a low-glucose Krebs-Ringer bicarbonate buffer (KRBH).
-
Pre-incubate the cells in low-glucose KRBH for 1-2 hours.
-
Replace the buffer with KRBH containing low or high glucose, along with varying concentrations of this compound and a fixed concentration of GLP-1.
-
Incubate for the desired time period (e.g., 1-2 hours).
-
Collect the supernatant and measure the insulin concentration using an ELISA kit.
-
Normalize the insulin secretion to the total protein content of the cells in each well.
-
Mandatory Visualizations
Caption: Signaling pathway of GLP-1R potentiation by this compound.
Caption: General experimental workflow for in vitro characterization of this compound.
References
- 1. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
Technical Support Center: Troubleshooting Low Signal in GLP-1R PAM Assays
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and resolving common issues leading to low signal in Glucagon-Like Peptide-1 Receptor (GLP-1R) Positive Allosteric Modulator (PAM) assays.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during GLP-1R PAM assays in a question-and-answer format.
Q1: Why is my overall signal window (Signal-to-Background) low in my cAMP assay?
A low signal window can be caused by several factors, ranging from suboptimal reagent concentrations to poor cell health.
Potential Causes & Suggested Solutions
| Potential Cause | Suggested Solution |
| Suboptimal Cell Density | A low cell density may not produce enough cAMP to generate a robust signal, while too high a density can decrease the assay window.[1] Perform a cell titration experiment by testing a range of cell densities with a fixed, high concentration of a known full agonist to find the optimal density that maximizes the signal-to-background ratio.[1][2] |
| Insufficient Agonist Concentration | The concentration of the orthosteric agonist (like GLP-1) may be too low to elicit a strong response that can be potentiated by a PAM. Use an agonist concentration at or near its EC20-EC50 value to provide a submaximal response that allows for clear potentiation by a PAM.[3][4] |
| cAMP Degradation | Phosphodiesterases (PDEs) are enzymes that rapidly degrade cAMP, terminating the signal.[2] Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP breakdown and enhance signal accumulation.[2][5] |
| Low Receptor Expression | The cells may not express a sufficient number of GLP-1 receptors on their surface. Verify receptor expression using techniques like ELISA, Western blot, or a radioligand binding assay.[2][6] Ensure you are using cells within a low and consistent passage number, as high-passage cells can exhibit altered responses.[7][8] |
| Inefficient Cell Lysis | Incomplete cell lysis will result in a portion of the intracellular cAMP not being available for detection. Ensure the lysis buffer is compatible with your assay and that incubation is sufficient to completely lyse the cells. |
| Incorrect Incubation Times | Stimulation time can significantly impact results; equilibrium may not be reached if the time is too short, especially for slow-associating agonists.[1] Optimize the agonist stimulation time. For antagonists or PAMs, ensure a sufficient pre-incubation period to reach binding equilibrium before adding the agonist.[1][2] |
Q2: My known GLP-1R agonist is showing a weak response. What should I check first?
If a reliable positive control agonist is underperforming, it points to a fundamental issue with the assay system.
Troubleshooting Steps:
-
Reagent Integrity : Confirm the concentration and integrity of the agonist. Thaw a fresh aliquot, as repeated freeze-thaw cycles can degrade peptides.[8]
-
Cell Health : Perform a cell viability assay (e.g., Trypan Blue) to ensure cells are healthy.[8] High-passage number cells can lose receptor expression or signaling capacity.[7]
-
Protocol Review : Double-check all incubation times and temperatures. Verify that the correct buffers and reagents were used at each step.[8]
-
Instrument Settings : Ensure the plate reader settings (e.g., excitation/emission wavelengths, time delay for HTRF) are correct for your specific assay kit.[8][9]
Q3: My PAM candidate does not potentiate the agonist effect. What could be the reason?
This is a common challenge in PAM screening. The lack of potentiation can be due to the compound's properties or the assay conditions.
Potential Causes & Suggested Solutions
| Potential Cause | Suggested Solution |
| Inappropriate Agonist Concentration | If the orthosteric agonist concentration is too high (at or near its EC100), there is no room for further potentiation by a PAM. The ideal agonist concentration for a PAM assay is one that gives a submaximal response, typically between EC10 and EC50.[10] |
| Compound Insolubility | The PAM candidate may have poor solubility in the aqueous assay buffer, leading to a lower effective concentration. Visually inspect for precipitation. Consider using a solvent like DMSO, but ensure the final concentration is low (typically <0.5%) to avoid cell toxicity. |
| Allosteric Site Not Available | The PAM may bind to an allosteric site that is only available in a specific receptor conformation, which may not be induced by the chosen orthosteric agonist.[6] |
| Biased Signaling | The PAM may preferentially modulate a different signaling pathway than the one being measured (e.g., it may affect β-arrestin recruitment or ERK phosphorylation but not cAMP).[7][11] Test for activity in multiple downstream pathways if possible.[7] |
| Compound is a NAM or Silent Modulator | The compound could be a negative allosteric modulator (NAM) or a silent allosteric modulator (SAM) that binds but does not affect agonist potency or efficacy. |
Q4: I am observing high background noise or high well-to-well variability. What can I do?
High background and variability can mask true signals and lead to unreliable data.
Troubleshooting High Background
-
Constitutive Receptor Activity : Some GPCRs can have high basal activity. This can sometimes be reduced by using an inverse agonist or by lowering receptor expression levels.[7]
-
Contaminated Reagents : Use fresh, sterile reagents and practice aseptic cell culture techniques to avoid contamination.[2]
-
Too Many Cells : Excessively high cell density can lead to elevated basal cAMP levels.[2] Optimize cell number as described in Q1.
Reducing Well-to-Well Variability
-
Inconsistent Cell Seeding : Ensure cells are thoroughly resuspended to achieve a homogenous single-cell suspension before plating.[2]
-
Pipetting Errors : Calibrate pipettes regularly. For small volumes or viscous solutions, consider using reverse pipetting techniques.[7]
-
Edge Effects : Evaporation from wells on the edge of a microplate can alter concentrations. To mitigate this, avoid using the outer wells or fill them with sterile buffer or media to maintain humidity.[2]
Signaling Pathways and Experimental Workflows
GLP-1R Signaling Pathway
Upon binding of an agonist like GLP-1, the GLP-1 receptor couples to the Gαs protein, activating adenylyl cyclase (AC).[12][13] AC then converts ATP into cyclic AMP (cAMP).[13] This increase in intracellular cAMP activates downstream effectors like Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), leading to various cellular responses, including insulin (B600854) secretion.[12][14]
References
- 1. revvity.com [revvity.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Positive Allosteric Modulation of the Glucagon-like Peptide-1 Receptor by Diverse Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A Duplexed High-Throughput Screen to Identify Allosteric Modulators of the Glucagon-Like Peptide 1 and Glucagon Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New screening strategy and analysis for identification of allosteric modulators for glucagon-like peptide-1 receptor using GLP-1 (9-36) amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 14. The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]
(S)-V-0219 off-target effects and screening
Welcome to the technical support center for (S)-V-0219. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects and screening strategies for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is the biologically active enantiomer of V-0219, a small molecule that functions as a potent positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3] Its primary on-target effect is to enhance the signaling of GLP-1, leading to potentiation of insulin (B600854) secretion and other beneficial metabolic effects.[4]
Q2: What is the known off-target profile of this compound?
Based on published data, this compound has a highly selective profile with no significant off-target activities observed in the screening panels tested.[1][4] Specifically, the racemate V-0219 was tested at a concentration of 10 µM against a panel of 54 G-Protein Coupled Receptors (GPCRs) and showed less than 50% displacement of the specific radioligand in all cases, indicating a lack of direct binding to the orthosteric sites of these receptors.[5]
Q3: I am observing an unexpected phenotype in my cellular model when using this compound. Could this be an off-target effect?
While published data suggests high selectivity, it is possible that in a specific biological context or cell type, an uncharacterized off-target effect could manifest. However, it is crucial to first rule out other potential causes for the unexpected phenotype. These can include:
-
Experimental error: Pipetting errors, incorrect reagent concentrations, or issues with cell culture health.
-
Compound integrity: Degradation or contamination of your this compound stock.
-
On-target effects in a novel context: The observed phenotype may be a genuine consequence of GLP-1R modulation in your specific experimental system, which has not been previously characterized.
-
Vehicle effects: The solvent used to dissolve this compound (e.g., DMSO) may be causing effects at the concentration used.
Please refer to the Troubleshooting Guide below for a systematic approach to investigating unexpected results.
Q4: What are the recommended initial steps if I suspect an off-target effect?
The first step is to confirm the on-target mechanism in your system. You can use a known GLP-1R antagonist, such as exendin(9-39)-NH2, to see if the unexpected phenotype is blocked.[5] If the antagonist reverses the effect, it is likely mediated by GLP-1R. If the effect persists, it may be independent of GLP-1R and warrants further investigation as a potential off-target effect.
Troubleshooting Guides
Guide: Investigating Unexpected Experimental Results
If your experiment with this compound yields unexpected results, follow this step-by-step guide to determine the potential cause.
Step 1: Verify Experimental Setup and Reagents
-
Check Concentrations: Double-check all calculations for dilutions of this compound and other reagents.
-
Assess Cell Health: Ensure cells are healthy, within a suitable passage number, and free from contamination.
-
Confirm Reagent Quality: Use a fresh aliquot of this compound from a trusted stock. Verify the integrity of other key reagents.
-
Include Proper Controls: Ensure you have included vehicle-only controls, positive controls (e.g., GLP-1), and negative controls in your experiment.
Step 2: Confirm On-Target Mechanism
-
Antagonist Rescue Experiment: Co-treat your cells with this compound and a specific GLP-1R antagonist (e.g., exendin(9-39)-NH2). If the antagonist blocks the unexpected effect, it is likely an on-target phenomenon.[5]
-
Use a GLP-1R Knockout/Knockdown Model: If available, test this compound in a cell line where the GLP-1R has been genetically removed or silenced. The absence of the effect in this model strongly suggests it is on-target. The in vivo activity of V-0219 was absent in a GLP-1R knockout mouse model.[4][5]
Step 3: If an Off-Target Effect is Still Suspected
-
If the above steps suggest the effect is independent of GLP-1R, a broader off-target screening campaign may be necessary. Proceed to the "Experimental Protocols for Off-Target Screening" section for guidance.
Figure 1: A logical workflow for troubleshooting unexpected experimental results.
Data on this compound Selectivity
The following table summarizes the key selectivity and potency data for V-0219.
| Assay Type | Target/Panel | Compound | Concentration | Result | Reference |
| On-Target Potency | GLP-1R (cAMP) | V-0219 | 1 pM - 1 nM | Potentiates GLP-1 induced cAMP | [4][5] |
| On-Target Potency | GLP-1R (Insulin Secretion) | V-0219 | 0.1 nM | 1.8-fold potentiation (EC50 = 0.25 nM) | [4] |
| On-Target Potency | GLP-1R (Ca2+ Flux) | This compound | 0.1 nM | Potentiates Ca2+ flux (EC50 = 10 nM) | [3][4] |
| Off-Target Screening | GPCR Panel (54 targets) | V-0219 | 10 µM | <50% displacement of specific binding | [5] |
| Off-Target Screening | hERG | V-0219 | N/A | Suitable profile for development | [5] |
Experimental Protocols for Off-Target Screening
Should you need to conduct your own off-target screening, the following sections provide generalized methodologies for common assays.
Kinase Profiling (e.g., KINOMEscan®)
This assay assesses the binding of a compound to a large panel of kinases. It is a competition binding assay where the amount of kinase binding to an immobilized ligand is measured in the presence and absence of the test compound.
Methodology:
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a high-concentration stock solution.
-
Assay Execution: The screening provider (e.g., Eurofins DiscoverX) will perform the assay. Briefly, the test compound is incubated with DNA-tagged kinases from a panel (e.g., 400+ kinases).
-
Competition: The mixture is added to wells containing an immobilized, active-site directed ligand. Kinases that are not bound to the test compound will bind to the immobilized ligand.
-
Quantification: After a wash step, the amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A lower qPCR signal indicates that the test compound is binding to the kinase and preventing its interaction with the immobilized ligand.
-
Data Analysis: Results are typically reported as percent of control (%Ctrl) or dissociation constant (Kd). A lower %Ctrl or Kd value indicates a stronger interaction.
References
Potential in vivo toxicity of (S)-V-0219
Technical Support Center: (S)-V-0219
This technical support guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and experimental guidelines regarding the preclinical compound this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the active enantiomer of V-0219, an orally active, small-molecule Positive Allosteric Modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2] Its primary mechanism involves binding to an allosteric site on the GLP-1R, which enhances the receptor's response to its endogenous ligand, GLP-1.[3][4] This potentiation leads to an increase in downstream signaling, such as cAMP production and glucose-dependent insulin (B600854) secretion.[3][5] this compound is being investigated for its therapeutic potential in treating obesity-associated diabetes.[1][3][6]
Caption: Mechanism of this compound as a GLP-1R Positive Allosteric Modulator (PAM).
Q2: What is the known in vivo safety and tolerability profile of this compound?
Based on initial preclinical studies, this compound appears to be well-tolerated in rodent models. Key findings include:
-
No Significant Off-Target Activities: V-0219 was selective when tested against a panel of 54 other receptors, ion channels, and transporters at a concentration of 10 µM.[5]
-
Central Nervous System (CNS): Administration of V-0219 at doses of 0.5 and 1 mg/kg (i.p.) in Wistar rats did not induce anxiety-like behaviors or hypolocomotion in the elevated plus-maze test.[4] This is a crucial finding, as activation of GLP-1R can sometimes be associated with malaise.[4]
-
Cardiac Safety: V-0219 is reported to be a weak inhibitor of the hERG channel, a key indicator for cardiac arrhythmia risk.[3] The inhibitory activity was observed at micromolar concentrations, which is significantly higher than the nanomolar concentrations required for its therapeutic effect as a GLP-1R modulator.[3]
Formal, comprehensive toxicology studies for regulatory submission have not been made publicly available. Researchers should conduct their own dose-range-finding and tolerability studies for their specific animal models and experimental conditions.
Q3: Are there any known issues with off-target effects or cytotoxicity?
The primary discovery publication reports "no observable off-target activities" for V-0219.[3][4] The compound's high potency at the GLP-1R (subnanomolar efficacy in potentiating insulin secretion) compared to its micromolar activity at the hERG channel suggests a favorable therapeutic window.[3] However, a full cytotoxicity profile across various cell lines is not detailed in the available literature.
| Target/Assay | Result | Significance |
| GLP-1R Potentiation | Subnanomolar to nanomolar efficacy[3][5] | High on-target potency |
| hERG Channel Inhibition | Weak inhibitor at micromolar concentrations[3] | Low risk of cardiac arrhythmia at therapeutic doses |
| Selectivity Panel | Selective over 54 other targets at 10 µM[5] | Low probability of off-target pharmacological effects |
| Microsomal Stability | Half-life > 30 minutes[3] | Indicates metabolic stability |
Troubleshooting & Experimental Guidance
Q4: I am not observing the expected efficacy (e.g., improved glucose handling) in my in vivo experiment. What should I check?
Several factors could contribute to a lack of efficacy. Use the following workflow to troubleshoot your experiment.
Caption: Troubleshooting workflow for in vivo efficacy studies with this compound.
Q5: What is a standard protocol for assessing the in vivo efficacy of this compound on glucose tolerance?
The following protocol is based on the methodology described for rodents in the primary literature.[3]
Experimental Protocol: Intraperitoneal Glucose Tolerance Test (IPGTT) in Rats
-
Animal Model: Male Wistar rats or diabetic fatty Zucker rats.[3]
-
Acclimatization: Acclimate animals to housing conditions before the experiment.
-
Fasting: Fast animals for 12 hours overnight with free access to water.
-
Baseline Measurement: Record body weight and collect a baseline blood sample (t=0 min) from the tail vein to measure blood glucose.
-
Compound Administration:
-
Glucose Challenge: 30 minutes after compound administration, administer a glucose solution (2 g/kg) via i.p. injection.[3]
-
Blood Sampling: Collect blood samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Analysis: Measure blood glucose levels for each time point. Calculate the Area Under the Curve (AUC) for blood glucose to quantify the improvement in glucose handling.
Pharmacokinetic Data
Q6: What are the key pharmacokinetic parameters for V-0219?
Pharmacokinetic studies were performed in rats and revealed promising characteristics for an orally active drug.[3]
| Parameter | Value (in Rats) | Administration Route |
| Half-life (t½) | ~3 hours | 2 mg/kg, i.v. & 10 mg/kg, p.o.[3] |
| Time to Max Concentration (Tmax) | 50 minutes | 10 mg/kg, p.o.[3] |
| Oral Bioavailability (F%) | 39% | 10 mg/kg, p.o.[3] |
| Brain Penetration (PAMPA-BBB) | Moderate[3] | N/A |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (S)-V-0219 Oral Administration in Rodents
Introduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with the oral administration of the novel kinase inhibitor, (S)-V-0219, to rodent models. Due to its physicochemical properties, achieving consistent and adequate oral bioavailability can be challenging. This guide is intended for researchers, scientists, and drug development professionals to facilitate successful in vivo experiments.
Troubleshooting Guides
Issue: Low and Variable Plasma Concentrations of this compound After Oral Gavage
Q1: We are observing highly variable and generally low plasma concentrations of this compound after oral gavage in our mouse/rat studies. What are the potential causes and how can we troubleshoot this?
A1: Low and variable oral exposure is a common challenge for compounds with poor aqueous solubility, potential instability in the gastrointestinal (GI) tract, and susceptibility to first-pass metabolism.[1] The following steps can help identify and address the root cause:
-
Formulation and Solubility: this compound has very low aqueous solubility. If the compound is not adequately dissolved or suspended in the vehicle, it will not be absorbed effectively.[2]
-
Check for Precipitation: Visually inspect your dosing formulation for any signs of precipitation before and during the dosing period.
-
Optimize Vehicle: The choice of vehicle is critical. Simple aqueous vehicles are often insufficient. Consider screening a panel of GRAS (Generally Recognized as Safe) excipients to improve solubility and maintain stability.[3][4]
-
-
Gastrointestinal Stability: The compound may be degrading in the acidic environment of the stomach.
-
pH-Dependent Stability: Assess the stability of this compound in simulated gastric fluid (pH ~1.2) and simulated intestinal fluid (pH ~6.8).
-
-
First-Pass Metabolism: After absorption from the gut, the compound passes through the liver, where it may be extensively metabolized before reaching systemic circulation.[5]
-
In Vitro Metabolism: Use liver microsomes (mouse, rat, human) to determine the metabolic stability of this compound. This will indicate its susceptibility to metabolism by cytochrome P450 enzymes.[6]
-
-
P-glycoprotein (P-gp) Efflux: this compound could be a substrate for efflux transporters like P-gp in the intestinal wall, which actively pump the compound back into the GI lumen, limiting its absorption.[7][8]
Below is a diagram outlining a systematic approach to troubleshooting this issue.
References
- 1. First pass effect - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First-pass metabolism of 5-fluorouracil in the perfused rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of animal models for intestinal first-pass metabolism of drug candidates to be metabolized by CYP3A enzymes via in vivo and in vitro oxidation of midazolam and triazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of P-glycoprotein in determining the oral absorption and clearance of the NK2 antagonist, UK-224,671 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Variability in (S)-V-0219 In Vivo Studies
Welcome to the technical support center for (S)-V-0219 in vivo studies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating variability in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues you might encounter.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the glucose-lowering effects of this compound between individual animals in the same treatment group. What are the potential causes?
High inter-individual variability is a common challenge in in vivo studies and can stem from several factors. These can be broadly categorized into animal-specific factors, experimental procedure inconsistencies, and compound formulation issues.
Potential causes include:
-
Biological Variation: Inherent differences in the genetic background, age, weight, and metabolic rate of the animals can lead to varied responses.[1]
-
Environmental Stressors: Variations in housing conditions, handling, and noise levels can induce stress, which can significantly impact physiological responses to drug treatment.[1]
-
Inconsistent Dosing: Errors in dose calculation, administration technique (e.g., injection speed, gavage placement), or formulation can lead to inconsistent drug exposure.[2]
-
Underlying Health Status: Subclinical infections or other health issues in individual animals can alter their response to the compound.
-
Food and Water Consumption: Differences in the amount of food and water consumed, especially in studies involving metabolic endpoints, can affect baseline glucose levels and the subsequent response to this compound.
Q2: Our in vivo efficacy results for this compound are not consistent across different experimental cohorts. What could be contributing to this inter-study variability?
Inter-study variability can arise from subtle differences in experimental conditions and animal populations over time.
Key factors to consider include:
-
Animal Source and Strain: Variations between batches of animals from the same supplier or differences in substrains can introduce variability.[3]
-
Experimenter-Induced Variability: Different experimenters may have slight variations in their handling and procedural techniques, which can collectively impact study outcomes.[1][4]
-
Environmental Conditions: Changes in ambient temperature, humidity, light cycles, and even the location of cages within a rack can influence animal physiology and drug response.
-
Dietary Composition: Variations in the composition of animal feed between batches can affect metabolic parameters and drug metabolism.[3]
-
Gut Microbiome: The composition of the gut microbiome can influence drug metabolism and absorption, and it can vary between different cohorts of animals.[3]
Troubleshooting Guides
Issue 1: Inconsistent Pharmacokinetic (PK) Profile of this compound
Symptoms:
-
High standard deviations in plasma concentrations of this compound at given time points.
-
Variable AUC (Area Under the Curve) and Cmax values between animals.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent pharmacokinetic profiles.
Detailed Steps:
-
Formulation Analysis:
-
Solubility: this compound is a small molecule that may have solubility challenges.[2] Ensure the compound is fully dissolved in the vehicle at the intended concentration. Visually inspect for any precipitation before and during administration.
-
Vehicle Selection: The choice of vehicle can significantly impact absorption. Consider testing a range of pharmaceutically acceptable vehicles to find one that provides consistent solubility and bioavailability.[2]
-
Stability: Confirm the stability of the this compound formulation over the duration of the experiment. Degradation of the compound can lead to lower than expected exposure.
-
-
Dosing Procedure Standardization:
-
Technique: Ensure all personnel involved in dosing are trained on a standardized procedure for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).[2]
-
Volume and Concentration: Double-check all calculations for dose and formulation preparation. Use calibrated equipment for all measurements.
-
-
Animal-Related Factors:
-
Fasting: For oral administration, standardize the fasting period before dosing to minimize variability in gastric emptying and absorption.[2]
-
Health Status: Monitor animals closely for any signs of illness and exclude any unhealthy animals from the study.
-
Issue 2: High Variability in Pharmacodynamic (PD) Endpoints (e.g., Blood Glucose, Food Intake)
Symptoms:
-
Large error bars in graphs of blood glucose levels or food intake over time.
-
Lack of a clear dose-response relationship.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high pharmacodynamic variability.
Detailed Steps:
-
Acclimation and Handling:
-
Habituation: Acclimate animals to the experimental environment and procedures (e.g., handling, blood sampling) to reduce stress-induced physiological changes.
-
Consistent Handling: All experimenters should use the same gentle handling techniques to minimize stress.
-
-
Environmental Controls:
-
Housing: House animals in a controlled environment with consistent temperature, humidity, and a 12-hour light/dark cycle.
-
Noise and Disturbances: Minimize noise and other disturbances in the animal facility, as these can be significant stressors.
-
-
Experimental Design:
-
Baseline Measurements: Ensure that baseline measurements (e.g., blood glucose) are stable and consistent before administering this compound.
-
Randomization: Randomize animals to treatment groups to distribute inherent biological variability evenly.
-
Sample Size: A sufficiently large sample size can help to mitigate the impact of individual animal variability on the overall results.[2]
-
This compound Signaling Pathway
This compound is a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[5][6][7] It enhances the signaling of the endogenous ligand, GLP-1.
Caption: Simplified signaling pathway of GLP-1R activation enhanced by this compound.
Experimental Protocols
In Vivo Glucose Tolerance Test in Rats
This protocol is adapted from the methodology described in the discovery of this compound.[6][8]
1. Animals:
-
Male Wistar rats (or other appropriate strain).
-
Animals should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.
2. Acclimation:
-
Allow at least one week for animals to acclimate to the facility before the experiment.
3. Experimental Procedure:
-
Fast animals for 12 hours overnight with free access to water.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage).
-
30 minutes after compound administration, collect a baseline blood sample (t=0) from the tail vein.
-
Immediately after the baseline sample, administer a glucose challenge (2 g/kg) via intraperitoneal injection.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose challenge.
-
Measure blood glucose levels using a validated glucometer.
4. Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the blood glucose excursion for each animal.
-
Compare the AUC values between the vehicle and this compound treated groups using appropriate statistical tests.
Data Presentation
All quantitative data should be summarized in tables for clear comparison.
Table 1: Example Data Layout for a Glucose Tolerance Test
| Treatment Group | Dose (mg/kg) | n | Glucose AUC (mg/dL*min) | % Reduction vs. Vehicle |
| Vehicle | - | 8 | Mean ± SEM | - |
| This compound | 0.04 | 8 | Mean ± SEM | X% |
| This compound | 0.2 | 8 | Mean ± SEM | Y% |
Table 2: Key Factors Contributing to In Vivo Variability and Mitigation Strategies
| Factor | Source of Variability | Mitigation Strategy |
| Animal | Genetic background, age, sex, weight, health status[1][3] | Use animals from a single, reliable source. Use a narrow range of age and weight. Perform health checks. |
| Environment | Cage conditions, temperature, humidity, light cycle, noise | Standardize all environmental parameters. Minimize disturbances. |
| Experimenter | Handling, dosing technique, measurement precision[1][4] | Implement rigorous training and standardized protocols for all procedures. |
| Compound | Purity, solubility, stability in vehicle[2][9] | Verify compound purity. Optimize formulation for solubility and stability. |
| Procedure | Acclimation period, fasting time, timing of procedures[2] | Ensure adequate and consistent acclimation and fasting periods. Standardize the timing of all experimental events. |
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-V-0219 handling and safety precautions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, safety, and experimental use of (S)-V-0219, a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the (S)-enantiomer of V-0219, a small molecule that acts as a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2] It enhances the receptor's response to its natural ligand, GLP-1, leading to potentiation of downstream signaling pathways.[3][4] This results in activities such as increased insulin (B600854) secretion in the presence of high glucose and regulation of feeding behavior.[1][3]
Q2: What are the main research applications for this compound?
A2: this compound is primarily used in research related to type 2 diabetes and obesity.[2][3] Its ability to potentiate GLP-1R signaling makes it a valuable tool for studying glucose metabolism, insulin secretion, and appetite regulation.[1][4]
Q3: What is the difference between this compound and V-0219?
A3: this compound is a specific stereoisomer of V-0219.[1] Enantioselective synthesis has shown that the (S)-enantiomer is orally efficacious in animal models for improving glucose handling and reducing food intake.[3][4][5]
Q4: Is this compound for human use?
A4: No, this compound is intended for research use only and is not for sale to patients.[1][2]
Handling and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and ensuring reliable experimental results.
| Parameter | Recommendation | Source |
| Storage of Powder | Store at -20°C for up to 3 years. | [6] |
| Storage of Stock Solution | Aliquot and store at -80°C for up to 1 year or -20°C for up to 1 month to avoid repeated freeze-thaw cycles. | [6][7] |
| Solubility | Soluble in DMSO (97 mg/mL, 236.33 mM). Use fresh DMSO as moisture can reduce solubility. | [6] |
| In Vivo Working Solution | It is recommended to prepare fresh solutions for in vivo experiments on the day of use. | [2][7] |
Troubleshooting Guide
Issue 1: Precipitate observed in the stock solution after thawing.
-
Possible Cause: The compound may have come out of solution during storage, especially if not stored at the recommended temperature or if the solvent has absorbed moisture.
-
Solution: Gentle warming and/or sonication can be used to aid in the redissolution of the compound.[2][7] Ensure the solution is clear before use. To prevent this, ensure proper storage conditions and use fresh, anhydrous solvents for preparing stock solutions.
Issue 2: Inconsistent or lower-than-expected activity in vitro.
-
Possible Cause 1: Compound Degradation. Repeated freeze-thaw cycles or improper storage can lead to degradation of the compound.
-
Solution 1: Always aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[6] Prepare fresh working dilutions from a properly stored stock solution for each experiment.
-
Possible Cause 2: Suboptimal Cell Conditions. The response to this compound can be dependent on the cell line and experimental conditions, such as glucose concentration.
-
Solution 2: Ensure that the cell line used (e.g., HEK cells expressing hGLP-1R or EndoC-βH1) is healthy and responsive.[1] For insulin secretion assays, ensure the glucose concentration is appropriate to stimulate GLP-1-mediated effects.[1]
Issue 3: Variability in in vivo experimental results.
-
Possible Cause: Inconsistent formulation or administration of the compound.
-
Solution: For in vivo studies, ensure the compound is fully dissolved and the formulation is homogenous. Prepare fresh solutions on the day of the experiment.[2][7] Standardize the administration route and technique (e.g., intraperitoneal, oral gavage, or intracerebroventricular injection) across all animals.[4][5]
Experimental Protocols
1. In Vitro Calcium Flux Assay
This protocol is based on the methodology used to assess the potentiation of GLP-1R activation.[1][4]
-
Cell Line: HEK cells stably expressing the human GLP-1 receptor (hGLP-1R).
-
Reagents:
-
This compound
-
GLP-1
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Appropriate cell culture medium and buffers
-
-
Procedure:
-
Plate HEK-hGLP-1R cells in a suitable microplate.
-
Load cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with a low concentration of this compound (e.g., 0.1 nM).[1]
-
Stimulate the cells with a range of GLP-1 concentrations.
-
Measure the intracellular calcium concentration using a fluorescent plate reader.
-
Analyze the data to determine the potentiation of the GLP-1-induced calcium flux by this compound.
-
2. In Vivo Glucose Tolerance Test in Rodents
This protocol is adapted from studies evaluating the effect of this compound on glucose handling.[4][5]
-
Animal Model: Male Wistar rats or diabetic Zucker rats.
-
Reagents:
-
This compound
-
Vehicle solution
-
Glucose solution (e.g., 2 g/kg)
-
-
Procedure:
-
Fast the animals overnight (e.g., 12 hours).
-
Administer this compound at the desired dose (e.g., 0.04-0.2 mg/kg, i.p., or 0.4 mg/kg, i.g.) or vehicle to the respective groups.[4][5]
-
After a specific pre-treatment time, administer a glucose challenge (e.g., 2 g/kg, i.p.).
-
Collect blood samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Measure blood glucose levels.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Analysis of (S)-V-0219 and (R)-V-0219 Enantiomer Activity as GLP-1R Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enantiomers of V-0219, a novel small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R). V-0219, also identified as compound 9, presents a promising therapeutic avenue for obesity-associated diabetes.[1][2][3] Understanding the differential activity of its stereoisomers, (S)-V-0219 and (R)-V-0219, is critical for its development as a clinical candidate.
In Vitro Activity: A Tale of Two Similar Enantiomers
Initial pharmacological characterization reveals that both the (S) and (R) enantiomers of V-0219 exhibit remarkably similar in vitro activity as positive allosteric modulators of the GLP-1R.[1]
GLP-1R-Mediated Calcium Flux
In a functional cell-based assay measuring calcium mobilization in response to GLP-1R activation, both enantiomers demonstrated identical potency and efficacy in potentiating the receptor's response to GLP-1.[1]
Table 1: In Vitro GLP-1R-Mediated Calcium Flux Potentiation
| Enantiomer | EC₅₀ (nM) | Maximum GLP-1 Signal Potentiation |
| This compound | 10 | ~2-fold increase |
| (R)-V-0219 | 10 | ~2-fold increase |
Data sourced from Decara et al., 2022.[1]
Potentiation of Insulin (B600854) Secretion
The ability of the V-0219 enantiomers to enhance glucose-stimulated insulin secretion (GSIS), a key therapeutic effect of GLP-1R activation, was also found to be comparable in vitro.[1] Both this compound and (R)-V-0219 similarly potentiated insulin secretion in the presence of GLP-1 in a human pancreatic cell line.[1]
Table 2: In Vitro Potentiation of GLP-1-Stimulated Insulin Secretion
| Enantiomer | Cell Line | Observation |
| This compound | EndoC-βH1 | Similar potentiation to (R)-enantiomer |
| (R)-V-0219 | EndoC-βH1 | Similar potentiation to (S)-enantiomer |
Qualitative comparison from Decara et al., 2022.[1]
In Vivo Efficacy: The Emergence of a Lead Enantiomer
Despite the comparable in vitro profiles, the in vivo evaluation was selectively conducted on the (S)-enantiomer.[1] This decision led to the identification of this compound as the orally efficacious enantiomer for further development.[1][2][3]
Glucose Homeostasis and Food Intake
This compound demonstrated significant in vivo activity in rodent models, improving glucose tolerance and reducing food intake.[1] These effects were confirmed to be mediated through the GLP-1R, as the compound was inactive in GLP-1R knockout mice.[1] No in vivo data for the (R)-enantiomer has been reported.
Table 3: In Vivo Activity of this compound
| Test | Animal Model | Dose and Route | Key Finding |
| Glucose Handling | Wistar Rats | 0.04 and 0.2 mg/kg (i.p.) | Improved glucose tolerance |
| Glucose Handling | Zucker Rats (diabetic) | 0.4 mg/kg (oral) | Orally active in improving glucose tolerance |
| Food Intake | Wistar Rats | 5 µg/kg (i.c.v.) | Reduced food intake |
Data sourced from Decara et al., 2022.[1]
Experimental Protocols
In Vitro GLP-1R Calcium Flux Assay
This assay was performed using Human Embryonic Kidney (HEK-293) cells stably expressing the human GLP-1R.[1]
-
Cell Plating: HEK-293-hGLP-1R cells are plated in multi-well plates.
-
Compound Addition: this compound or (R)-V-0219 is added to the cells.
-
Incubation: The cells are incubated with the compound for 10 minutes.
-
GLP-1 Stimulation: A solution of GLP-1 at a concentration that elicits 25% of its maximal effect (EC₂₅) is added.
-
Signal Detection: Intracellular calcium mobilization is measured using a fluorescent calcium indicator. The potentiation of the GLP-1-induced calcium flux by the V-0219 enantiomers is quantified.
In Vitro Insulin Secretion Assay
The potentiation of insulin secretion was evaluated using the human pancreatic beta-cell line EndoC-βH1.[1]
-
Cell Culture: EndoC-βH1 cells are cultured under conditions that maintain their glucose-responsive insulin secretion capabilities.
-
Pre-incubation: Cells are pre-incubated in a low-glucose medium.
-
Treatment: The cells are then exposed to a high-glucose medium in the presence of GLP-1 and either this compound or (R)-V-0219.
-
Sample Collection: After a defined incubation period, the supernatant is collected.
-
Insulin Quantification: The concentration of secreted insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a similar quantitative method.
In Vivo Glucose Tolerance Test
The effect of this compound on glucose handling was assessed in both normal and diabetic rodent models.[1]
-
Animal Fasting: Animals (e.g., Wistar or Zucker rats) are fasted overnight.
-
Compound Administration: this compound is administered either intraperitoneally (i.p.) or orally.
-
Glucose Challenge: After a specific time following compound administration, a bolus of glucose (e.g., 2 g/kg) is administered intraperitoneally.
-
Blood Sampling: Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-glucose challenge.
-
Glucose Measurement: Blood glucose levels are measured to determine the glucose excursion curve.
Signaling Pathway and Mechanism of Action
V-0219 acts as a positive allosteric modulator of the GLP-1R. This means it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand, GLP-1. This allosteric binding enhances the receptor's response to GLP-1, leading to a potentiation of its downstream signaling pathways, including the generation of cyclic AMP (cAMP) and subsequent insulin secretion from pancreatic beta-cells.
Caption: GLP-1R signaling pathway modulated by V-0219.
Experimental Workflow: From In Vitro Screening to In Vivo Validation
The progression of V-0219 from initial screening to in vivo testing followed a logical workflow designed to identify the most promising candidate for further development.
Caption: V-0219 enantiomer evaluation workflow.
Conclusion
The enantiomers of V-0219, this compound and (R)-V-0219, display nearly identical activity in in vitro assays, both acting as potent positive allosteric modulators of the GLP-1R. However, the in vivo studies have solely focused on the (S)-enantiomer, which has demonstrated oral efficacy in improving glucose metabolism and reducing food intake in preclinical models. The absence of in vivo data for (R)-V-0219 precludes a direct comparison under physiological conditions. The selection of this compound as the lead candidate for further development was based on its demonstrated in vivo efficacy. Further investigation into the pharmacokinetic profiles of both enantiomers could provide additional insights into the observed in vivo differences.
References
A Comparative Analysis of (S)-V-0219 and Other GLP-1R Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
The glucagon-like peptide-1 receptor (GLP-1R) has emerged as a promising target for the treatment of type 2 diabetes and obesity. While peptide-based agonists have demonstrated significant therapeutic success, the development of orally bioavailable small-molecule positive allosteric modulators (PAMs) offers potential advantages in terms of administration and side-effect profiles. This guide provides a comparative overview of (S)-V-0219, a novel GLP-1R PAM, with other notable PAMs, BETP and Compound 2, supported by available experimental data.
Quantitative Data Comparison
The following tables summarize the in vitro and in vivo efficacy of this compound, BETP, and Compound 2 based on published literature. It is important to note that direct head-to-head comparative studies are limited, and the experimental conditions may vary between different studies.
Table 1: In Vitro Potency and Efficacy of GLP-1R PAMs
| Compound | Assay | Cell Line | Agonist | Potency (EC₅₀/IC₅₀) | Efficacy | Reference |
| This compound | Calcium Flux | HEK293 expressing hGLP-1R | GLP-1 | 10 nM | - | [1] |
| V-0219 (racemate) | cAMP Accumulation | HEK293 expressing GLP-1R | GLP-1 | 0.1 nM (concentration for max. potentiation) | 42% higher than GLP-1 alone | [2] |
| V-0219 (racemate) | Insulin (B600854) Secretion | INS-1 β-cells | GLP-1 | 0.25 nM | 1.8-fold potentiation | [2] |
| BETP | cAMP Accumulation | INS1 832-3 insulinoma cells | GLP-1(9-36)NH₂ | ~500 nM | Potentiates to full efficacy of GLP-1 | [3] |
| Compound 2 | cAMP Accumulation | HEK-GLP-1R cells | GLP-1 9–36 amide | - | ~100-fold enhancement of GLP-1 9-36 amide potency | [4] |
Table 2: In Vivo Efficacy of GLP-1R PAMs
| Compound | Animal Model | Dosing | Key Findings | Reference |
| This compound | Normal and diabetic rodents | Oral | Reduces food intake and improves glucose handling.[1][5] | [1][5] |
| BETP | Sprague-Dawley rats | - | Stimulates insulin secretion. | [6] |
| Compound 19 (analog of Compound 2) | Mice | - | Allosterically activates GLP-1R in the presence of GLP-1(9-36)NH₂.[3] | [3] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these GLP-1R PAMs, it is crucial to visualize the underlying signaling pathways and the experimental workflows used to characterize them.
References
- 1. Positive Allosteric Modulation of the Glucagon-like Peptide-1 Receptor by Diverse Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Pharmacological Evaluation of Potent Positive Allosteric Modulators of the Glucagon-like Peptide-1 Receptor (GLP-1R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric Modulation of the Activity of the Glucagon-like Peptide-1 (GLP-1) Metabolite GLP-1 9–36 Amide at the GLP-1 Receptor | PLOS One [journals.plos.org]
- 5. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-V-0219 and Semaglutide for Weight Management in Murine Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical data on (S)-V-0219 and semaglutide (B3030467), two compounds that modulate the glucagon-like peptide-1 receptor (GLP-1R) to induce weight loss in mice. While direct comparative studies are not yet available, this document synthesizes findings from separate preclinical investigations to offer insights into their respective mechanisms of action, efficacy, and experimental protocols.
At a Glance: this compound vs. Semaglutide
| Feature | This compound | Semaglutide |
| Drug Class | Small-molecule GLP-1R Positive Allosteric Modulator (PAM) | GLP-1 Receptor Agonist (GLP-1RA) |
| Administration | Oral | Subcutaneous injection |
| Mechanism | Enhances the effect of endogenous GLP-1 | Directly activates the GLP-1 receptor |
| Reported Efficacy | Reduces food intake in rats | Dose-dependent body weight reduction (up to 22%) in DIO mice |
Mechanism of Action: A Tale of Two Modalities
This compound and semaglutide both leverage the GLP-1R signaling pathway, a key regulator of glucose homeostasis and appetite, but through distinct mechanisms.
Semaglutide is a direct agonist of the GLP-1R.[1][2] It mimics the action of the endogenous GLP-1 hormone, binding to and activating the receptor. This activation triggers downstream signaling cascades, primarily through the production of cyclic AMP (cAMP), leading to effects such as increased insulin (B600854) secretion, suppressed glucagon (B607659) release, and a feeling of satiety.[1][2][3]
In contrast, this compound is a positive allosteric modulator (PAM) of the GLP-1R.[4] It does not directly activate the receptor on its own but binds to a different site (an allosteric site) and enhances the receptor's response to the endogenous GLP-1.[5][6] This potentiation of the natural ligand's effect leads to similar downstream signaling and physiological outcomes.[4] The key difference lies in the dependency on endogenous GLP-1 for this compound's activity.
Preclinical Efficacy in Rodent Models
Direct head-to-head studies comparing the weight loss efficacy of this compound and semaglutide in mice have not been published. The following tables summarize findings from separate studies.
This compound Efficacy Data
The primary research on this compound focused on its ability to modulate food intake and glucose metabolism, with less emphasis on long-term body weight changes.
| Animal Model | Administration | Dosage | Key Findings | Reference |
| Male Wistar Rats | Intracerebroventricular (icv) | 0.1, 0.5, and 5 µg/kg | Dose-dependent reduction in food intake. | [4] |
| Fatty Zucker Rats | Oral gavage | 0.4 mg/kg | Orally active in improving glucose handling. | [4] |
Semaglutide Efficacy Data
Semaglutide has been extensively studied in diet-induced obese (DIO) mouse models, demonstrating significant weight loss.
| Animal Model | Administration | Dosage | Study Duration | Key Findings | Reference |
| Diet-Induced Obese (DIO) Mice | Subcutaneous | 1, 10, 30, 100 nmol/kg (twice daily) | 3 weeks | Dose-dependent body weight reduction; up to 22% reduction from baseline at the highest dose. | Gabery et al., 2020 |
| Diet-Induced Obese (DIO) Mice | Subcutaneous | 9.7 nmol/kg (once daily) | 11 days | 17-18% reduction in body weight. | Gabery et al., 2020 |
| Diet-Induced Obese (DIO) Mice | Subcutaneous | 30 nmol/kg/d | 12 weeks | Significant reduction in body weight compared to high-fat diet controls. | [7] |
Experimental Protocols
Understanding the methodologies behind these findings is crucial for their interpretation and for designing future comparative studies.
This compound Experimental Protocols
Food Intake Study in Rats
-
Animal Model: Male Wistar rats.[4]
-
Housing: Maintained under standard laboratory conditions.
-
Drug Administration: Intracerebroventricular (icv) injection of this compound (0.1, 0.5, and 5 µg/kg in 5 µL).[4]
-
Measurements: Food intake was monitored at various time points post-injection.[4]
Oral Glucose Tolerance Test in Rats
-
Animal Model: 12-hour fasted fatty Zucker rats.[4]
-
Drug Administration: this compound (0.4 mg/kg) administered intragastrically (oral gavage).[4]
-
Procedure: An intraperitoneal injection of 2 g/kg glucose was administered, and blood glucose levels were monitored over time to assess glucose handling.[4]
Semaglutide Experimental Protocols
Diet-Induced Obesity Model in Mice
-
Animal Model: Male C57BL/6J mice are commonly used.[8]
-
Diet: Mice are fed a high-fat diet (typically 45-60% kcal from fat) for several weeks to induce obesity.[8][9]
-
Drug Administration: Semaglutide is administered via subcutaneous injection, with doses and frequency varying by study.
-
Measurements: Body weight and food intake are monitored regularly. Body composition (fat mass vs. lean mass) is often assessed using techniques like DEXA or MRI.
Discussion and Future Directions
The available preclinical data highlight two distinct approaches to leveraging GLP-1R signaling for weight management. Semaglutide, as a potent, long-acting agonist, has demonstrated robust and dose-dependent weight loss in established mouse models of obesity. Its efficacy is well-documented, making it a benchmark for novel anti-obesity therapeutics.
This compound presents an alternative strategy as an orally available small-molecule PAM. The primary advantage of a PAM is its potential for a more physiological, modulatory effect that is dependent on the natural release of endogenous GLP-1. This could potentially lead to a different safety and tolerability profile compared to a direct agonist. The oral bioavailability of this compound is also a significant potential advantage over the injectable formulation of semaglutide.
However, a direct comparison of the weight loss efficacy of this compound and semaglutide in a validated mouse model of obesity is a critical next step. Future studies should aim to:
-
Evaluate the long-term effects of oral this compound administration on body weight and composition in diet-induced obese mice.
-
Conduct a head-to-head comparison of this compound and semaglutide in the same DIO mouse model, assessing not only weight loss but also effects on food intake, energy expenditure, and metabolic parameters.
-
Investigate the pharmacokinetic and pharmacodynamic relationship of this compound to better understand the required exposure for sustained weight loss.
References
- 1. What is the mechanism of action of Semaglutide? [synapse.patsnap.com]
- 2. Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-peptide agonists and positive allosteric modulators of glucagon-like peptide-1 receptors: Alternative approaches for treatment of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Semaglutide: a Versatile GLP-1 Peptide with Expanding Roles in Research - TFE Times [tfetimes.com]
- 8. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Oral GLP-1 Receptor Modulators
The landscape of type 2 diabetes and obesity management is rapidly evolving with the advent of oral glucagon-like peptide-1 receptor (GLP-1R) modulators. These innovative therapies offer the convenience of oral administration, a significant advantage over their injectable counterparts. This guide provides a detailed, data-driven comparison of the leading oral GLP-1R modulators, including the approved medication Rybelsus® (oral semaglutide) and promising candidates in late-stage development such as orforglipron (B8075279) and danuglipron (B610018).
Molecular and Pharmacokinetic Profiles
Oral GLP-1R modulators can be broadly categorized into two classes: peptide-based and non-peptide small molecules. Oral semaglutide (B3030467) is a peptide-based agonist co-formulated with an absorption enhancer, while orforglipron and danuglipron are non-peptide small molecules.[1][2][3] This fundamental difference in their chemical nature influences their pharmacokinetic properties and manufacturing processes.
| Feature | Oral Semaglutide (Rybelsus®) | Orforglipron (LY3502970) | Danuglipron (PF-06882961) | TTP273 |
| Molecular Type | Peptide with absorption enhancer (SNAC)[4] | Non-peptide small molecule[1] | Non-peptide small molecule[2] | Non-peptide small molecule[5] |
| Molecular Weight | ~4,114 Daltons[2] | 882.97 g/mol [1] | 555.6 Daltons[2] | Not readily available |
| Half-life | Approximately 1 week[6] | 29-49 hours[1] | Not readily available for once-daily formulation | Not readily available |
| Dosing Frequency | Once daily[6] | Once daily[1] | Once daily (modified release formulation under investigation)[7] | Once or twice daily (in Phase 2) |
| Administration Notes | Taken with water on an empty stomach[] | Can be taken with or without food and water[1] | Not yet established | Not yet established |
Mechanism of Action: A Tale of Two Approaches
While all these molecules target the GLP-1 receptor, their mechanisms of action at the molecular level differ significantly.
Oral Semaglutide (Rybelsus®): As a peptide analog of native GLP-1, semaglutide activates the GLP-1R in a manner similar to the endogenous hormone.[3] The key innovation lies in its co-formulation with sodium N-(8-[2-hydroxybenzoyl] amino) caprylate (SNAC), an absorption enhancer.[4] SNAC locally increases the pH in the stomach, which enhances semaglutide's solubility and protects it from proteolytic degradation, allowing for its absorption.[4] Upon entering circulation, semaglutide activates the GLP-1R, leading to a cascade of downstream effects including glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) release, and delayed gastric emptying.[9]
Orforglipron and Danuglipron: These non-peptide, small-molecule agonists are allosteric modulators of the GLP-1R.[2][10] They bind to a different site on the receptor than the native GLP-1 peptide.[10] This allosteric binding induces a conformational change in the receptor, leading to its activation.[11] Notably, some of these small molecules exhibit "biased agonism," preferentially activating the G-protein signaling pathway responsible for the desired therapeutic effects (e.g., insulin secretion) while having less of an effect on the β-arrestin pathway, which is sometimes associated with receptor desensitization and certain side effects.[2][10] For instance, orforglipron is described as a partial and biased agonist, with a preference for G-protein activation over β-arrestin recruitment.[10] Danuglipron also acts as a partial agonist in the β-arrestin pathway.[2]
Below is a diagram illustrating the distinct signaling pathways of peptide versus non-peptide GLP-1R agonists.
Caption: Distinct signaling of peptide vs. non-peptide GLP-1R agonists.
Clinical Efficacy: Head-to-Head Data
Direct head-to-head clinical trials comparing all available oral GLP-1R modulators are limited. However, data from their respective clinical development programs provide a basis for comparison against placebo and other diabetes medications.
Glycemic Control (HbA1c Reduction)
| Drug | Trial | Duration | Baseline HbA1c | HbA1c Reduction vs. Placebo | Comparator and Outcome |
| Oral Semaglutide (14mg) | PIONEER 4[4] | 26 weeks | ~8.0% | -1.2% | Non-inferior to subcutaneous liraglutide (B1674861) (1.8mg) |
| Orforglipron (36mg) | ACHIEVE-1[12] | 40 weeks | 8.0% | -1.5% to -1.6% | Not applicable (placebo-controlled) |
| Danuglipron (various doses) | Phase 1 (T2D)[13] | 28 days | Not specified | Statistically significant reductions | Not applicable (placebo-controlled) |
| TTP273 (150mg once daily) | Phase 2 (LOGRA)[14] | 12 weeks | Not specified | -0.86% | Not applicable (placebo-controlled) |
Weight Management
| Drug | Trial | Population | Duration | Mean Weight Reduction vs. Placebo |
| Oral Semaglutide (14mg) | PIONEER 4[4] | T2D | 26 weeks | -4.4 kg (vs. -3.1 kg for liraglutide) |
| Orforglipron (highest dose) | ATTAIN-1[12] | Obesity | 72 weeks | -11.2% (vs. -2.1% for placebo) |
| Danuglipron (twice-daily) | Phase 2b[15] | Obesity | 32 weeks | -8% to -13% |
| TTP273 (150mg once daily) | Phase 2 (LOGRA) | T2D | 12 weeks | -0.9 kg (trend observed) |
Safety and Tolerability
The most common adverse events associated with GLP-1R agonists are gastrointestinal in nature.
| Drug | Common Adverse Events | Discontinuation Rate due to AEs | Notable Safety Information |
| Oral Semaglutide | Nausea, vomiting, diarrhea[16] | 4-8% due to GI events[16] | Cardiovascular safety demonstrated in the SOUL trial.[17] |
| Orforglipron | Nausea, vomiting, diarrhea, constipation[1] | 5.3-10.3%[12] | Generally mild-to-moderate GI side effects.[1] |
| Danuglipron | Nausea (up to 73%), vomiting (up to 47%), diarrhea (up to 25%)[15][18] | >50% (twice-daily formulation)[15][18] | Development of the twice-daily formulation was halted due to high discontinuation rates; a once-daily modified-release formulation is under investigation.[15] |
| TTP273 | Negligible nausea and vomiting reported in Phase 2.[19] | Not specified | Appeared to be well-tolerated in early studies. |
Experimental Protocols
In Vitro Receptor Binding and Signaling Assays
A common experimental workflow to characterize the mechanism of action of these compounds involves in vitro assays using cell lines engineered to express the human GLP-1 receptor (hGLP-1R), such as Human Embryonic Kidney (HEK293) cells.[10]
1. Receptor Binding Assays:
-
Objective: To determine the binding affinity of the modulator to the GLP-1R.
-
Methodology: A competitive binding assay is typically used. Cell membranes expressing hGLP-1R are incubated with a radiolabeled ligand known to bind to the receptor. The ability of the test compound (e.g., orforglipron, danuglipron) to displace the radiolabeled ligand is measured. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined, from which the binding affinity (Ki) can be calculated.
2. cAMP Signaling Assays:
-
Objective: To measure the functional activation of the GLP-1R by quantifying the production of cyclic AMP (cAMP), a key second messenger in the GLP-1R signaling pathway.[20]
-
Methodology: hGLP-1R expressing cells are treated with varying concentrations of the test compound. After incubation, the cells are lysed, and the intracellular cAMP levels are measured using techniques such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET). The concentration of the compound that produces 50% of the maximal response (EC50) is determined to assess its potency.[2]
3. β-Arrestin Recruitment Assays:
-
Objective: To assess the potential for biased agonism by measuring the recruitment of β-arrestin to the activated GLP-1R.
-
Methodology: Cells co-expressing hGLP-1R and a β-arrestin fusion protein (often linked to a reporter enzyme or fluorescent protein) are used. Upon receptor activation by the test compound, the recruitment of β-arrestin is quantified by measuring the reporter signal. This allows for the determination of the EC50 for β-arrestin recruitment, which can be compared to the EC50 for cAMP production to evaluate signaling bias.[2]
Below is a diagram representing a typical experimental workflow for in vitro characterization of GLP-1R modulators.
Caption: Workflow for in vitro characterization of GLP-1R modulators.
Conclusion
The emergence of oral GLP-1R modulators marks a significant advancement in the treatment of type 2 diabetes and obesity. Oral semaglutide (Rybelsus®) has established a benchmark as the first approved oral peptide GLP-1R agonist. The non-peptide small molecules, such as orforglipron and danuglipron, represent a distinct class with different mechanisms of action and pharmacokinetic profiles. Orforglipron has demonstrated robust efficacy in late-stage trials. While danuglipron showed promise, its development has been challenged by tolerability issues with the initial formulation. The field continues to evolve, with ongoing research focused on optimizing efficacy, safety, and patient convenience. For researchers and drug development professionals, understanding the nuances in the molecular mechanisms, pharmacokinetic properties, and clinical profiles of these agents is crucial for the continued development of next-generation oral incretin-based therapies.
References
- 1. Orforglipron - Wikipedia [en.wikipedia.org]
- 2. uaclinical.com [uaclinical.com]
- 3. Semaglutide - Wikipedia [en.wikipedia.org]
- 4. Oral Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vtvtherapeutics.com [vtvtherapeutics.com]
- 6. Semaglutide Mechanism of Action: How GLP-1 Works | Fella Health [fellahealth.com]
- 7. Pfizer Advances Development of Once-Daily Formulation of Oral GLP-1 Receptor Agonist Danuglipron | Pfizer [pfizer.com]
- 9. Semaglutide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. tianmingpharm.com [tianmingpharm.com]
- 12. What is orforglipron? [drugs.com]
- 13. Danuglipron (PF-06882961) in type 2 diabetes: a randomized, placebo-controlled, multiple ascending-dose phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. pfizer.com [pfizer.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. news-medical.net [news-medical.net]
- 18. biopharmaboardroom.com [biopharmaboardroom.com]
- 19. vTv Therapeutics Announces Positive Topline Results from Phase 2 Study of TTP273 in Type 2 Diabetes | vTv Therapeutics Inc. [ir.vtvtherapeutics.com]
- 20. What is the mechanism of action of Orforglipron? [synapse.patsnap.com]
Validating (S)-V-0219's Activity: A Comparative Analysis in GLP-1R Knockout Mice
(S)-V-0219, a novel small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), has demonstrated significant potential in preclinical models for the treatment of type 2 diabetes and obesity. Its efficacy is attributed to its ability to enhance the signaling of endogenous GLP-1. To conclusively validate that the therapeutic effects of this compound are mediated exclusively through the GLP-1R, studies were conducted in GLP-1R knockout (KO) mice. This guide provides a comparative analysis of this compound's activity in wild-type versus GLP-1R KO mice, supported by experimental data and detailed protocols.
Core Findings: this compound Activity is GLP-1R Dependent
Experimental evidence demonstrates that the beneficial metabolic effects of this compound, such as improved glucose tolerance and reduced food intake, are completely absent in mice lacking the GLP-1 receptor.[1][2][3] This confirms that this compound's mechanism of action is entirely dependent on the presence and function of the GLP-1R.
Data Summary
Table 1: Comparative Effects of this compound on Glucose Tolerance in Wild-Type vs. GLP-1R KO Mice
| Animal Model | Treatment | Dosage | Effect on Glucose Tolerance |
| Wild-Type Mice | This compound | 0.1 mg/kg | Improved |
| GLP-1R KO Mice | This compound | 0.1 mg/kg | No Improvement |
Table 2: Comparative Effects of V-0219 on Food Intake in Wild-Type vs. GLP-1R KO Mice
| Animal Model | Treatment | Dosage | Effect on Food Intake |
| Wild-Type Rats | V-0219 + Exendin-4 (B13836491) | 0.001 mg/kg | Enhanced reduction in food intake |
| GLP-1R KO Mice | V-0219 | Not specified in available results | Not observed |
Experimental Protocols
In Vivo Glucose Tolerance Test
A pivotal experiment to assess the glucoregulatory effects of this compound involves the intraperitoneal glucose tolerance test (IPGTT).
-
Animal Models: Age- and sex-matched wild-type and GLP-1R knockout mice are used.
-
Fasting: Mice are fasted for a predetermined period (typically 6-12 hours) prior to the experiment.
-
Drug Administration: this compound (0.1 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.
-
Glucose Challenge: After a set time following drug administration (e.g., 30 minutes), a bolus of glucose (2 g/kg) is injected i.p.
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood samples at multiple time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose challenge using a glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated to quantify glucose tolerance. A lower AUC indicates improved glucose handling.
Food Intake Studies
To evaluate the effect of this compound on appetite, food intake is monitored in fasted animals.
-
Animal Models: Wild-type and GLP-1R knockout mice or rats are used.
-
Fasting: Animals are typically fasted for 12 hours overnight with free access to water.
-
Drug Administration: this compound is administered, often via intracerebroventricular (i.c.v.) injection to directly assess central nervous system effects on feeding behavior. In some protocols, it is co-administered with a GLP-1R agonist like exendin-4 to evaluate its potentiating effect.[1]
-
Food Presentation: A pre-weighed amount of standard chow is provided to the animals after drug administration.
-
Measurement: Food consumption is measured at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Data Analysis: The cumulative food intake is calculated and compared between treatment groups.
Visualizing the Mechanism and Experimental Design
Signaling Pathway of this compound
Caption: this compound potentiates GLP-1R signaling.
Experimental Workflow for Validating this compound in GLP-1R KO Mice
Caption: Comparative experimental design.
Conclusion
The use of GLP-1R knockout mice has been instrumental in validating the mechanism of action of this compound. The absence of its characteristic glucoregulatory and appetite-suppressing effects in these animals provides unequivocal evidence that this compound functions as a true positive allosteric modulator of the GLP-1R. These findings underscore the specificity of this compound and support its continued development as a targeted therapy for metabolic disorders.
References
A Comparative Analysis of (S)-V-0219 and Established GLP-1R Agonists in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic options for type 2 diabetes and obesity has been significantly shaped by the development of Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists. While established peptide-based agonists have demonstrated remarkable efficacy, the quest for orally available, small-molecule alternatives continues. This guide provides a comparative overview of the preclinical efficacy of (S)-V-0219, an orally active, small-molecule positive allosteric modulator (PAM) of the GLP-1R, with the established injectable GLP-1R agonists semaglutide (B3030467) and liraglutide, and the dual GIP/GLP-1R agonist tirzepatide.
This compound is the active enantiomer of V-0219, which enhances the signaling of the GLP-1R in the presence of its natural ligand, GLP-1.[1][2][3][4][5] This mechanism offers a potential advantage in terms of a more physiological, glucose-dependent action. The following sections present available preclinical data to facilitate an objective comparison with leading therapeutic agents.
In Vitro Efficacy: GLP-1R Activation
The initial characterization of a GLP-1R agonist's potency is often determined through in vitro cell-based assays that measure the downstream signaling events following receptor activation, such as cyclic AMP (cAMP) production or calcium mobilization.
This compound has been shown to potentiate GLP-1-stimulated cAMP production in HEK293 cells expressing the human GLP-1R. At a concentration of 0.1 nM, V-0219 (the racemic mixture containing the active (S)-enantiomer) led to a 42% higher maximal potentiation of GLP-1R stimulation compared to GLP-1 alone.[4] Both the (S)- and (R)-enantiomers of V-0219 were found to be equipotent in potentiating calcium fluxes in these cells, with an EC50 of 10 nM.[6]
Due to the absence of direct comparative in vitro studies, a direct quantitative comparison with established agonists in the same assay is not possible. However, the subnanomolar potentiation of insulin (B600854) secretion by V-0219 highlights its significant in vitro activity.[2][3][4][5]
In Vivo Efficacy: Glucose Control and Weight Management in Rodent Models
Preclinical animal models are crucial for evaluating the therapeutic potential of new drug candidates. The following tables summarize the available data on the effects of this compound, semaglutide, liraglutide, and tirzepatide on glucose control and body weight in various rodent models. It is important to note that direct comparisons are challenging due to variations in experimental protocols, animal strains, and dosing regimens across different studies.
Glucose Control: Oral Glucose Tolerance Tests (OGTT) and Intraperitoneal Glucose Tolerance Tests (IPGTT)
These tests assess the ability of a compound to improve glucose disposal following a glucose challenge.
| Compound | Animal Model | Dose and Route | Key Findings on Glucose Control |
| This compound | Wistar rats | 0.04 and 0.2 mg/kg (i.p.) | Improved glucose handling after an intraperitoneal glucose challenge.[4] |
| Fatty Zucker rats | 0.4 mg/kg (i.g.) | Orally active and improved glucose handling after an intraperitoneal glucose challenge.[4] | |
| Semaglutide | Diet-Induced Obese (DIO) rats | Not specified | Preclinical studies indicate semaglutide lowers glucose levels.[7] A retrospective study in humans showed significant reductions in HbA1c.[8] |
| Liraglutide | Animal Models | Not specified | Demonstrated good glycemic control through glucose-dependent stimulation of insulin and suppression of glucagon (B607659) secretion.[1] |
| Tirzepatide | Diet-Induced Obese (DIO) mice | 10 nmol/kg | Showed superior glucose-lowering efficacy compared to activation of either GLP-1 or GIP receptor alone.[2] |
Weight Management: Effects on Food Intake and Body Weight
GLP-1R agonists are known to reduce body weight by decreasing appetite and food intake.
| Compound | Animal Model | Dose and Route | Key Findings on Weight Management |
| This compound | Wistar rats (12-h fasted) | 0.1, 0.5, and 5 µg/kg (i.c.v.) | Reduced feeding, with the effect lasting up to 2 hours after injection at the highest dose.[4] |
| Semaglutide | Rodents | Not specified | Reduced food intake and caused weight loss without decreasing energy expenditure.[7] In humans, it is approved for weight management.[9] |
| Liraglutide | Animal Models | Not specified | Lowered body weight primarily by reducing energy intake.[1] |
| Tirzepatide | Diet-Induced Obese (DIO) mice | 10 nmol/kg | Produced a dose-dependent decrease in body weight, greater than that observed with 30 nmol/kg semaglutide, driven by reduced food intake.[2] |
Experimental Protocols
In Vitro cAMP Assay for GLP-1R Activation
A common method to assess the in vitro activity of GLP-1R modulators is to measure the production of cyclic AMP (cAMP) in a stable cell line overexpressing the human GLP-1 receptor, such as HEK293 cells.
-
Cell Culture: HEK293 cells stably expressing the human GLP-1R are cultured in appropriate media.
-
Assay Preparation: Cells are seeded into multi-well plates and incubated.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound) in the presence of a fixed concentration of GLP-1. Control wells receive only GLP-1 or vehicle.
-
cAMP Measurement: After a defined incubation period, intracellular cAMP levels are measured using a commercially available assay kit, often based on competitive immunoassay or reporter gene technologies.[10][11][12][13][14]
-
Data Analysis: The potentiation of the GLP-1 response by the test compound is calculated and dose-response curves are generated to determine parameters like EC50.
References
- 1. Liraglutide: the therapeutic promise from animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Tirzepatide in Type 2 Diabetes and Obesity Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What diseases does Liraglutide treat? [synapse.patsnap.com]
- 4. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Semaglutide on Glycemic Control and Body Weight in Patients With Type 2 Diabetes: A Retrospective Cohort Study in a Primary Care Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Semaglutide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cAMP Hunter™ GLP1R Gs Cell Line (HEK 293) [discoverx.com]
- 11. innoprot.com [innoprot.com]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. amsbio.com [amsbio.com]
- 14. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to the Mechanistic Differences Between the GLP-1R Modulator (S)-V-0219 and Peptide Agonists of GPR139
An Important Distinction for Receptor-Specific Agonism
In the landscape of G protein-coupled receptor (GPCR) pharmacology, understanding the precise mechanism of action of novel compounds is paramount for advancing drug discovery. This guide provides a comparative analysis of the small molecule (S)-V-0219 and various peptide agonists. However, it is crucial to first address a fundamental distinction: these molecules target two different receptor systems. This compound is a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a key regulator of metabolism. In contrast, the peptide agonists discussed herein, such as Adrenocorticotropic hormone (ACTH) and α-Melanocyte-Stimulating Hormone (α-MSH), are agonists for the orphan receptor GPR139, which is predominantly expressed in the central nervous system.
This guide will therefore address these two systems separately to provide a clear and accurate comparison of their respective pharmacology for researchers, scientists, and drug development professionals.
Part 1: this compound and the Glucagon-Like Peptide-1 Receptor (GLP-1R)
This compound is not a direct agonist of GLP-1R but rather a positive allosteric modulator (PAM).[1][2][3] This means it binds to a site on the receptor distinct from the orthosteric site where the endogenous peptide agonist, GLP-1, binds. By doing so, this compound enhances the signaling of GLP-1, potentiating its effects on downstream pathways.[4][5]
Mechanistic Differences: Allosteric Modulation vs. Direct Agonism
The primary mechanistic difference lies in their mode of receptor activation. GLP-1 directly binds to and activates GLP-1R, initiating a conformational change that leads to G protein coupling and downstream signaling. This compound, on the other hand, has little to no efficacy on its own but significantly amplifies the response when the endogenous agonist is present.[4][5] This can offer therapeutic advantages, such as maintaining the natural temporal and spatial patterns of endogenous ligand signaling.
Signaling Pathways
GLP-1R is canonically coupled to the Gs alpha subunit of the heterotrimeric G protein. Activation by GLP-1 leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This compound potentiates this GLP-1-induced cAMP accumulation.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. docta.ucm.es [docta.ucm.es]
- 4. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Cross-Validation of (S)-V-0219: A Comparative Analysis in Preclinical Models
(S)-V-0219, an orally active small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R), has demonstrated significant potential in preclinical models for the treatment of type 2 diabetes and obesity, a condition often termed "diabesity". [1][2][3] This guide provides a comprehensive cross-validation of the effects of this compound in various animal models, presenting comparative data, detailed experimental protocols, and visualizations of its mechanism of action.
Comparative Efficacy of this compound in Rodent Models
This compound has shown remarkable in vivo activity, effectively reducing food intake and improving glucose metabolism in both normal and diabetic rodent models.[1][2][4] The following tables summarize the key quantitative data from these studies.
Table 1: Effect of this compound on Glucose Handling
| Animal Model | Compound | Dose & Route | Effect on Glucose Handling |
| Male Wistar Rats | This compound | 0.04 and 0.2 mg/kg, i.p. | Improved glucose handling after a 2 g/kg glucose challenge.[4][5] |
| Fatty Diabetic Zucker Rats | This compound | 0.4 mg/kg, intragastric | Orally active, improving glucose handling after a 2 g/kg glucose challenge.[4][5] |
| GLP-1R KO Mice | This compound | Not specified | Inactive, confirming on-target effect.[5] |
Table 2: Effect of this compound on Food Intake
| Animal Model | Compound | Dose & Route | Effect on Food Intake |
| Male Wistar Rats (12-h fasted) | This compound | 0.1, 0.5, and 5 µg/kg, i.c.v. | Reduced feeding, with the effect lasting up to 2 hours post-injection.[4][5] |
Table 3: In Vitro Potency of V-0219
| Cell Line | Assay | Compound | Concentration | Effect | EC50 |
| INS-1 β-cells | Insulin (B600854) Secretion (in presence of GLP-1) | V-0219 | 0.1 nM | 1.8-fold potentiation | 0.25 nM[5] |
| HEK cells expressing hGLP-1R | Calcium Fluxes | This compound & (R)-V-0219 | 0.1 nM | Two-fold increase in maximum agonist signal | 10 nM[4] |
Mechanism of Action: GLP-1R Signaling Pathway
This compound acts as a positive allosteric modulator of the GLP-1 receptor, a Class B G-protein-coupled receptor.[6] Upon binding of the endogenous ligand GLP-1, the receptor primarily couples to Gαs, activating adenylyl cyclase and leading to an increase in intracellular cyclic AMP (cAMP).[6] This, in turn, activates a cascade of downstream signaling events, including the potentiation of glucose-dependent insulin secretion and calcium mobilization, which are crucial for its therapeutic effects.[5][6]
Caption: GLP-1R signaling pathway modulated by this compound.
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the effects of this compound.
In Vivo Glucose Tolerance Test: Male Wistar rats or fatty diabetic Zucker rats were fasted for 12 hours. This compound was administered either intraperitoneally (i.p.) or intragastrically at the specified doses. After a set period, a glucose challenge (2 g/kg) was administered intraperitoneally. Blood glucose levels were then measured at various time points to assess glucose handling.[4][5]
Food Intake Study: Male Wistar rats were fasted for 12 hours. This compound was administered via intracerebroventricular (i.c.v.) injection. The cumulative food intake was then measured at different time points post-injection to determine the effect on appetite.[4][5]
In Vitro Insulin Secretion Assay: INS-1 rat insulinoma cells were used to assess the potentiation of insulin secretion. The cells were incubated with varying concentrations of V-0219 in the presence of a fixed concentration of GLP-1 under high glucose conditions. The amount of insulin released into the medium was then quantified.[5]
Intracellular Calcium Flux Assay: HEK cells stably expressing the human GLP-1R were used. The cells were loaded with a calcium-sensitive fluorescent dye. The fluorescence, indicative of intracellular calcium concentration, was measured before and after the addition of this compound and/or GLP-1 to determine the potentiation of receptor activation.[4][6]
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of this compound followed a logical progression from in vitro characterization to in vivo efficacy testing in relevant animal models.
Caption: Preclinical evaluation workflow for this compound.
Comparison with Other GLP-1R Modulators
While direct, head-to-head comparative studies in the same publication are limited, V-0219 was developed to improve upon the suboptimal potency and/or pharmacokinetics of earlier GLP-1R allosteric modulators.[4][5] For instance, a program to optimize LSN3160440 led to the discovery of the orally efficacious LSN3318839.[4][5] V-0219 is highlighted as a particularly potent PAM that doubles insulin secretion at nanomolar concentrations and demonstrates oral activity in rodent models, suggesting a favorable profile compared to earlier compounds in the class.[4][5]
Conclusion
The cross-validation of this compound's effects across multiple preclinical models provides strong evidence for its potential as an oral therapeutic for type 2 diabetes and obesity. Its efficacy in improving glucose handling and reducing food intake is consistently demonstrated in both normal and disease-model rodents, with its on-target activity confirmed in GLP-1R knockout mice. The compound's high in vitro potency further supports its promising profile. These findings bolster the interest in small-molecule PAMs of the GLP-1R as a viable therapeutic strategy for the growing "diabesity" epidemic.[1][2] Further studies are warranted to translate these promising preclinical results into clinical applications.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docta.ucm.es [docta.ucm.es]
- 4. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Allosteric Modulation of the Activity of the Glucagon-like Peptide-1 (GLP-1) Metabolite GLP-1 9–36 Amide at the GLP-1 Receptor | PLOS One [journals.plos.org]
Independent Validation of (S)-V-0219's Therapeutic Potential: A Comparative Analysis with Established GLP-1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel, orally active, small-molecule GLP-1 receptor (GLP-1R) positive allosteric modulator (PAM), (S)-V-0219, with the established peptidic GLP-1R agonists, semaglutide (B3030467) and liraglutide. The aim is to offer a comprehensive evaluation of this compound's therapeutic potential for "diabesity" (diabetes in the context of obesity) by presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Executive Summary
This compound is the therapeutically active enantiomer of V-0219, a compound that enhances the signaling of the GLP-1 receptor in the presence of its natural ligand, GLP-1.[1][2][3] This mechanism offers a differentiated approach compared to direct receptor agonists like semaglutide and liraglutide. Preclinical data suggests that this compound potentiates insulin (B600854) secretion, improves glucose tolerance, and reduces food intake, positioning it as a promising oral therapeutic candidate.[1][2][3] This guide will delve into the quantitative preclinical data for this compound and compare it with the established clinical efficacy of semaglutide and liraglutide.
Data Presentation
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Cell Line | Assay | This compound Value | Comparator (GLP-1) | Source |
| EC50 | HEK293 (hGLP-1R) | cAMP Accumulation | Potentiation at nM concentrations | ~1 nM | [2] |
| EC50 | INS-1 (rat insulinoma) | Insulin Secretion (in presence of GLP-1) | ~0.008 nM | - | [2] |
| IC50 | INS-1 (rat insulinoma) | Antagonism of GLP-1 induced insulin secretion by Exendin(9-39) | - | 6.3 nM | [2] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Parameter | Animal Model | This compound Dose | Effect | Source |
| Glucose Tolerance | Wistar Rats | 0.2 mg/kg (i.p.) | Improved glucose handling | [2] |
| Food Intake | Wistar Rats | 1 µg/kg (i.c.v.) | Potentiation of exendin-4 (B13836491) induced satiety | [2] |
Table 3: Clinical Efficacy of Semaglutide and Liraglutide in Type 2 Diabetes and Obesity
| Parameter | Drug | Clinical Trial | Key Finding | Source |
| HbA1c Reduction | Semaglutide (oral) | PIONEER 1 | -1.1% (14 mg) vs. Placebo | [4] |
| Weight Loss | Semaglutide (oral) | PIONEER 1 | -2.3 kg (14 mg) vs. Placebo | [4] |
| HbA1c Reduction | Liraglutide (3.0 mg) | SCALE Diabetes | -1.3% vs. -0.4% with Placebo | [5] |
| Weight Loss | Liraglutide (3.0 mg) | SCALE Diabetes | -5.9% vs. -2.0% with Placebo | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of GLP-1R agonists and PAMs, as well as the workflows for key experimental procedures.
Caption: GLP-1R Signaling Pathway.
Caption: Experimental Workflow for this compound Evaluation.
Experimental Protocols
cAMP Accumulation Assay in hGLP-1R-Transfected Cells
-
Cell Line: HEK-293 cells stably expressing the human GLP-1 receptor (hGLP-1R).
-
Principle: This assay measures the intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger produced upon GLP-1R activation.
-
Protocol:
-
HEK293-hGLP-1R cells are seeded in 96-well plates and cultured to confluence.
-
Cells are washed and pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then treated with varying concentrations of this compound in the presence of a fixed, sub-maximal concentration of GLP-1 (e.g., EC25).
-
Following incubation, cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as a LANCE Ultra cAMP kit.
-
Data are normalized to the response of GLP-1 alone and fitted to a dose-response curve to determine the EC50 value for potentiation.[2]
-
Insulin Secretion Assay in INS-1 Cells
-
Cell Line: INS-1 rat insulinoma cell line.
-
Principle: This assay quantifies the amount of insulin secreted from pancreatic β-cells in response to glucose and GLP-1R stimulation.
-
Protocol:
-
INS-1 cells are seeded in 24-well plates and cultured.
-
Prior to the assay, cells are pre-incubated in a low-glucose buffer.
-
The pre-incubation buffer is replaced with a high-glucose buffer containing varying concentrations of this compound and a fixed concentration of GLP-1.
-
After a defined incubation period, the supernatant is collected.
-
The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Results are expressed as the fold-increase in insulin secretion over baseline (high glucose alone) and used to determine the EC50 of this compound's potentiation effect.[2]
-
Oral Glucose Tolerance Test (OGTT) in Wistar Rats
-
Animal Model: Male Wistar rats.[6]
-
Principle: The OGTT assesses the ability of an animal to clear a glucose load from the bloodstream, a measure of glucose homeostasis.
-
Protocol:
-
Rats are fasted overnight with free access to water.
-
A baseline blood sample is collected from the tail vein to measure fasting blood glucose.
-
This compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).
-
After a specified time, a glucose solution is administered orally by gavage.
-
Blood samples are collected at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
Blood glucose levels are measured using a glucometer.
-
The area under the curve (AUC) for blood glucose is calculated to quantify glucose tolerance.[6][7]
-
Food Intake Measurement in Wistar Rats
-
Principle: This experiment evaluates the effect of the compound on appetite and satiety.
-
Protocol:
-
Rats are individually housed and acclimatized to the experimental conditions.
-
Animals are fasted for a set period (e.g., 12-24 hours) with ad libitum access to water.
-
This compound, a GLP-1R agonist (e.g., exendin-4), or vehicle is administered, often via intracerebroventricular (i.c.v.) injection to directly target brain regions involved in appetite control.
-
A pre-weighed amount of standard chow is provided to the animals.
-
Food consumption is measured at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
The cumulative food intake is calculated and compared between treatment groups.[8][9]
-
Comparison and Alternatives
This compound represents a novel approach to modulating the GLP-1R system. As a PAM, it enhances the effect of endogenous GLP-1, which may offer a more physiological and potentially safer profile compared to direct agonists. The key advantages of this compound are its oral bioavailability and its small-molecule nature, which could translate to lower manufacturing costs compared to peptide-based therapies.
Semaglutide and Liraglutide are well-established injectable and, in the case of semaglutide, oral peptidic GLP-1R agonists with proven clinical efficacy in improving glycemic control and promoting weight loss.[4][5] They act as direct agonists, activating the GLP-1R independently of endogenous GLP-1 levels.
The therapeutic landscape of GLP-1R modulation is rapidly evolving, with several other oral small-molecule agonists and PAMs in various stages of clinical development. These emerging alternatives aim to provide more convenient and accessible treatment options for type 2 diabetes and obesity.
Conclusion
The preclinical data for this compound demonstrates its potential as a novel, orally active therapeutic for the treatment of "diabesity". Its mechanism as a positive allosteric modulator offers a differentiated profile from the current standard-of-care GLP-1R agonists. Further investigation, including comprehensive clinical trials, is warranted to fully validate its therapeutic efficacy and safety in humans. This guide provides a foundational comparison to aid researchers and drug development professionals in evaluating the potential of this promising new compound.
References
- 1. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "diabesity" | Documents - Universidade de Santiago de Compostela [investigacion.usc.es]
- 2. pubs.acs.org [pubs.acs.org]
- 3. GalChimia in J. Med. Chem. – A GLP-1R allosteric modulator for the treatment of “diabesity” [galchimia.com]
- 4. cAMP-Glo™ Assay Protocol [promega.sg]
- 5. cosmobio.co.jp [cosmobio.co.jp]
- 6. Animal models of obesity and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The use of animal models in diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insulin secretion assay [bio-protocol.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of (S)-V-0219
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides detailed procedural guidance for the safe disposal of (S)-V-0219, a positive allosteric modulator of the glucagon-like peptide 1 receptor (GLP-1R).
Disclaimer: This guide is intended for informational purposes only and should be supplemented by a thorough review of the official Safety Data Sheet (SDS) provided by the manufacturer and adherence to all applicable federal, state, and local regulations.
Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet for this compound. The following is a summary of key safety information based on the SDS for the analogous V-0219 hydrochloride.
| Parameter | Information |
| Chemical Nature | Solid |
| Hazard Classification | As of the latest available information, this compound is not classified as hazardous. However, it should be handled with care as a new chemical entity. |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound. |
| Environmental Hazards | Avoid release into the environment. Do not allow large quantities to enter drains or waterways. |
Step-by-Step Disposal Protocol
The proper disposal route for this compound is contingent on whether the material is contaminated with other hazardous substances.
Step 1: Waste Characterization
-
Confirm Identity: Verify that the waste material is indeed this compound.
-
Assess Contamination: Determine if the this compound waste has been mixed with any solvents, reagents, or other chemicals that would classify it as hazardous waste.
Step 2: Disposal of Uncontaminated this compound
For pure, uncontaminated this compound:
-
Consult Local Regulations: Check with your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of non-hazardous chemical waste.
-
Solid Waste Disposal: If permitted, uncontaminated solid this compound may be disposed of in the regular laboratory trash, provided it is securely contained.
Step 3: Disposal of Contaminated this compound
If this compound is contaminated with hazardous materials:
-
Hazardous Waste Stream: The waste must be disposed of through your institution's hazardous waste program.
-
Container: Use a designated, leak-proof, and properly labeled hazardous waste container that is compatible with all components of the waste mixture.
-
Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical names of all constituents (including this compound), and their approximate concentrations.
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory until it is collected by EHS personnel.
Step 4: Disposal of Empty Containers
-
Decontamination: Triple-rinse empty containers that held this compound with an appropriate solvent.
-
Rinsate Disposal:
-
If the original material was uncontaminated , the rinsate can likely be disposed of down the sanitary sewer with copious amounts of water, pending institutional approval.
-
If the original material was contaminated , the rinsate must be collected and treated as hazardous waste.
-
-
Container Disposal: After triple-rinsing, deface the label of the empty container and dispose of it in the regular laboratory trash or recycling, as per your institution's guidelines.
Experimental Workflow for Disposal
Caption: A workflow diagram illustrating the decision-making process for the proper disposal of this compound.
Essential Safety and Logistical Information for Handling (S)-V-0219
Disclaimer: A specific Safety Data Sheet (SDS) for (S)-V-0219 is not publicly available. This guide provides essential safety and logistical information based on general best practices for handling potent, non-radiolabeled research compounds. Researchers, scientists, and drug development professionals should use this information to supplement a thorough, site-specific risk assessment conducted in conjunction with their institution's environmental health and safety (EHS) department.
This compound is an orally active, positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R) and is under investigation for its potential in treating obesity-associated diabetes.[1][2][3][4] As a potent pharmaceutical compound, it requires careful handling to minimize exposure and ensure laboratory safety.[5][6]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial and should be based on a comprehensive risk assessment of the specific procedures being performed.[7][8] The following table summarizes recommended PPE for various laboratory activities involving potent compounds like this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator with a face shield.[8] - Disposable, solid-front lab coat with tight-fitting cuffs.[9][10] - Double-gloving with nitrile gloves.[7] - Disposable sleeves. | High risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is essential.[11] Double-gloving provides an additional barrier against contamination.[7] |
| Solution Preparation | - Work within a certified chemical fume hood or other ventilated enclosure.[12] - Lab coat.[8][13] - Safety glasses with side shields or chemical splash goggles.[7][8][13] - Single pair of chemical-resistant nitrile gloves.[7][8] | Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains. |
| General Handling of Dilute Solutions | - Lab coat.[8][9][13] - Safety glasses with side shields.[7][8][13] - Single pair of nitrile gloves.[7][8][9] | To protect against accidental skin contact and eye splashes. |
Operational Plan for Safe Handling
A systematic approach is necessary to ensure the safe handling of this compound from preparation to cleanup.
1. Preparation:
-
Review Safety Information: Before beginning any work, thoroughly review all available safety information and conduct a formal risk assessment for the planned experiment.
-
Prepare Work Area: Ensure that the designated workspace, such as a chemical fume hood, is certified and functioning correctly. Decontaminate all surfaces before and after use. Prepare a spill kit appropriate for the quantity of the compound being handled.
2. Handling:
-
Don Appropriate PPE: Select and put on PPE as determined by the risk assessment.
-
Perform Experiment: Conduct all manipulations of the compound, especially weighing and initial dissolution, within a containment device like a chemical fume hood to minimize the risk of inhalation and contamination.
3. Decontamination and Cleanup:
-
Decontaminate: Thoroughly clean all equipment and work surfaces with an appropriate deactivating solution.
-
Doff PPE: Remove PPE in the correct sequence to avoid cross-contamination. As a general guideline, remove gloves first, followed by any disposable sleeves or gown, then eye and face protection, and finally the respirator. Always wash hands thoroughly after removing PPE.
Disposal Plan
The disposal of this compound and all contaminated materials must be managed as hazardous waste to prevent environmental contamination and accidental exposure.[14][15]
| Waste Stream | Disposal Procedure | Rationale |
| Unused/Expired Compound | - Collect in a clearly labeled, sealed, and chemically compatible container. - Label as "Hazardous Waste" with the full chemical name. - Dispose of through a certified hazardous waste vendor.[14][16] | To prevent the release of the potent compound into the environment. Do not dispose of down the drain or in regular trash.[11] |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container. - Label as "Hazardous Waste" with the name of the compound. | To prevent accidental exposure from contaminated sharps and other labware. |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff to avoid self-contamination. - Place in a sealed bag or container labeled as "Hazardous Waste."[11] | To contain any residual compound and prevent exposure during waste handling. |
| Aqueous Waste | - Collect in a sealed, labeled container. - Do not mix with other waste streams unless compatibility has been confirmed.[17] | The container should be clearly labeled with the chemical name and approximate concentration to ensure proper disposal by the hazardous waste vendor. |
Visualized Workflows
The following diagrams illustrate the key decision-making and procedural steps for safely handling this compound and managing the resulting waste streams.
Caption: Workflow for the safe handling of potent compounds like this compound.
Caption: Disposal workflow for waste contaminated with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for "Diabesity" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 10. research.columbia.edu [research.columbia.edu]
- 11. benchchem.com [benchchem.com]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. westlab.com [westlab.com]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. danielshealth.com [danielshealth.com]
- 16. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 17. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
